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Foundational

Chemical structure and properties of 3-Fluorophenmetrazine Hydrochloride

Technical Monograph: 3-Fluorophenmetrazine (3-FPM) Hydrochloride Chemical Identity & Structural Analysis 3-Fluorophenmetrazine (3-FPM) is a synthetic phenylmorpholine derivative, structurally defined as a regioisomer of...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Fluorophenmetrazine (3-FPM) Hydrochloride

Chemical Identity & Structural Analysis

3-Fluorophenmetrazine (3-FPM) is a synthetic phenylmorpholine derivative, structurally defined as a regioisomer of phenmetrazine with a fluorine atom substituted at the meta position of the phenyl ring.[1] This modification is critical; while it retains the core psychostimulant properties of the parent compound, the electron-withdrawing nature of the fluorine atom alters metabolic stability and lipophilicity.[1]

Nomenclature & Identifiers:

  • IUPAC Name: 2-(3-fluorophenyl)-3-methylmorpholine hydrochloride[1]

  • CAS Number (HCl): 1803562-83-5[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 231.69 g/mol (Salt), 195.23 g/mol (Base)[1]

  • SMILES: CC1C(OCCN1)C2=CC(=CC=C2)F.Cl

Physicochemical Properties: The hydrochloride salt is the standard research form due to its superior stability and water solubility compared to the free base.

PropertyValue / CharacteristicRelevance
Appearance White crystalline solidPurity assessment
Solubility Soluble in DMSO (>20 mg/mL), Water, PBSIn vitro assay compatibility
Lipophilicity LogP ~ 2.3 (Predicted)Blood-brain barrier permeability
pKa ~8.4 (Amine)Ionization state at physiological pH

Synthetic Pathways & Production Logic

The synthesis of 3-FPM typically follows a modification of the standard phenmetrazine route, adapted to accommodate the fluorinated precursor.[1] The process involves halogenation, amination, reduction, and acid-catalyzed cyclization.[1][4][5]

Mechanistic Insight: The core challenge in this synthesis is the stereochemical control during the reduction and cyclization phases. The trans-configuration is thermodynamically favored during the acid-catalyzed cyclization, which aligns with the bioactive conformers of similar phenylmorpholines.[1]

Figure 1: Synthetic Route Visualization

SynthesisRoute Start 3-Fluoropropiophenone (Precursor) Step1 Alpha-Bromination (Br2 / GAA) Start->Step1 Inter1 α-Bromo-3-fluoropropiophenone Step1->Inter1 Step2 Amination (Ethanolamine) Inter1->Step2 Inter2 Keto-Amine Intermediate Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Inter3 Diol Intermediate Step3->Inter3 Step4 Cyclization (H2SO4 / Heat) Inter3->Step4 ProductBase 3-FPM (Free Base) Step4->ProductBase Step5 Salting (HCl / IPA) ProductBase->Step5 Final 3-FPM Hydrochloride (Crystalline) Step5->Final

Caption: Step-wise chemical synthesis from the fluorinated propiophenone precursor to the final hydrochloride salt.

Pharmacodynamics & Mechanism of Action

3-FPM acts primarily as a substrate-type releaser of monoamines, functioning similarly to amphetamine but with a distinct selectivity profile.[1][5][6] Unlike cocaine, which acts as a reuptake inhibitor (blocker), 3-FPM enters the presynaptic neuron via the transporter and triggers the reverse transport of neurotransmitters into the synaptic cleft.

Receptor Selectivity Profile: Research indicates a strong preference for catecholamines (Dopamine, Norepinephrine) over Serotonin (5-HT).[1] This high DA/NE selectivity ratio suggests potent psychostimulant effects with a theoretically lower risk of serotonergic toxicity (e.g., serotonin syndrome) compared to non-selective releasers like MDMA.

Quantitative Potency Data:

TargetInteraction TypePotency (

/

)
Source
NET (Norepinephrine Transporter) Release (

)
~30 nM[1, 2]
DAT (Dopamine Transporter) Release (

)
~43 nM[1, 2]
SERT (Serotonin Transporter) Release (

)
~2558 nM[1, 2]
DAT Uptake Inhibition Inhibition (

)
< 2.5 µM[3]
Figure 2: Synaptic Mechanism of Action

MOA Drug 3-FPM (Extracellular) Transporter Monoamine Transporter (DAT/NET) Drug->Transporter Substrate Entry VMAT VMAT2 (Vesicular Transporter) Transporter->VMAT Disrupts pH Gradient Reverse Reverse Transport (Efflux) Transporter->Reverse Phosphorylation/Conf. Change Vesicle Synaptic Vesicle (DA/NE Storage) VMAT->Vesicle Depletes Storage Cytosol Cytosolic DA/NE Increase Vesicle->Cytosol Leakage Cytosol->Transporter Driven by Gradient Cleft Synaptic Cleft (Increased Neurotransmission) Reverse->Cleft Massive Release

Caption: Mechanism of substrate-induced monoamine release. 3-FPM reverses transporter flux, flooding the cleft with DA/NE.[1]

Metabolic Fate & Analytical Detection

Understanding the biotransformation of 3-FPM is essential for interpreting toxicological data and designing stability assays.[1] The fluorine substitution blocks metabolic attack at the 3-position, directing metabolism to the nitrogen atom and the alkyl chain.[1]

Primary Metabolic Pathways:

  • N-Oxidation: The major Phase I metabolite identified in human urine.[1]

  • Aryl Hydroxylation: Occurs on the phenyl ring (likely para-position relative to the fluorine).

  • N-Dealkylation: Minor pathway yielding fluorophenmetrazine analogues.[1]

Pharmacokinetics (Human Data):

  • Half-life (

    
    ):  Approx. 8.8 hours [4].[7][8]
    
  • Excretion: Predominantly renal; largely excreted as the unchanged parent compound, making urine analysis highly effective.

Figure 3: Biotransformation Pathway[1]

Metabolism Parent 3-FPM (Parent) Phase1 Phase I Metabolism (Cytochrome P450) Parent->Phase1 Excretion Renal Excretion (Urine) Parent->Excretion Unchanged (~40-60%) NOxide 3-FPM N-Oxide (Major Metabolite) Phase1->NOxide N-oxidation Hydroxy Aryl-Hydroxy-3-FPM Phase1->Hydroxy Hydroxylation Lactam Lactam Metabolites Phase1->Lactam Oxidation NOxide->Excretion Phase2 Phase II Conjugation Hydroxy->Phase2 Glucuronide O-Glucuronides Phase2->Glucuronide Glucuronide->Excretion

Caption: Major metabolic routes.[1][4][7] Note the significant excretion of the unchanged parent compound and N-oxide.[1][9]

Experimental Protocol: In Vitro Monoamine Uptake Assay

Objective: To determine the


 potency of 3-FPM at DAT, NET, and SERT using HEK293 cells stably expressing human transporters. This protocol validates the selectivity profile described in Section 3.

Reagents:

  • HEK293 cells (hDAT, hNET, hSERT expressing).[1][5][10]

  • [

    
    H]-Dopamine, [
    
    
    
    H]-Norepinephrine, [
    
    
    H]-Serotonin (Radiolabels).[1][11]
  • Krebs-Ringer-HEPES (KRH) buffer.[1]

  • 3-FPM HCl Stock Solution (10 mM in DMSO).[1]

Methodology:

  • Cell Preparation:

    • Seed HEK293 cells in poly-D-lysine coated 96-well plates (

      
       cells/well).
      
    • Incubate for 24 hours at 37°C / 5%

      
      .
      
  • Compound Incubation:

    • Wash cells with warm KRH buffer.[1]

    • Prepare serial dilutions of 3-FPM HCl (Range: 1 nM to 100 µM).

    • Pre-incubate cells with 3-FPM dilutions for 10 minutes at room temperature.

  • Uptake Initiation:

    • Add respective tritiated neurotransmitter (final concentration ~20 nM).

    • Incubate for:

      • DAT/NET: 5–8 minutes.

      • SERT: 8–10 minutes.[1]

    • Note: Keep incubation times short to measure initial velocity.

  • Termination & Counting:

    • Rapidly aspirate buffer and wash cells

      
       with ice-cold KRH buffer (stops transport).[1]
      
    • Lyse cells with 1% SDS or scintillation fluid.

    • Quantify radioactivity using a liquid scintillation counter (LSC).

  • Data Analysis:

    • Normalize counts to "Total Uptake" (vehicle) and "Non-Specific Uptake" (presence of 10 µM cocaine/fluoxetine).

    • Fit data to a non-linear regression model (sigmoidal dose-response) to calculate

      
      .[1]
      

References

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine.[1][11][12][13] Expert Committee on Drug Dependence.[1][13] Link

  • McLaughlin, G., et al. (2017).[14] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[1][11][14][15] Drug Testing and Analysis, 9(3), 369–377. Link

  • Mayer, F. P., et al. (2018).[16] Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[1] Neuropharmacology, 134, 149-157.[1] Link

  • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human...[1][5][9][14] Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495.[1][9] Link

  • Cayman Chemical. (n.d.). 3-Fluorophenmetrazine (hydrochloride) Product Information. Link

Sources

Exploratory

The Pharmacokinetic Profile of 3-Fluorophenmetrazine (3-FPM) HCl in Rodent Models: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive overview of the current understanding and methodologies for assessing the pharmacokinetic profile of 3-Fluorophenmetrazine (3-FPM) hydrochloride in rodent models. 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the current understanding and methodologies for assessing the pharmacokinetic profile of 3-Fluorophenmetrazine (3-FPM) hydrochloride in rodent models. 3-FPM, a fluorinated analog of phenmetrazine, has emerged as a novel psychoactive substance, necessitating a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties to understand its pharmacological and toxicological effects. This document synthesizes the available scientific literature, outlines detailed protocols for conducting preclinical pharmacokinetic studies, and provides insights into the analytical techniques required for the sensitive and specific quantification of 3-FPM in biological matrices. While specific pharmacokinetic parameter data for 3-FPM in rodents remains limited in published literature, this guide establishes a foundational framework for researchers by detailing established methodologies and providing comparative context with its parent compound, phenmetrazine.

Introduction: The Scientific Imperative to Understand 3-FPM Pharmacokinetics

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class, structurally related to the anorectic drug phenmetrazine.[1] It has gained attention within the scientific and medical communities due to its emergence as a novel psychoactive substance.[1] Understanding the pharmacokinetic profile of 3-FPM in preclinical rodent models is a critical step in elucidating its mechanism of action, duration of effect, and potential for accumulation and toxicity. Pharmacokinetic studies are fundamental to drug development and substance evaluation, providing essential data on how a compound is processed by a living organism. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the methodologies and considerations for characterizing the ADME properties of 3-FPM HCl in rodent models.

The primary objective of this document is to provide a scientifically rigorous and practically applicable resource. To achieve this, we will delve into the known metabolic pathways of 3-FPM in rats, present a detailed, self-validating protocol for a comprehensive pharmacokinetic study in a rodent model, and discuss the critical bioanalytical methods for accurate quantification. In the absence of published, peer-reviewed pharmacokinetic parameters for 3-FPM in rodents, this guide will also draw comparisons with its structural predecessor, phenmetrazine, to provide a predictive context for its behavior in vivo.

Mechanism of Action: A Catecholaminergic Stimulant

3-FPM's pharmacological activity is primarily attributed to its function as a norepinephrine-dopamine releasing agent (NDRA).[2] It exhibits a high affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these catecholamines in the synaptic cleft.[2] This mechanism of action is consistent with that of its parent compound, phenmetrazine, and other psychostimulants like amphetamine. The stimulation of norepinephrine and dopamine pathways in the central nervous system is responsible for the compound's characteristic stimulant effects.

Metabolism of 3-FPM in Rodent Models: A Focus on Rat Studies

The metabolic fate of a compound is a cornerstone of its pharmacokinetic profile. Studies investigating the in vivo metabolism of 3-FPM have been conducted in rats, providing valuable insights into its biotransformation. The primary metabolic pathways identified in rat urine involve:

  • Aryl Hydroxylation: The addition of a hydroxyl group to the aromatic ring of the 3-FPM molecule.

  • N-Oxidation: The oxidation of the nitrogen atom within the morpholine ring.

  • Alkyl Hydroxylation: The addition of a hydroxyl group to the alkyl side chain.

  • Oxidation and Degradation of the Ethyl-Bridge: The breakdown of the morpholine ring structure.

  • Conjugation: Subsequent glucuronidation or sulfation of the metabolites to facilitate excretion.[1]

Interestingly, the metabolic profile in rats shows a predominance of aryl hydroxylated metabolites, which differs from the primary metabolites observed in humans where the unchanged parent compound and its N-oxide are the main excretion products.[1] This species-specific difference in metabolism underscores the importance of conducting thorough preclinical studies in relevant animal models.

Visualizing the Metabolic Pathway

The following diagram illustrates the key metabolic transformations of 3-FPM in rodent models.

Caption: Metabolic pathways of 3-FPM in rodent models.

Experimental Protocols for a Rodent Pharmacokinetic Study

The following section outlines a comprehensive, step-by-step methodology for conducting a pharmacokinetic study of 3-FPM HCl in a rat model. This protocol is designed to be a self-validating system, incorporating best practices to ensure data integrity and reproducibility.

Animal Model Selection and Acclimation
  • Species: Sprague-Dawley or Wistar rats are commonly used and well-characterized models for pharmacokinetic studies.

  • Sex and Age: Male rats, 8-10 weeks old, are often selected to avoid potential variability introduced by the estrous cycle in females.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study. This includes a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water.

Dosing and Administration
  • Dose Formulation: 3-FPM HCl should be dissolved in a suitable vehicle, such as sterile saline or a buffered solution, to the desired concentration. The formulation should be prepared fresh on the day of dosing.

  • Route of Administration: The choice of administration route depends on the research question. For determining fundamental pharmacokinetic parameters like clearance and volume of distribution, intravenous (IV) administration is preferred. For assessing oral bioavailability, both IV and oral (PO) administration groups are necessary.

    • Intravenous (IV): Administered via the tail vein.

    • Oral (PO): Administered via oral gavage.

  • Dose Level: The dose level should be selected based on preliminary toxicity and efficacy studies. A dose that is pharmacologically active but well-tolerated is ideal.

Blood Sampling
  • Technique: Serial blood sampling is crucial for constructing a complete pharmacokinetic profile. The saphenous vein is a preferred site for repeated, low-volume blood collection in rats as it is minimally invasive.

  • Time Points: A typical blood collection schedule for a compound with an expected moderate half-life would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Volume: Approximately 100-200 µL of blood should be collected at each time point into tubes containing an anticoagulant (e.g., EDTA).

  • Sample Processing: Blood samples should be immediately centrifuged to separate the plasma. The resulting plasma should be transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and specificity.

  • Sample Preparation: A protein precipitation method is typically employed to extract 3-FPM from the plasma matrix. This involves adding a cold organic solvent (e.g., acetonitrile) to the plasma sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Chromatographic Separation: A C18 reverse-phase HPLC column is suitable for separating 3-FPM from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is commonly used.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for 3-FPM and an appropriate internal standard are monitored to ensure specificity and accurate quantification.

  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a rodent pharmacokinetic study of 3-FPM.

PK_Workflow cluster_0 Pre-analytical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Animal_Acclimation Animal Acclimation (Sprague-Dawley Rats) Dose_Preparation Dose Formulation (3-FPM HCl in Saline) Animal_Acclimation->Dose_Preparation Dosing Administration (IV or PO) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling (Saphenous Vein) Dosing->Blood_Sampling Plasma_Separation Plasma Isolation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Protein Precipitation Plasma_Separation->Sample_Extraction LC_MS_MS_Analysis LC-MS/MS Quantification Sample_Extraction->LC_MS_MS_Analysis PK_Parameter_Calculation Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) LC_MS_MS_Analysis->PK_Parameter_Calculation

Caption: Experimental workflow for a rodent pharmacokinetic study.

Pharmacokinetic Parameters: Addressing the Data Gap and Comparative Analysis

As of the date of this publication, there is a notable absence of peer-reviewed studies detailing the in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of 3-FPM in any rodent model. However, some human pharmacokinetic data from a controlled self-experiment is available, and we can look to its parent compound, phenmetrazine, for a comparative perspective in animal models.

Human Pharmacokinetic Data for 3-FPM

A study involving a single oral dose of 3-FPM in a human volunteer provided the following preliminary pharmacokinetic parameters:

ParameterValueReference
Cmax 210 ng/mL[3]
Tmax 2.5 hours[3]
t1/2 (elimination half-life) ~8.8 hours[3]

It is crucial to note that these values are from a single human subject and may not be directly translatable to rodent models due to interspecies differences in physiology and metabolism.

Comparative Pharmacokinetic Data for Phenmetrazine

Given the structural similarity between 3-FPM and phenmetrazine, it is reasonable to hypothesize that 3-FPM would also exhibit rapid absorption and distribution in rodents. The addition of the fluorine atom in 3-FPM may influence its metabolic stability and, consequently, its elimination half-life, but further empirical data from well-controlled rodent studies are required to confirm this.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for researchers investigating the pharmacokinetic profile of 3-FPM HCl in rodent models. While a significant data gap exists regarding specific pharmacokinetic parameters in these models, the methodologies for conducting such studies are well-established. By following the detailed protocols for animal selection, dosing, blood sampling, and bioanalytical quantification outlined in this document, researchers can generate high-quality, reproducible data.

Future research should prioritize conducting well-designed pharmacokinetic studies of 3-FPM in rats and mice to determine key parameters such as Cmax, Tmax, AUC, bioavailability, and elimination half-life. This information is essential for a complete understanding of the compound's pharmacological and toxicological properties and will be invaluable for the scientific and regulatory communities.

References

  • Caine, M. H., et al. (2015). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Psychopharmacology, 232(14), 2621–2629. [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Retrieved February 21, 2026, from [Link]

  • Chemeurope.com. (n.d.). Phenmetrazine. Retrieved February 21, 2026, from [Link]

  • Lee, D., & Lee, S. Y. (1993). Simultaneous determination of morazone and phenmetrazine in rat plasma and urine using an on-column injection technique with fused-silica capillary column gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 613(2), 324–329. [Link]

  • Banks, M. L., et al. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and Alcohol Dependence, 130(1-3), 158–166. [Link]

  • ResearchGate. (n.d.). Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Retrieved February 21, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phendimetrazine Tartrate? Retrieved February 21, 2026, from [Link]

  • Healio. (2025, July 1). Phendimetrazine Tartrate: Uses, Side Effects & Dosage. Retrieved February 21, 2026, from [Link]

  • Wikipedia. (n.d.). Phendimetrazine. Retrieved February 21, 2026, from [Link]

  • Clinical Profile: Phendimetrazine Tartrate 35mg Tablets. (n.d.). Retrieved February 21, 2026, from [Link]

  • ResearchGate. (n.d.). The Determination of Phendimetrazine and Phenmetrazine in Biological Fluids and in Dosage Forms. Retrieved February 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Phendimetrazine Tartrate Label. Retrieved February 21, 2026, from [Link]

  • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485–495. [Link]

  • Drugs.com. (2025, December 28). Phendimetrazine: Package Insert / Prescribing Information. Retrieved February 21, 2026, from [Link]

  • Science.gov. (n.d.). auc cmax tmax: Topics by Science.gov. Retrieved February 21, 2026, from [Link]

  • Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Retrieved February 21, 2026, from [Link]

  • MDPI. (2025, November 14). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Retrieved February 21, 2026, from [Link]

  • Grumann, C., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, 11(7), 1099–1106. [Link]

Sources

Foundational

Fluorinated Phenylmorpholines: SAR and Pharmacodynamic Profiling of 3-FPM and Regioisomers

Executive Summary This technical guide provides a comprehensive analysis of the Structure-Activity Relationships (SAR) governing fluorinated analogues of phenmetrazine, with a primary focus on 3-fluorophenmetrazine (3-FP...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the Structure-Activity Relationships (SAR) governing fluorinated analogues of phenmetrazine, with a primary focus on 3-fluorophenmetrazine (3-FPM) . While phenmetrazine (3-methyl-2-phenylmorpholine) was historically utilized as an anorectic agent, its fluorinated derivatives have emerged as New Psychoactive Substances (NPS).[1][2][3][4]

For drug development professionals, understanding this scaffold is critical. Unlike the amphetamine class, where para-fluorination (e.g., 4-FA) typically induces a massive shift toward serotonergic (SERT) activity, the phenmetrazine scaffold resists this trend. This guide details the synthetic pathways, receptor binding profiles, and metabolic fates that distinguish these compounds, supported by verified experimental protocols.

Chemical Architecture & Synthetic Pathways

The Phenmetrazine Scaffold

The core structure consists of a morpholine ring substituted with a phenyl group at position 2 and a methyl group at position 3.[2][5][6] This rigidifies the ethylamine side chain found in amphetamines, restricting conformational freedom and increasing selectivity for catecholamine transporters.

Synthetic Route: The -Bromoketone Protocol

The most prevalent synthesis for 3-FPM and its isomers utilizes the reaction of a fluorinated propiophenone precursor with ethanolamine, followed by reduction. This method allows for the generation of specific regioisomers (2-, 3-, or 4-fluoro) based on the starting ketone.

Figure 1: Synthetic Pathway of 3-FPM

Caption: The stepwise synthesis from 3-fluoropropiophenone to the final morpholine ring closure via reduction.

G Start 3-Fluoropropiophenone Step1 Bromination (Br2 / AcOH) Start->Step1 Inter1 2-Bromo-1-(3-fluorophenyl)propan-1-one Step1->Inter1 Step2 Nucleophilic Attack (+ Ethanolamine) Inter1->Step2 Inter2 Acyclic Intermediate (Keto-amine) Step2->Inter2 Step3 Reduction & Cyclization (NaBH4) Inter2->Step3 Final 3-Fluorophenmetrazine (3-FPM) Step3->Final

Stereochemical Considerations

Phenmetrazine analogues possess two chiral centers (C2 and C3).

  • Trans-configuration: The trans isomers (2S,3S or 2R,3R) are thermodynamically favored and generally exhibit higher potency as monoamine releasers compared to their cis counterparts.

  • Enantioselectivity: In the parent compound phenmetrazine, the (+)-trans isomer is the primary active constituent. Similar stereoselectivity is observed in the fluorinated analogues, though racemic mixtures are the standard in non-pharmaceutical contexts [1].

Pharmacological SAR: The "Fluorine Scan"

Mechanism of Action: Releaser vs. Blocker

Unlike cocaine, which acts primarily as a reuptake inhibitor (blocker), 3-FPM functions as a substrate-type releaser . It enters the presynaptic neuron via the transporter (DAT/NET) and reverses the direction of transport, flooding the synapse with neurotransmitters. This mechanism is VMAT2-dependent.

The Divergence from Amphetamine SAR

A critical SAR finding is the behavior of the 4-fluoro (para) isomer.

  • In Amphetamines: 4-fluoroamphetamine (4-FA) shows high affinity for the Serotonin Transporter (SERT), acting as a hybrid stimulant/entactogen.

  • In Phenmetrazines: 4-FPM does not exhibit this drastic shift.[6] Research by Mayer et al. (2018) confirms that 2-, 3-, and 4-FPM all retain high selectivity for DAT and NET, with negligible activity at SERT [2]. The morpholine ring steric constraints likely prevent the molecule from accommodating the specific binding pocket requirements of SERT, even with a para-substituent.

Quantitative Data Profile

The following table summarizes the potency of 3-FPM compared to its parent and isomers. Note the high EC50 values for SERT, indicating low potency (high selectivity for DA/NE).

CompoundTargetActivity TypePotency (EC50/IC50)Selectivity Ratio (DA:5-HT)
Phenmetrazine DATRelease (EC50)~25 nMHigh
NETRelease (EC50)~15 nM-
3-FPM DATRelease (EC50)43 nM [2]1:59
NETRelease (EC50)30 nM [2]-
SERTRelease (EC50)>2500 nM [2]-
4-FPM DATUptake (IC50)< 2.5 µMHigh
SERTUptake (IC50)> 80 µM-

Data Source: Mayer et al. (2018).[1] Note: Lower EC50 indicates higher potency.

Metabolic Stability & Toxicology

Fluorination is a classic medicinal chemistry strategy to block metabolic labile sites. In phenmetrazine, the phenyl ring is susceptible to hydroxylation.[4]

Metabolic Pathways
  • N-Oxidation: A major pathway for 3-FPM, unlike the parent compound where ring hydroxylation is more dominant.

  • C-F Bond Stability: The Carbon-Fluorine bond is metabolically inert. However, the presence of the fluorine at the 3-position directs hydroxylation to the remaining open sites (likely para- or alkyl-hydroxylation) but slows overall clearance compared to non-fluorinated variants.

  • Enzymatic Drivers: CYP3A4 and CYP2B6 are the primary isoenzymes responsible for the N-oxidation and dealkylation steps [3].

Figure 2: Metabolic Fate of 3-FPM

Caption: Primary Phase I metabolic biotransformations mediated by Cytochrome P450 enzymes.

Metabolism Parent 3-FPM (Parent) NOxide 3-FPM N-Oxide (Major Metabolite) Parent->NOxide CYP3A4/FMO ArylOH Aryl-Hydroxy-3-FPM (Minor) Parent->ArylOH CYP2B6 RingOpen Ring Opening (Dealkylation) Parent->RingOpen Oxidative Deamination

Experimental Protocols

To validate the SAR claims above, the following protocol is recommended for determining transporter uptake inhibition. This protocol ensures data is comparable to the Mayer et al. standards.

Protocol: Monoamine Transporter Uptake Assay (HEK293)

Objective: Determine IC50 values for DAT, NET, and SERT.

  • Cell Preparation:

    • Transfect HEK293 cells with human DAT, NET, or SERT cDNA.

    • Seed cells at a density of

      
       cells/well in poly-D-lysine coated 96-well plates 24 hours prior to assay.
      
  • Buffer Preparation:

    • Prepare Krebs-HEPES buffer (KHB): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 2.5 mM CaCl2, 5 mM D-glucose (pH 7.4).

  • Compound Incubation:

    • Wash cells with KHB.

    • Pre-incubate cells with the test compound (3-FPM) at varying concentrations (

      
       to 
      
      
      
      M) for 10 minutes at room temperature.
  • Substrate Addition:

    • Add radiolabeled substrates:

      • DAT: [³H]DA (20 nM final)

      • NET: [³H]NE (20 nM final)

      • SERT: [³H]5-HT (20 nM final)

    • Incubate for exactly 5 minutes (uptake phase).

  • Termination & Counting:

    • Terminate reaction by rapid aspiration and washing with ice-cold KHB.

    • Lyse cells with 1% SDS.

    • Quantify radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

References

  • McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[2][3][5][6][7][8]

  • Mayer, F. P., et al. (2018).[1] Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[1] Neuropharmacology.[1][2][8][9]

  • Wagmann, L., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes...[4][7][8] Journal of Pharmaceutical and Biomedical Analysis.[7]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of 3-Fluorophenmetrazine (3-FPM) on Monoamine Transporters

Abstract 3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has emerged as a novel psychoactive substance (NPS).[1] As a fluorinated analog of phenmetrazine, a former anorectic medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has emerged as a novel psychoactive substance (NPS).[1] As a fluorinated analog of phenmetrazine, a former anorectic medication with known abuse potential, 3-FPM's pharmacological profile is of significant interest to researchers, clinicians, and drug development professionals.[2][3] This technical guide provides a comprehensive analysis of the mechanism of action of 3-FPM at the three primary monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). We will synthesize findings from in vitro studies to elucidate its dual action as both a monoamine releasing agent and a reuptake inhibitor, present its quantitative pharmacodynamic profile, and detail the experimental methodologies required to characterize such compounds.

Introduction: The Rise of a Phenmetrazine Analog

3-Fluorophenmetrazine (3-FPM), chemically known as 2-(3-fluorophenyl)-3-methylmorpholine, is a structural derivative of phenmetrazine.[2] It belongs to a class of compounds that target the solute carrier 6 (SLC6) family of monoamine transporters, which are critical for regulating neurotransmitter homeostasis in the central nervous system.[4][5] These transporters—DAT, NET, and SERT—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal.[4][6][7]

Drugs that interfere with this process can be broadly categorized into two classes:

  • Reuptake Inhibitors (Blockers): These compounds, like cocaine, bind to the transporter protein but are not translocated. They act as competitive antagonists, physically occluding the transporter and preventing it from clearing neurotransmitters from the synapse.

  • Releasing Agents (Substrates): These compounds, like amphetamine, are recognized and translocated by the transporters.[8] Upon entering the presynaptic terminal, they disrupt the vesicular storage of monoamines and induce a reversal of the transporter's normal function, causing it to pump neurotransmitters out into the synapse—a process known as efflux.[5][9]

Pharmacological studies have established that 3-FPM acts primarily as a substrate-type releasing agent, with a mechanism more akin to amphetamine than cocaine.[10][11] This action is most pronounced at the transporters for catecholamines (dopamine and norepinephrine), with significantly less activity at the serotonin transporter.[5][12]

Core Mechanism of Action at Monoamine Transporters

The primary psychoactive effects of 3-FPM are driven by its interaction with DAT and NET.[1][2] It functions as a potent and fully efficacious releasing agent for both dopamine (DA) and norepinephrine (NE).[10] This means it not only binds to the transporters but is also transported into the neuron, where it triggers a cascade that results in non-vesicular neurotransmitter release.

The Releaser vs. Inhibitor Dichotomy

While 3-FPM is predominantly a releaser, it also exhibits reuptake inhibition activity.[12] This dual functionality is a common feature of substrate-type transporter ligands. The inhibitory component arises from the drug competing with the endogenous neurotransmitter for binding to the transporter.[8] However, the dominant and more potent effect of 3-FPM is the induction of transporter-mediated efflux.[5][9]

Studies using human embryonic kidney (HEK293) cells transfected with human monoamine transporters, as well as assays with rat brain synaptosomes, have confirmed this dual action.[5][10] These experiments show that 3-FPM can both block the uptake of radiolabeled substrates and, more potently, stimulate the release of pre-loaded neurotransmitters.[5][9]

Transporter Selectivity and Potency

A key aspect of 3-FPM's pharmacological profile is its marked preference for catecholamine transporters over the serotonin transporter. This selectivity is crucial in defining its stimulant effects, which are similar to those of amphetamine, including increased energy, euphoria, and talkativeness, while lacking the more pronounced serotonergic effects seen with drugs like MDMA.[2]

The quantitative data from in vitro release and uptake inhibition assays underscore this selectivity.

Table 1: Pharmacological Profile of 3-FPM at Monoamine Transporters
TransporterActionPotency (EC₅₀ / IC₅₀)Source
Norepinephrine (NET) Releasing AgentEC₅₀ ≈ 30 nM[10][12]
Dopamine (DAT) Releasing AgentEC₅₀ ≈ 43 nM[10][12]
Serotonin (SERT) Releasing AgentEC₅₀ ≈ 2558 nM[10][12]
Dopamine (DAT) Uptake InhibitorIC₅₀ < 2.5 µM[5][12]
Norepinephrine (NET) Uptake InhibitorIC₅₀ < 2.5 µM[5][12]
Serotonin (SERT) Uptake InhibitorIC₅₀ > 80 µM[5][12]

EC₅₀ (Half maximal effective concentration) for release assays indicates the concentration of 3-FPM required to elicit 50% of the maximal release effect. A lower value signifies higher potency. IC₅₀ (Half maximal inhibitory concentration) for uptake assays indicates the concentration required to inhibit 50% of neurotransmitter uptake.

As the data illustrates, 3-FPM is a potent releaser at NET and DAT, with EC₅₀ values in the low nanomolar range.[10] In contrast, its potency as a serotonin releaser is nearly two orders of magnitude lower.[12] Similarly, its reuptake inhibition effects are potent for DAT and NET but negligible for SERT.[5]

Visualizing the Mechanism of Action

The interaction of 3-FPM with the dopamine transporter (DAT) can be visualized as a two-step process involving competitive binding and subsequent induction of efflux.

G Figure 1: Mechanism of Monoamine Releasers vs. Inhibitors cluster_1 Presynaptic Neuron (Intracellular) DA_ext Dopamine (DA) DAT Dopamine Transporter (DAT) DA_ext->DAT 1. Binding FPM 3-FPM FPM->DAT 1. Substrate Binding Cocaine Cocaine Cocaine->DAT Binding & Blockade DA_int Cytosolic DA VMAT2 VMAT2 DA_int->VMAT2 Sequestration Vesicle Synaptic Vesicle (DA Storage) VMAT2->Vesicle Sequestration DAT->DA_ext 3. Reverse Transport (Efflux) DAT->DA_int 2. Translocation (Reuptake) G Figure 2: General Workflow for In Vitro Transporter Assays prep Step 1: Preparation (Transfected Cells or Synaptosomes) preincubate Step 2: Pre-incubation (Load with radiolabeled substrate for release assay) prep->preincubate Cell/Synaptosome Suspension incubation Step 3: Incubation (Add test compound, e.g., 3-FPM) preincubate->incubation Pre-loaded samples termination Step 4: Termination (Rapid filtration or washing to stop reaction) incubation->termination Timed reaction quantify Step 5: Quantification (Liquid Scintillation Counting) termination->quantify Collect samples analysis Step 6: Data Analysis (Calculate IC₅₀ / EC₅₀ values) quantify->analysis Counts Per Minute (CPM) Data

Caption: A six-step workflow for characterizing monoamine transporter ligands in vitro.

Detailed Protocol: Neurotransmitter Release Assay in Rat Brain Synaptosomes

This protocol describes a method to determine if a test compound acts as a monoamine releaser and to quantify its potency (EC₅₀). [5][9]The procedure uses synaptosomes prepared from specific brain regions rich in the desired transporter (e.g., striatum for DAT). [13] I. Materials & Reagents:

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine)

  • Test compound (3-FPM) solutions at various concentrations

  • Releaser control (e.g., d-amphetamine)

  • Glass fiber filters

  • Scintillation fluid and vials

  • Liquid scintillation counter

II. Synaptosome Preparation (Self-Validating System): The integrity of the synaptosomes is paramount. A self-validating preparation includes assessing protein concentration and validating functionality with known releasing agents and inhibitors.

  • Euthanize a rat according to approved animal care protocols and rapidly dissect the brain region of interest (e.g., striatum) on ice.

  • Homogenize the tissue in ice-cold 0.32 M sucrose solution using a glass-Teflon homogenizer. [14]3. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 min) to pellet the crude synaptosomal fraction (P2). [15]5. Resuspend the P2 pellet in fresh buffer. For higher purity, a sucrose density gradient centrifugation can be performed. [16][14]6. Wash the final synaptosomal pellet and resuspend in KHB to a final protein concentration of approximately 0.1-0.2 mg/mL.

III. Release Assay Procedure:

  • Loading: Aliquot synaptosome suspensions into tubes. Add the radiolabeled neurotransmitter (e.g., [³H]dopamine at a final concentration of ~10 nM). Incubate for 15-30 minutes at 37°C to allow for active uptake and loading into the synaptosomes.

  • Filtration and Washing: Trap the loaded synaptosomes on glass fiber filters using a cell harvester. Wash rapidly with ice-cold KHB to remove external radiolabel. This step establishes the baseline (100%) of accumulated neurotransmitter.

  • Initiation of Release: Transfer the filters to a superfusion apparatus. Continuously perfuse the filters with fresh, warmed (37°C) KHB. Collect fractions at regular intervals (e.g., every 2 minutes) to measure basal release.

  • Compound Addition: After establishing a stable baseline, switch to a buffer containing the test compound (3-FPM) or a positive control (d-amphetamine) at a known concentration.

  • Data Collection: Continue collecting fractions throughout the compound exposure period.

  • Quantification: Add scintillation fluid to each collected fraction and to the filters (to measure remaining radioactivity). Quantify the radioactivity in each sample using a liquid scintillation counter.

  • Analysis: Calculate the percentage of total radioactivity released per fraction. Plot the peak release against the concentration of 3-FPM. Fit the data using a non-linear regression model to determine the EC₅₀ value.

Structure-Activity Relationship (SAR) and Conclusion

The pharmacological profile of 3-FPM is a direct result of its chemical structure. Compared to its parent compound, phenmetrazine, the addition of a fluorine atom at the 3-position of the phenyl ring modulates its potency and selectivity. Studies on positional isomers (2-FPM and 4-FPM) show that the location of the fluorine atom significantly impacts the interaction with monoamine transporters, though all three isomers generally act as catecholamine-preferring releasing agents. [3][5][9] In conclusion, 3-Fluorophenmetrazine is a potent, substrate-type releasing agent at dopamine and norepinephrine transporters, with substantially weaker activity at the serotonin transporter. [10][12]Its mechanism is more aligned with classic stimulants like amphetamine than with reuptake inhibitors like cocaine. [10]The characterization of such novel psychoactive substances relies on validated in vitro assays, such as neurotransmitter uptake and release studies in transfected cell lines or brain synaptosomes, which provide the quantitative data necessary to understand their potential effects and public health risks. [4][5]

References

  • 3-Fluorophenmetrazine - Wikipedia. [12]2. 3-fluorophenmetrazine - Expert Committee on Drug Dependence Information Repository. World Health Organization. [2]3. 3-Fluorophenmetrazine - Grokipedia. [1]4. Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 68, 12.13.1-12.13.18. [4]5. Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157. [5]6. Hasenhuetl, P. S., Bhat, S., & Lazzaro, S. C. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 658. [6]7. Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. ResearchGate. [9]8. Hasenhuetl, P. S., Bhat, S., & Lazzaro, S. C. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC. [7]9. Rothman, R. B., & Baumann, M. H. (2001). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.8. [13]10. Critical Review Report: 3-FLUOROPHENMETRAZINE. (2020). World Health Organization. [10]11. McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 369–378. [3]12. McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. ResearchGate. [11]13. Luethi, D., Hoener, M. C., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–942. [17]14. McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Research@THEA. [18]15. Application Notes and Protocols: In Vitro Assay of hMAO-B-IN-6. Benchchem. [19]16. A good protocol for extracting mouse brain synaptosomes? ResearchGate. [14]17. Isolate Functional Synaptosomes. Thermo Fisher Scientific - UK. [20]18. Kumar, A., Kumar, A., & Singh, J. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX, 5, 1568–1574. [16]19. Supplemental Material and Methods Synaptosome Preparations. [15]20. Releasing agent vs. reuptake inhibitor? ResearchGate. [21]21. Monoamine releasing agent - Wikipedia. [8]22. Wang, Y., Zhang, Y., & Liu, Y. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature. [22]23. Chen, L., & Skolnick, P. (2007). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. AAPS Journal, 9(2), E136–E145. [23]

Sources

Foundational

3-Fluorophenmetrazine Hydrochloride CAS number and physicochemical data

Topic: 3-Fluorophenmetrazine Hydrochloride CAS number and physicochemical data Content Type: In-depth Technical Monograph Audience: Researchers, Forensic Scientists, and Drug Development Professionals [1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Fluorophenmetrazine Hydrochloride CAS number and physicochemical data Content Type: In-depth Technical Monograph Audience: Researchers, Forensic Scientists, and Drug Development Professionals

[1]

Executive Summary

3-Fluorophenmetrazine (3-FPM) Hydrochloride is a synthetic phenylmorpholine derivative and a regioisomer of the anorectic agent phenmetrazine. Unlike its parent compound, which is controlled globally, 3-FPM occupies a complex legal and pharmacological niche as a "New Psychoactive Substance" (NPS) and research chemical.

This guide provides a definitive technical reference for 3-FPM HCl, synthesizing physicochemical constants, validated synthetic pathways, and pharmacological mechanisms. It addresses the critical analytical challenge of distinguishing 3-FPM from its ortho- (2-FPM) and para- (4-FPM) isomers, offering a self-validating protocol for forensic identification.

Chemical Identity & Constants

The following data establishes the precise chemical identity of the hydrochloride salt, distinct from the free base often cited in general literature.

ParameterData
Common Name 3-Fluorophenmetrazine Hydrochloride
Synonyms 3-FPM HCl; PAL-593 HCl; 3-Fluoro-PM
IUPAC Name 2-(3-fluorophenyl)-3-methylmorpholine hydrochloride
CAS Number (HCl) 1803562-83-5
CAS Number (Base) 1350768-28-3
Molecular Formula C₁₁H₁₄FNO[1][2][3][4] • HCl
Molecular Weight 231.69 g/mol (Salt); 195.23 g/mol (Base)
SMILES (Salt) CC1C(OCCN1)C2=CC(=CC=C2)F.Cl
InChI Key MHJBXKFJWSBWRE-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physical behavior of 3-FPM HCl is prerequisite for experimental design, particularly in formulation and stock solution preparation.

Physical Properties Table
PropertyValueNotes
Appearance White crystalline powderHygroscopic nature observed in some batches.
Melting Point 233 – 236 °CSharp melting range indicates high purity of the HCl salt form.
Solubility (Water) SolubleHigh solubility typical of amine hydrochlorides.
Solubility (MeOH) ~1.0 mg/mLConfirmed by analytical reference standards.[3]
Solubility (DMSO) SolubleSuitable for biological assay stock solutions.
pKa (Predicted) 8.43 ± 0.60Basic secondary amine; protonated at physiological pH.
UV

Not determinedLack of conjugation limits UV utility; MS/NMR preferred.
Stability & Storage
  • Solid State: Stable for >2 years at -20°C when protected from moisture.

  • Solution: Methanolic solutions are stable for weeks at -20°C. Aqueous solutions should be prepared fresh to prevent hydrolysis or oxidation of the morpholine ring over extended periods.

Synthesis & Manufacturing Workflow

The synthesis of 3-FPM follows a classic halogenation-cyclization route adapted from phenmetrazine production. This pathway determines the stereochemistry (trans-configuration predominates) and impurity profile.

Synthetic Pathway Logic

The process begins with the bromination of the propiophenone precursor, followed by nucleophilic substitution with ethanolamine.[2] The critical step is the acid-catalyzed cyclization, which closes the morpholine ring.

SynthesisPathway Figure 1: Synthetic Route for 3-Fluorophenmetrazine Precursor 1-(3-fluorophenyl)propan-1-one Intermediate1 α-Bromo-3-fluoropropiophenone Precursor->Intermediate1 Bromination (Br2, DCM) Intermediate2 Amino-alcohol Intermediate Intermediate1->Intermediate2 Substitution (Ethanolamine) Product 3-FPM (Racemic) Intermediate2->Product Reduction (NaBH4) & Cyclization (H2SO4)

Figure 1: The step-by-step synthetic transformation from the propiophenone precursor to the final morpholine ring structure.[2]

Pharmacology: Mechanism of Action[7]

3-FPM acts primarily as a substrate-type releasing agent for monoamines. Unlike simple reuptake inhibitors (e.g., cocaine), 3-FPM enters the presynaptic neuron via the transporter and triggers the reverse transport of neurotransmitters into the synaptic cleft.

Transporter Selectivity
  • Norepinephrine (NET): High potency (EC50 ≈ 30 nM). Primary driver of sympathomimetic effects.

  • Dopamine (DAT): High potency (EC50 ≈ 43 nM). Driver of reinforcing/euphoric effects.

  • Serotonin (SERT): Negligible activity (EC50 > 2500 nM). Low serotonergic activity distinguishes it from entactogens like MDMA.

Mechanism Figure 2: Monoamine Transporter Selectivity Profile Drug 3-FPM Molecule DAT Dopamine Transporter (DAT) Drug->DAT High Affinity Substrate NET Norepinephrine Transporter (NET) Drug->NET High Affinity Substrate SERT Serotonin Transporter (SERT) Drug->SERT Low Affinity ReleaseDA Dopamine Release (EC50 ~43 nM) DAT->ReleaseDA ReleaseNE Norepinephrine Release (EC50 ~30 nM) NET->ReleaseNE NoRelease5HT Negligible Release (EC50 >2500 nM) SERT->NoRelease5HT

Figure 2: 3-FPM exhibits high selectivity for catecholamine release (DA/NE) with minimal serotonergic impact.

Analytical Characterization: Self-Validating Protocol

Objective: Distinguish 3-FPM from its positional isomers (2-FPM and 4-FPM). Challenge: Isomers share identical molecular weight (195.23 base) and similar fragmentation patterns. Solution: A standardized GC-MS protocol relying on retention time indices and specific ion ratios.

GC-MS Protocol (Differentiation)

This protocol validates the identity of the substance by comparing relative retention times (RRT).

  • Sample Preparation: Dissolve 5 mg of sample in 1 mL Methanol. If analyzing biological matrix, perform Liquid-Liquid Extraction (LLE) with chlorobutane at pH 10.

  • Instrument Parameters:

    • Column: HP-5MS (30m x 0.25mm x 0.25µm) or equivalent.[5]

    • Carrier Gas: Helium @ 1 mL/min.

    • Temp Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Data Interpretation (Differentiation Matrix):

IsomerRetention Time (Relative)Key Ions (m/z)Distinction Note
2-FPM Fastest Elution (T - 1.2 min)71, 109, 195Elutes significantly earlier than 3-FPM.
4-FPM Intermediate (T - 0.4 min)71, 109, 195Often co-elutes; requires optimized ramp.
3-FPM Slowest Elution (Reference T) 71 (Base), 109, 195 Base peak 71 is dominant (morpholine ring).

Validation Check: If the peak elutes after the known 4-FPM standard or shows a split peak with 4-FPM, the sample is confirmed as the 3-isomer. The m/z 71 ion (C4H8N+) is characteristic of the morpholine ring cleavage.

Handling & Safety Data

Hazard Classification (GHS):

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][7]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

Precautionary Measures: Researchers must utilize a fume hood for all powder handling to prevent inhalation. Nitrile gloves and safety glasses are mandatory. In case of spill, neutralize with dilute acid and absorb with inert material.

References

  • McLaughlin, G., et al. (2017).[5] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(3), 369-377.[8] Retrieved from [Link]

  • World Health Organization (WHO). (2020). Critical Review Report: 3-Fluorophenmetrazine. Expert Committee on Drug Dependence.[2] Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017). Monograph: 3-Fluorophenmetrazine. Retrieved from [Link]

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Metabolic Pathways and Metabolites of 3-Fluorophenmetrazine (3-FPM) in Human Hepatocytes

Abstract This technical guide provides a comprehensive examination of the metabolic fate of 3-Fluorophenmetrazine (3-FPM) when incubated with primary human hepatocytes. 3-FPM is a phenylmorpholine-based stimulant and a f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the metabolic fate of 3-Fluorophenmetrazine (3-FPM) when incubated with primary human hepatocytes. 3-FPM is a phenylmorpholine-based stimulant and a fluorinated analogue of phenmetrazine, which has emerged as a new psychoactive substance (NPS).[1] Understanding its metabolic pathways is paramount for clinical toxicology, forensic analysis, and drug development. This document details the principal Phase I and Phase II metabolic transformations, identifies the resultant metabolites, and provides a robust, field-proven protocol for conducting in vitro metabolism studies using the gold-standard human hepatocyte model. The causality behind experimental choices, from model selection to analytical techniques, is elucidated to provide researchers with both the "how" and the "why" of robust metabolic profiling.

Introduction: The Scientific Imperative for 3-FPM Metabolism Studies

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant that acts as a norepinephrine-dopamine releasing agent.[1][2] Its structural similarity to phenmetrazine, a controlled substance, and its emergence on the NPS market necessitate a thorough understanding of its pharmacokinetic profile.[3][4][5] The liver is the primary site of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble compounds for excretion.[6][7] Characterizing the metabolic pathways of 3-FPM is critical for:

  • Toxicological Assessment: Identifying potentially reactive or toxic metabolites.

  • Forensic Identification: Detecting metabolites in biological samples (urine, blood) can confirm ingestion, even after the parent compound has been cleared.[8][9]

  • Clinical Management: Understanding the metabolic clearance rate and pathway helps in managing cases of intoxication.

  • Drug Development: For medicinal chemists, understanding metabolic "soft spots" can guide the design of new molecules with improved pharmacokinetic properties.

Primary human hepatocytes are considered the definitive in vitro model for these studies. They contain the full array of hepatic enzymes, transporters, and co-factors necessary for drug metabolism, offering the highest physiological relevance and eliminating inter-species variability that can confound data from animal models.[10][11][12]

The Metabolic Landscape of 3-FPM in Human Hepatocytes

The biotransformation of 3-FPM in the liver is a multi-step process involving both Phase I functionalization reactions and Phase II conjugation reactions. Studies have shown that in humans, a significant portion of 3-FPM is excreted unchanged, with the N-oxide metabolite also being a major product.[2][8][13][14]

Phase I Metabolic Pathways

Phase I reactions introduce or expose functional groups on the parent molecule, typically through oxidation, reduction, or hydrolysis. For 3-FPM, oxidation is the predominant route, catalyzed largely by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes.[15][16] The primary Phase I pathways identified for 3-FPM are:

  • N-Oxidation: The nitrogen atom in the morpholine ring is oxidized to form 3-FPM N-oxide. This is a major transformation product found in human urine.[2][8][13]

  • Aryl Hydroxylation: A hydroxyl group is added to the fluorophenyl ring. This reaction is a classic CYP-mediated detoxification pathway.[1][8][13] The resulting hydroxylated metabolite can then be further metabolized by O-methylation.[13]

  • Alkyl Hydroxylation: Hydroxylation can occur on the ethyl bridge or the methyl group of the morpholine ring.[1][13] Subsequent oxidation of these hydroxylated intermediates can also occur.[13]

  • Degradation of the Ethyl-Bridge: This involves an oxidative ring opening of the morpholine structure, leading to the formation of metabolites like 2-amino-1-(3-fluorophenyl)propan-1-ol, which has been shown to have a long detection window.[4][8]

The specific CYP isoenzymes implicated in the metabolism of 3-FPM in rats include CYP2A6, CYP2B6, and CYP3A4, the last of which is responsible for the metabolism of over 30% of clinical drugs.[2][16]

Phase II Metabolic Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates renal excretion. The main Phase II pathways for 3-FPM metabolites are:

  • Glucuronidation: An activated form of glucuronic acid (UDPGA) is attached to hydroxylated metabolites.

  • Sulfation: A sulfonate group is added to hydroxylated metabolites.

These conjugation reactions typically follow Phase I hydroxylation, creating a comprehensive detoxification cascade.[1][13]

Diagram of 3-FPM Metabolic Pathways

The following diagram illustrates the primary metabolic transformations of 3-FPM.

Caption: Workflow for 3-FPM metabolism study in human hepatocytes.

Conclusion and Future Directions

The metabolic profiling of 3-FPM in human hepatocytes reveals a multifaceted biotransformation process dominated by N-oxidation and aryl/alkyl hydroxylation, followed by conjugation reactions. The parent compound and its N-oxide are the most prominent products found in human samples. The provided experimental protocol offers a robust framework for researchers to replicate and expand upon these findings. This guide underscores the necessity of using physiologically relevant in vitro models like primary human hepatocytes to generate human-translatable data. Future research should focus on quantitative analysis of each metabolic pathway's contribution to overall clearance and further investigation into the specific CYP450 and UGT enzyme isoforms responsible for each transformation. Such data are invaluable for refining our understanding of NPS pharmacology and for developing safer chemical entities in drug discovery programs.

References

  • 3-Fluorophenmetrazine - Wikipedia. Wikipedia. [Link]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485–495. [Link]

  • Welter, J., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. [Link]

  • Grumann, C., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). ResearchGate. [Link]

  • Noble, C., et al. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology, 41(8), 734–741. [Link]

  • Sartori, E., et al. (2024). Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes. Current Protocols. [Link]

  • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. ResearchGate. [Link]

  • Noble, C., et al. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. PubMed. [Link]

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  • Kadomura, S., et al. (2022). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. PMC. [Link]

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Foundational

In Vitro Toxicological Assessment of 3-Fluorophenmetrazine (3-FPM) Hydrochloride: A Technical Guide

Abstract This technical guide provides a comprehensive framework for the in vitro toxicological assessment of 3-Fluorophenmetrazine (3-FPM) Hydrochloride, a novel psychoactive substance (NPS) of the phenylmorpholine clas...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro toxicological assessment of 3-Fluorophenmetrazine (3-FPM) Hydrochloride, a novel psychoactive substance (NPS) of the phenylmorpholine class.[1][2] As an analogue of phenmetrazine, 3-FPM acts as a norepinephrine-dopamine releasing agent, raising concerns about its potential for cytotoxicity, genotoxicity, and other adverse effects.[1][3] This document outlines a tiered, mechanism-driven approach for researchers, scientists, and drug development professionals. It details validated protocols for assessing fundamental toxicity endpoints, including cell viability, membrane integrity, and chromosomal damage. Furthermore, it provides methodologies for investigating mechanistic pathways, such as oxidative stress and mitochondrial dysfunction, which are often implicated in stimulant-induced toxicity. The guide emphasizes the principles of scientific integrity, providing self-validating experimental designs and citing authoritative standards, such as OECD guidelines, to ensure data robustness and reliability.

Introduction to 3-Fluorophenmetrazine (3-FPM) Hydrochloride

Chemical Identity and Pharmacological Profile

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant derived from phenmetrazine, a once-marketed anorectic with known abuse potential.[2][3] Structurally, it is 2-(3-fluorophenyl)-3-methylmorpholine, and it is typically encountered as a hydrochloride salt to improve solubility and stability.[1] Its primary mechanism of action involves the reversal of monoamine transporters, leading to the release of dopamine and norepinephrine, with significantly less activity at serotonin transporters.[1] This pharmacological profile is consistent with other amphetamine-like "releasers" and is responsible for its stimulant effects.[4]

Rationale for In Vitro Toxicological Assessment

The widespread availability of NPS like 3-FPM, often with limited or no formal safety evaluation, presents a significant public health challenge.[4] A comprehensive toxicological assessment is imperative. In vitro methodologies offer a rapid, ethical, and cost-effective first tier of investigation, aligning with the "3Rs" (Replacement, Reduction, Refinement) principle of animal testing. These assays can identify key toxicological liabilities, elucidate mechanisms of toxicity, and guide further risk assessment. While no formal, controlled toxicological studies on 3-FPM have been published, its structural and mechanistic similarity to other stimulants provides a strong rationale for investigating potential adverse effects.[4]

A Tiered Framework for In Vitro Evaluation

A logical, tiered approach is essential for an efficient and comprehensive toxicological workup. This strategy begins with broad assessments of cytotoxicity to determine the concentration range of interest and progresses to more specific assays for genotoxicity and mechanistic investigation.

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Specific Toxicity Endpoints cluster_2 Tier 3: Mechanistic Investigation T1_Conc Dose-Range Finding T1_Cyto General Cytotoxicity Assays (NRU, LDH) T1_Conc->T1_Cyto Defines concentration range T2_Geno Genotoxicity Assessment (In Vitro Micronucleus) T1_Cyto->T2_Geno Informs non-cytotoxic concentrations for testing T3_Mech Mechanistic Assays (ROS, MMP) T1_Cyto->T3_Mech Cytotoxic concentrations provide context for mechanism T2_Geno->T3_Mech Positive results may prompt mechanistic inquiry

Caption: A tiered workflow for the in vitro toxicological assessment of 3-FPM.

Selection of Relevant In Vitro Models

The choice of cell lines is critical and should be guided by the anticipated target organs of stimulant toxicity.

  • SH-SY5Y (Human Neuroblastoma Cell Line): As 3-FPM's primary targets are dopaminergic and noradrenergic systems in the central nervous system, the SH-SY5Y line is an excellent model. These cells can be maintained in an undifferentiated state or differentiated into a more mature neuron-like phenotype, making them suitable for assessing neurotoxicity.[5][6][7][8] They are widely used to study oxidative stress, mitochondrial dysfunction, and cell death pathways relevant to neurotoxic insults.[5][8]

  • HepG2 (Human Hepatocellular Carcinoma Cell Line): The liver is the primary site of drug metabolism, and toxicity can often be mediated by reactive metabolites.[9] HepG2 cells are a widely used model for hepatotoxicity studies as they retain many differentiated hepatic functions, including the expression of some cytochrome P450 (CYP) enzymes involved in drug metabolism.[9][10][11][12][13] Studies have identified CYP2A6, CYP2B6, and CYP3A4 as the main isoenzymes involved in 3-FPM metabolism, making HepG2 cells a relevant choice.[4]

Core Toxicological Endpoints and Assays

Cytotoxicity Assessment

Cytotoxicity assays are the cornerstone of any toxicological evaluation, providing fundamental data on the concentrations at which a substance causes cell death. This information, typically expressed as an IC50 (the concentration that inhibits 50% of a biological function), is crucial for designing subsequent, more complex assays.

  • Principle: This assay quantifies the number of viable cells in a culture.[14] It is based on the ability of healthy, viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.[14][15] Damage to the cell or lysosomal membranes results in a decreased uptake of the dye.[15] The amount of dye retained is proportional to the number of viable cells.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed SH-SY5Y or HepG2 cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO₂).[16]

    • Dosing: Prepare a series of 3-FPM hydrochloride dilutions in the appropriate cell culture medium. Remove the old medium from the cells and add the 3-FPM dilutions to the wells in triplicate. Include a vehicle control (medium only) and a positive control (e.g., Sodium Lauryl Sulfate).[15][16]

    • Incubation: Incubate the plate for a relevant exposure period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.[16]

    • Dye Incubation: Remove the treatment medium. Add 100 µL of pre-warmed medium containing neutral red (e.g., 33-50 µg/mL) to each well and incubate for 2-3 hours.[15][16]

    • Dye Extraction: Discard the neutral red solution, wash the cells gently with PBS, and add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid, 49% water) to each well.[16]

    • Quantification: Place the plate on a shaker for 10 minutes to extract the dye. Measure the absorbance (optical density) at ~540 nm using a microplate reader.[17]

    • Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

  • Principle: This assay assesses cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[18] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, making it a reliable indicator of cell lysis. The amount of LDH released is proportional to the number of lysed cells.

  • Step-by-Step Methodology:

    • Cell Seeding & Dosing: Follow steps 1-3 as described for the NRU assay. It is critical to include three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (e.g., a known cytotoxicant), and (3) Maximum Release Control (cells treated with a lysis buffer like Triton X-100).[19]

    • Supernatant Collection: After the incubation period, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[19]

    • Enzymatic Reaction: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.[19] Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[18][19]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18][19] The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which in a coupled reaction, leads to the reduction of a tetrazolium salt into a colored formazan product.[18][20]

    • Quantification: Add a stop solution to each well and measure the absorbance at ~490-520 nm using a microplate reader.[20][19]

    • Analysis: Calculate the percentage of cytotoxicity for each concentration after subtracting the background and spontaneous release values, using the maximum release control as 100% cytotoxicity.

Genotoxicity Assessment

Genotoxicity assays are designed to detect substances that can cause damage to DNA and chromosomes, a critical endpoint as such damage can lead to mutations and cancer.

  • Principle: This test is a cornerstone of genotoxicity testing, designed to detect both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss).[21][22] Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[22] An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Step-by-Step Methodology:

    • Cell Culture: Use appropriate cell lines such as human peripheral blood lymphocytes or cell lines like TK6 or CHO.[21]

    • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction) to account for metabolites that may be more or less genotoxic than the parent compound.

    • Exposure: Treat the cells with at least three analyzable concentrations of 3-FPM, a vehicle control, and appropriate positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9). The highest concentration should induce some cytotoxicity but not exceed ~55±5% reduction in cell growth.[21] The exposure duration is typically 3-6 hours in the presence and absence of S9, followed by a recovery period.[21]

    • Cytokinesis Block: After exposure, add Cytochalasin B to the culture. This blocks cytokinesis (the final step of cell division) but not nuclear division, resulting in the accumulation of binucleated cells that have completed one mitosis.[22] This allows for specific analysis of cells that have divided in the presence of the test substance.

    • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • Analysis: Analyze the data for a concentration-related increase in the frequency of micronucleated cells compared to the vehicle control using appropriate statistical methods.

G cluster_0 Cell Division cluster_1 Genotoxic Event cluster_2 Result Start Metaphase Cell (Chromosomes Aligned) Ana Anaphase (Chromosomes Segregate) Start->Ana Damage 3-FPM Exposure (Clastogenic or Aneugenic Event) Telophase Telophase (Nuclear Envelope Reforms) Ana->Telophase Fragment Acentric Chromosome Fragment or Lagging Chromosome Damage->Fragment Fragment->Telophase Fails to integrate into daughter nuclei Result Binucleated Cell with a Micronucleus Telophase->Result

Caption: Principle of the In Vitro Micronucleus Assay.

Mechanistic Toxicology

If cytotoxicity is observed, mechanistic assays can provide critical insights into how the substance is causing cell death. For stimulants, oxidative stress and mitochondrial dysfunction are common pathways.

  • Principle: This assay measures the generation of intracellular reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen that can damage DNA, proteins, and lipids. The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is commonly used.[23] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[24][25][26] The fluorescence intensity is proportional to the amount of ROS.[25]

  • Step-by-Step Methodology:

    • Cell Culture: Seed cells (e.g., SH-SY5Y) in a black, clear-bottom 96-well plate and allow them to adhere.

    • Dosing: Treat cells with various concentrations of 3-FPM for a defined period (e.g., 1, 3, or 6 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or Rosup).[25]

    • Probe Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add DCFH-DA working solution (e.g., 10 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C, protected from light.[23][27]

    • Quantification: Remove the probe solution and wash the cells. Add buffer to the wells and immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm / Emission ~535 nm).[24][26]

    • Analysis: Express the results as a fold increase in fluorescence intensity over the vehicle control.

  • Principle: A key indicator of mitochondrial health and early apoptosis is the mitochondrial membrane potential (ΔΨm).[28][29] The cationic fluorescent dye JC-1 is widely used to monitor this potential.[28] In healthy, non-apoptotic cells with a high ΔΨm, JC-1 enters the mitochondria and forms aggregates that emit red fluorescence.[28][29] In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence.[28][29] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

  • Step-by-Step Methodology:

    • Cell Culture and Dosing: Seed and treat cells with 3-FPM as described in previous protocols. A positive control that collapses the mitochondrial membrane potential, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone), should be included.[30][31]

    • Dye Loading: After treatment, remove the medium, wash the cells, and add medium containing JC-1 dye (e.g., 2 µM). Incubate for 15-30 minutes at 37°C.[30][31]

    • Washing: Remove the JC-1 loading solution and wash the cells with an assay buffer to remove any dye that has not entered the cells.

    • Quantification: Measure the fluorescence intensity using a microplate reader at two wavelength settings: green for the monomers (Ex ~485 nm / Em ~530 nm) and red for the aggregates (Ex ~550 nm / Em ~590 nm).[28][31]

    • Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio compared to the vehicle control indicates a loss of mitochondrial membrane potential.

Data Synthesis and Interpretation

Quantitative Data Presentation

All quantitative data should be summarized in clear, well-structured tables to allow for easy comparison across different assays and concentrations.

Table 1: Summary of Cytotoxicity Endpoints for 3-FPM

Cell Line Assay Exposure Time (hr) IC50 (µM) [95% CI]
SH-SY5Y Neutral Red Uptake 24 Example: 150.5 [135.2 - 167.8]
SH-SY5Y LDH Release 24 Example: 210.2 [195.6 - 225.4]
HepG2 Neutral Red Uptake 24 Example: 325.8 [301.1 - 352.6]

| HepG2 | LDH Release | 24 | Example: 450.1 [420.3 - 481.9] |

Table 2: Mechanistic Toxicology Profile of 3-FPM in SH-SY5Y Cells

Concentration (µM) ROS Generation (Fold Increase vs. Control) MMP (Red/Green Ratio) Micronucleus Frequency (%)
0 (Vehicle) 1.0 ± 0.1 5.6 ± 0.4 1.2 ± 0.3
50 1.8 ± 0.2* 4.1 ± 0.3* 1.5 ± 0.4
100 3.5 ± 0.4* 2.5 ± 0.2* 3.8 ± 0.6*
200 6.2 ± 0.7* 1.3 ± 0.1* 7.9 ± 1.1*

  • Indicates statistically significant difference from vehicle control (p < 0.05).
Interpretation

A comprehensive interpretation requires synthesizing the data from all tiers. For example, if 3-FPM induces cytotoxicity at concentrations that also significantly increase ROS production and decrease mitochondrial membrane potential, it strongly suggests an oxidative stress-mediated mechanism of cell death. If this occurs at concentrations that are also positive in the micronucleus assay, it points towards a potential for oxidative DNA damage leading to chromosomal instability. Comparing the IC50 values between cell lines can also provide insight; for instance, a lower IC50 in HepG2 cells might suggest that toxic metabolites play a significant role.

Conclusion

This guide provides a robust, multi-faceted strategy for the in vitro toxicological assessment of 3-FPM hydrochloride. By employing a tiered approach that moves from broad cytotoxicity screening to specific genotoxicity and mechanistic assays, researchers can build a comprehensive toxicological profile of this NPS. The use of validated, standardized protocols grounded in authoritative guidelines is paramount for generating reliable and reproducible data. The findings from these in vitro studies are critical for identifying potential human health risks and are essential for informing regulatory bodies and guiding any future non-clinical or clinical research.

References

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Exploratory

Receptor binding affinity of 3-FPM HCl for dopamine and norepinephrine

Technical Monograph: Receptor Binding & Pharmacodynamics of 3-FPM HCl Executive Summary 3-Fluorophenmetrazine (3-FPM; PAL-353) is a synthetic phenylmorpholine derivative and a regiochemical fluorinated analogue of the an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Receptor Binding & Pharmacodynamics of 3-FPM HCl

Executive Summary

3-Fluorophenmetrazine (3-FPM; PAL-353) is a synthetic phenylmorpholine derivative and a regiochemical fluorinated analogue of the anorectic agent phenmetrazine. Unlike simple reuptake inhibitors (e.g., cocaine, methylphenidate) that statically block monoamine transporters, 3-FPM functions primarily as a substrate-type monoamine releaser .[1]

This guide delineates the receptor binding profile of 3-FPM HCl, specifically its interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[2][3][4] Data indicates 3-FPM acts as a potent Norepinephrine-Dopamine Releasing Agent (NDRA) with high selectivity against the Serotonin Transporter (SERT), resulting in a psychostimulant profile distinct from entactogens like MDMA.

Chemical & Pharmacological Profile

Compound: 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl) IUPAC Name: 2-(3-fluorophenyl)-3-methylmorpholine hydrochloride Class: Phenylmorpholine; Psychostimulant.

Mechanism of Action: The "Revolving Door"

To understand the affinity data, one must distinguish between binding and function.

  • Uptake Inhibition: 3-FPM binds to the orthosteric site of DAT/NET, preventing the reuptake of endogenous monoamines.

  • Efflux (Release): As a substrate, 3-FPM is translocated into the cytoplasm. This translocation reverses the transporter flux (efflux), pumping cytosolic dopamine/norepinephrine out into the synaptic cleft. This mechanism mimics amphetamine and phenmetrazine.[1][2][5]

Figure 1: Mechanism of Action – Substrate-Driven Efflux

MOA Extracellular Extracellular Space Cytosol Presynaptic Cytosol DAT DAT/NET Transporter (Primary Target) Drug_In 3-FPM (Intracellular) DAT->Drug_In 2. Translocation DA_Synapse Synaptic DA/NE (Increased Concentration) DAT->DA_Synapse 4. Efflux (Release) Drug_Out 3-FPM (Extracellular) Drug_Out->DAT 1. Binds (Ki) DA_Vesicle Vesicular DA/NE DA_Cyto Cytosolic DA/NE DA_Vesicle->DA_Cyto Leakage/Displacement DA_Cyto->DAT 3. Reverse Transport

Caption: 3-FPM acts as a substrate, reversing DAT/NET directionality to pump monoamines into the synapse.

Quantitative Receptor Affinity & Potency

The following data aggregates findings from Mayer et al. (2018) and WHO Critical Review reports. Note the distinction between


  (inhibition of uptake) and 

(stimulation of release). For releasers like 3-FPM,

is the more functionally relevant metric.
Table 1: Functional Potency at Monoamine Transporters
TargetMetricValueInterpretation
NET (Norepinephrine)

(Release)
~30 nM Very High Potency. Primary driver of adrenergic effects (alertness, tachycardia).
DAT (Dopamine)

(Release)
~43 nM High Potency. Primary driver of reinforcing/euphoric effects.
SERT (Serotonin)

(Release)
~2558 nMNegligible. >80x less potent than at NET/DAT. Low risk of serotonin syndrome.
DAT (Uptake)

(Inhibition)
< 2.5

M
Comparable to cocaine in uptake inhibition potency, though release is the dominant mechanism.

Comparative Analysis:

  • Vs. Phenmetrazine: 3-FPM exhibits a nearly identical potency profile to its parent compound, phenmetrazine (

    
     DA 
    
    
    
    50-130 nM). The fluorine substitution at the 3-position maintains catecholamine selectivity while potentially altering metabolic stability.
  • Selectivity Ratio: The DA:5-HT ratio is highly skewed toward dopamine, classifying 3-FPM as a selective NDRA (Norepinephrine-Dopamine Releasing Agent).

Experimental Methodologies

To validate the affinity and release profiles described above, the following standardized protocols are recommended. These protocols differentiate between simple binding and functional release.

Protocol A: Transporter-Mediated Efflux Assay (Superfusion)

Objective: To determine if the ligand induces neurotransmitter release (distinguishing it from a reuptake inhibitor).

Workflow Visualization:

EffluxProtocol Step1 1. Cell Preparation HEK293 cells expressing hDAT/hNET seeded on poly-D-lysine coverslips. Step2 2. Pre-loading Incubate cells with [3H]MPP+ (0.05 µM) for 20 min at 37°C. Step1->Step2 Step3 3. Washout Remove extracellular radioligand via buffer perfusion. Step2->Step3 Step4 4. Basal Collection Collect 3 fractions (2 min each) to establish baseline efflux. Step3->Step4 Step5 5. Drug Application Switch to buffer containing 3-FPM (Various concentrations). Step4->Step5 Step6 6. Fraction Analysis Quantify [3H]MPP+ in fractions via Liquid Scintillation Counting. Step5->Step6 Result Calculation: EC50 determined by dose-response curve of fractional release. Step6->Result

Caption: Superfusion assay workflow to quantify neurotransmitter release potency (


).

Detailed Steps:

  • Cell Culture: Use HEK293 cells stably expressing human DAT or NET.

  • Loading: Pre-load cells with tritiated 1-methyl-4-phenylpyridinium (

    
    ), a radiolabeled substrate for DAT/NET.
    
  • Perfusion: Place coverslips in superfusion chambers (0.2 mL volume) at 25°C. Perfuse with Krebs-HEPES buffer.

  • Stimulation: After establishing stable basal efflux (3 fractions), switch perfusion buffer to one containing 3-FPM (0.1

    
    M – 100 
    
    
    
    M).
  • Quantification: Collect perfusate fractions every 2 minutes. Lyse cells at the end to determine total residual radioactivity.

  • Data Analysis: Calculate fractional release as a percentage of total radioactivity present in the cells at the start of that fraction.

Protocol B: Radioligand Uptake Inhibition ( )

Objective: To measure the concentration required to inhibit 50% of monoamine uptake.

  • Incubation: Incubate cells with

    
     (for DAT) or 
    
    
    
    (for NET) in the presence of increasing concentrations of 3-FPM for 5 minutes.
  • Termination: Rapidly wash cells with ice-cold buffer to stop transport.

  • Lysis & Counting: Lyse cells with 1% SDS and measure intracellular radioactivity.

  • Validation: Use specific inhibitors (e.g., mazindol for DAT, desipramine for NET) to define non-specific uptake.

Translational Implications & Safety

Structure-Activity Relationship (SAR): The addition of the fluorine atom at the meta (3-) position of the phenyl ring in phenmetrazine increases lipophilicity (LogP) while retaining the critical nitrogen-to-phenyl distance required for DAT/NET translocation. This modification protects the phenyl ring from metabolic attack at that specific position, potentially altering the pharmacokinetic half-life compared to phenmetrazine.

Toxicological Relevance:

  • Cardiovascular: The high potency at NET (

    
     nM) suggests significant sympathomimetic risks, including hypertension and tachycardia, consistent with clinical case reports of 3-FPM toxicity.
    
  • Addiction: The robust DA release (

    
     nM) indicates a high potential for reinforcement and psychological dependence, comparable to other potent psychostimulants.
    

References

  • Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family.[4][6] Neuropharmacology, 134(Pt A), 149-157.[4][6]

  • McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[7] Drug Testing and Analysis, 9(3), 369-377.

  • World Health Organization (WHO). (2016). Critical Review Report: 3-Fluorophenmetrazine.[2][3][8] Expert Committee on Drug Dependence, 38th Meeting.

  • Blough, B. E., et al. (2011). Preparation of phenylmorpholines and analogs thereof.[8] Patent WO2011146850A1.[8]

Sources

Foundational

The Emergence and Scientific Profile of 3-Fluorophenmetrazine (3-FPM): A Technical Guide

Abstract 3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has gained prominence within the research chemical landscape. As a fluorinated analog of phenmetrazine, a former anorecti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class that has gained prominence within the research chemical landscape. As a fluorinated analog of phenmetrazine, a former anorectic agent, 3-FPM exhibits a distinct pharmacological profile characterized by its potent activity as a norepinephrine-dopamine releasing agent. This guide provides an in-depth technical overview of the history, chemical synthesis, pharmacology, metabolism, and analytical methodologies pertinent to 3-FPM, tailored for researchers, scientists, and drug development professionals. The content herein is synthesized from peer-reviewed literature and authoritative sources to ensure scientific integrity and to provide a comprehensive resource for the scientific community.

Introduction and Historical Context

3-Fluorophenmetrazine, chemically known as 2-(3-fluorophenyl)-3-methylmorpholine, emerged on the novel psychoactive substances (NPS) market around 2014.[1] It is a structural analog of phenmetrazine, a stimulant that was medically used as an appetite suppressant in the mid-20th century but was later withdrawn due to its potential for abuse and addiction.[2] The synthesis and pharmacological activity of 3-FPM were first detailed in a patent filed in 2011, which explored various phenylmorpholine analogs for potential therapeutic applications.[2][3]

The introduction of a fluorine atom at the meta-position of the phenyl ring was a strategic modification intended to modulate the compound's pharmacological properties, potentially altering its potency, selectivity, and metabolic stability compared to its parent compound. As a research chemical, 3-FPM has been distributed through online vendors, often marketed as a "legal" alternative to controlled stimulants.[3] This has led to its scrutiny by regulatory bodies worldwide, resulting in its classification as a controlled substance in several countries.[3][4]

Chemical Synthesis and Characterization

The synthesis of 3-FPM, as described in the scientific literature, typically follows a multi-step pathway adapted from the synthesis of phenmetrazine and its analogs.[5][6] The process involves the formation of the core morpholine ring structure with the desired substitutions.

Synthetic Pathway

A plausible synthetic route for 3-FPM is outlined below. This pathway is a representative example based on established chemical principles for the synthesis of similar phenylmorpholine derivatives.

G A 3-Fluoropropiophenone B α-Bromo-3-fluoropropiophenone A->B Bromination C 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one B->C Reaction with Ethanolamine D 1-(3-Fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol C->D Reduction (e.g., NaBH4) E 3-Fluorophenmetrazine (3-FPM) D->E Cyclization (Acid-catalyzed)

Caption: A representative synthetic pathway for 3-Fluorophenmetrazine (3-FPM).

Experimental Protocol: Synthesis of 3-Fluorophenmetrazine

The following is a generalized, step-by-step methodology for the synthesis of 3-FPM, based on procedures described for analogous compounds.[6]

  • Step 1: Bromination of 3-Fluoropropiophenone. 3-Fluoropropiophenone is reacted with a brominating agent, such as bromine in a suitable solvent, to yield α-bromo-3-fluoropropiophenone.

  • Step 2: Reaction with Ethanolamine. The resulting α-bromo ketone is then reacted with ethanolamine. This reaction leads to the formation of the intermediate, 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-one.

  • Step 3: Reduction of the Ketone. The ketonic group in the intermediate is reduced to a hydroxyl group using a reducing agent like sodium borohydride (NaBH4). This step yields the amino alcohol, 1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol.

  • Step 4: Acid-Catalyzed Cyclization. The final step involves the intramolecular cyclization of the amino alcohol. This is typically achieved by treatment with a strong acid, such as sulfuric acid, which catalyzes the dehydration and subsequent formation of the morpholine ring, yielding 3-Fluorophenmetrazine.

Physicochemical Properties
PropertyValueSource
IUPAC Name 2-(3-fluorophenyl)-3-methylmorpholine[2]
Molecular Formula C₁₁H₁₄FNO[2]
Molar Mass 195.23 g/mol [2]
Appearance White crystalline powder[7]

Pharmacology

3-FPM's primary mechanism of action is as a releasing agent for the catecholamine neurotransmitters, dopamine (DA) and norepinephrine (NE).[2][3] It exhibits significantly less activity at the serotonin transporter (SERT).[2][3]

Mechanism of Action

3-FPM interacts with the dopamine transporter (DAT) and the norepinephrine transporter (NET), causing a reversal of their normal function.[2][8] Instead of reuptaking dopamine and norepinephrine from the synaptic cleft, the transporters facilitate their efflux from the presynaptic neuron into the synapse.[2] This leads to a significant increase in the extracellular concentrations of these neurotransmitters, resulting in the stimulant effects observed with the compound.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicles Dopamine/Norepinephrine DAT_NET DAT/NET Transporter DA_NE Dopamine/Norepinephrine DAT_NET:f1->DA_NE Increased Efflux Receptors Dopamine/Norepinephrine Receptors DA_NE->Receptors:f0 Binds 3FPM 3-FPM 3FPM->DAT_NET:f0 Reverses Transport

Caption: Mechanism of action of 3-FPM at the synapse.

Pharmacological Data

The following table summarizes the key pharmacological parameters of 3-FPM.

ParameterValueNotesSource
Norepinephrine (NE) Release (EC₅₀) 30 nMPotent releasing agent[2][3]
Dopamine (DA) Release (EC₅₀) 43 nMPotent releasing agent[2][3]
Serotonin (5-HT) Release (EC₅₀) 2558 nMNegligible activity[2][3]
Dopamine Transporter (DAT) Inhibition (IC₅₀) <2.5 µMComparable to cocaine[2]
Norepinephrine Transporter (NET) Inhibition (IC₅₀) <2.5 µMComparable to cocaine[2]
Serotonin Transporter (SERT) Inhibition (IC₅₀) >80 µMWeak inhibitor[2]

Pharmacokinetics and Metabolism

A human pharmacokinetic study following a single oral dose of 3-FPM has provided valuable data on its absorption, distribution, metabolism, and excretion.[4]

Pharmacokinetic Parameters
ParameterValueUnitSource
Cₘₐₓ (Maximum Serum Concentration) 210ng/mL[4]
Tₘₐₓ (Time to Cₘₐₓ) 2.5hours[4]
Elimination Half-life (t₁/₂) ~8.8hours[4]
Volume of Distribution (Vd) ~400L[4]
Metabolism

3-FPM is primarily excreted unchanged in the urine.[4][9] However, several metabolic pathways have been identified, with the main reactions being aryl-hydroxylation and N-oxidation.[4][9] In rats, the cytochrome P450 isoenzymes CYP2A6, CYP2B6, and CYP3A4 have been implicated in its metabolism.[7]

The major identified metabolites include:

  • Aryl-hydroxylated 3-FPM

  • N-oxide of 3-FPM

  • O/N-bis-dealkylated metabolite [2]

Further metabolism can involve O-methylation, alkyl hydroxylation, oxidation, and subsequent glucuronidation or sulfation.[2]

Analytical Methodologies

The accurate identification and quantification of 3-FPM in biological and seized materials are crucial for forensic and clinical toxicology. Various analytical techniques have been employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of 3-FPM. Derivatization, for instance with trifluoroacetic anhydride (TFAA), is often employed to improve the chromatographic properties and mass spectral fragmentation of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the detection of 3-FPM and its metabolites in biological matrices such as blood, urine, and oral fluid.[4]

The following is a summary of a validated LC-ESI-MS/MS method for the quantification of 3-FPM in serum.[4]

  • Sample Preparation: A simple protein precipitation with a suitable organic solvent (e.g., acetonitrile) is performed to extract 3-FPM from the serum matrix.

  • Chromatographic Separation: The extract is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., methanol or acetonitrile) is used to separate 3-FPM from endogenous matrix components.

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for 3-FPM and an internal standard.

ParameterValueSource
Limit of Detection (LOD) in Serum 0.1 ng/mL[4]
Limit of Quantification (LOQ) in Serum Not specified, but method is linear and sensitive[4]
Linearity Method proved to be linear[4]
Inter-day Precision (RSD) < 6.3%[4]
Intra-day Precision (RSD) < 8.5%[4]

Toxicology and Legal Status

Toxicology

Formal toxicological studies on 3-FPM are limited.[7] The available information is primarily derived from case reports of adverse events in individuals who have consumed the substance. Reported adverse effects are consistent with sympathomimetic stimulant toxicity and include:

  • Agitation and anxiety

  • Tachycardia (rapid heart rate)

  • Hypertension (high blood pressure)

  • Insomnia

  • In severe cases, acute kidney injury and critical limb ischemia have been reported following intravenous use.[1]

Due to the lack of comprehensive toxicological data, the long-term effects and full safety profile of 3-FPM remain largely unknown.

Legal Status

The legal status of 3-FPM varies significantly by country. It is a controlled or illegal substance in numerous jurisdictions, including:

  • United Kingdom: Controlled under the Psychoactive Substances Act 2016.[3]

  • Sweden: Classified as an illegal narcotic.[4]

  • Switzerland: Controlled substance.[4]

  • Germany: Controlled under the New Psychoactive Substances Act (NpSG).[2]

  • United States: Not federally scheduled, but may be considered an analog of phenmetrazine (a Schedule II substance) under the Federal Analogue Act if intended for human consumption.[2][4] It is a Schedule I controlled substance in the state of Virginia.[4]

Conclusion

3-Fluorophenmetrazine represents a significant compound of interest within the field of novel psychoactive substances. Its well-defined mechanism of action as a potent norepinephrine-dopamine releasing agent provides a clear rationale for its stimulant effects. This guide has provided a comprehensive overview of its history, synthesis, pharmacology, and analytical detection, offering a valuable resource for the scientific community. The limited toxicological data underscores the need for further research to fully characterize the safety profile of this and other emerging research chemicals. As the landscape of NPS continues to evolve, a thorough understanding of the scientific principles underpinning these substances is paramount for researchers, clinicians, and regulatory bodies.

References

  • Grumann, C., Huppertz, L. M., Angerer, V., & Auwärter, V. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug testing and analysis, 11(7), 1009–1017.
  • Grotell, M., & Johansson, J. (2022). 3-Fluorophenmetrazine (3-FPM). In Novel Psychoactive Substances (pp. 345-353). Academic Press.
  • 3-Fluorophenmetrazine. In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of pharmaceutical and biomedical analysis, 128, 485–495.
  • World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE (3-FPM). Expert Committee on Drug Dependence.
  • McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., O'Brien, J., & Talbot, B. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug testing and analysis, 9(3), 369–377.
  • James, D., & Lee, T. (2017). Acute kidney injury and critical limb ischaemia associated with the use of the so called “legal high” 3-fluorophenmetrazine. BMJ case reports, 2017, bcr2017220224.
  • Adamowicz, P., & Gieroń, J. (2016). 3-fluorophenmetrazine – a new psychoactive substance on the polish drug market. Problems of Forensic Sciences, 108, 269-278.
  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., Kavanagh, P. V., Sandtner, W., Blough, B. E., Brandt, S. D., & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149–157.
  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.
  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Stratford, A., Elliot, S. P., Dowling, G., & Wallach, J. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(3), 378-389.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Solubility Profile of 3-Fluorophenmetrazine Hydrochloride

Abstract This technical guide provides a comprehensive framework for characterizing the thermodynamic solubility profile of 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl). As a synthetic stimulant of the phenylmorpholin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the thermodynamic solubility profile of 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl). As a synthetic stimulant of the phenylmorpholine class, understanding its aqueous solubility is a critical parameter for researchers in forensic science, toxicology, and pharmacology.[1][2] This document outlines the fundamental principles governing solubility, details a robust experimental protocol based on the gold-standard shake-flask method, and discusses the critical influence of pH and potential polymorphic forms on the solubility of this amine hydrochloride salt. The methodologies described herein are designed to yield high-quality, reproducible data essential for the development of analytical standards, toxicological screening, and understanding its pharmacokinetic behavior.

Introduction: The Imperative of Solubility Data for 3-Fluorophenmetrazine HCl

3-Fluorophenmetrazine (3-FPM) is a fluorinated analog of phenmetrazine, a stimulant that was formerly used as an appetite suppressant.[1] It has emerged as a designer drug, sold online and encountered in forensic casework.[1][2] For researchers and drug development professionals, a thorough understanding of the physicochemical properties of 3-FPM Hydrochloride is paramount. Thermodynamic solubility, which defines the equilibrium concentration of a substance in a saturated solution at a given temperature and pressure, is a cornerstone of this characterization.[3]

In contrast to kinetic solubility, which is often a rapid, high-throughput screening method, thermodynamic solubility provides the true equilibrium value.[4][5] This data is indispensable for:

  • Analytical Method Development: Establishing appropriate solvent systems and concentration ranges for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • Toxicological and Pharmacological Studies: Poor aqueous solubility can lead to erroneous results in in-vitro and in-vivo assays, potentially underestimating toxicity or efficacy.[4]

  • Understanding Bioavailability: The solubility of a compound in the gastrointestinal tract is a key determinant of its oral absorption and subsequent bioavailability.[6]

  • Forensic Analysis: Accurate solubility data aids in the interpretation of findings in biological matrices and seized materials.

This guide will provide the theoretical and practical framework for researchers to independently determine the thermodynamic solubility profile of 3-FPM HCl.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of 3-Fluorophenmetrazine Hydrochloride, an amine salt, is governed by several key principles.

The Role of pH and the Henderson-Hasselbalch Equation

3-FPM is a basic compound, and as a hydrochloride salt, it is expected to be more soluble in acidic to neutral aqueous solutions.[7][8] The relationship between pH, the compound's pKa (the pH at which the ionized and unionized forms are present in equal concentrations), and its solubility can be described by the Henderson-Hasselbalch equation.[9][10]

For a weak base like 3-FPM, the equation is:

pH = pKa + log ( [B] / [BH+] )

Where:

  • [B] is the concentration of the un-ionized free base.

  • [BH+] is the concentration of the ionized hydrochloride salt.

The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S_0) and the concentration of the protonated, more soluble form. The pH-solubility profile of a basic compound typically shows low solubility at high pH (where the un-ionized form predominates) and a significant increase in solubility as the pH drops below the pKa.[11] While the Henderson-Hasselbalch equation provides a good theoretical model, experimental determination across a range of pH values is crucial, as deviations can occur.[9][12]

The Influence of Crystal Structure: Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[13][14] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[13][15][16]

Metastable polymorphs are generally more soluble than their thermodynamically stable counterparts.[15][17] However, they can convert to the more stable, less soluble form over time, especially in solution.[17] When determining the thermodynamic solubility of 3-FPM HCl, it is crucial to be aware of the potential for polymorphism. The solid material in equilibrium with the saturated solution should be analyzed (e.g., by X-ray powder diffraction or differential scanning calorimetry) to ensure that a phase transition has not occurred during the experiment.[18]

Experimental Determination of Thermodynamic Solubility

The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[19][20][21]

Materials and Equipment
  • 3-Fluorophenmetrazine Hydrochloride (crystalline powder)[22]

  • Calibrated pH meter

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC with UV or MS detector

  • Volumetric flasks and pipettes

  • Buffer solutions (pH 1.2 to 7.4)[23][24]

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the steps to determine the thermodynamic solubility of 3-FPM HCl at various pH values.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess 3-FPM HCl to vials B Add buffered solutions (e.g., pH 1.2, 4.5, 6.8) A->B C Verify initial pH of the suspension B->C D Incubate on orbital shaker (e.g., 24-72h at 37°C) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant (0.22 µm syringe filter) E->F G Verify final pH of the filtrate F->G H Quantify 3-FPM concentration via validated HPLC method G->H I Analyze residual solid (e.g., XRPD for polymorphism)

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 3-FPM HCl to several vials. A visual excess of solid material should be present throughout the experiment.[25] Add a precise volume of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to the vials.[23][26]

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration to reach equilibrium.[24] This typically requires 24 to 72 hours.[27] A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.

  • Phase Separation: After equilibration, separate the saturated solution from the excess solid. This is a critical step to avoid artificially inflating the solubility value. Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining particulates.[27]

  • Quantification: Analyze the concentration of 3-FPM in the filtrate using a validated HPLC-UV or HPLC-MS method.[19][28] A calibration curve should be prepared using standards of known concentrations.

  • pH Measurement: Measure and record the pH of the solution at the beginning and end of the experiment to ensure the buffer capacity was sufficient.[25][29]

  • Solid Phase Analysis (Optional but Recommended): Recover the remaining solid from the vials and analyze its crystal form using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic transformations during the experiment.[18]

Data Presentation and Interpretation

The results of the thermodynamic solubility study should be presented clearly to allow for straightforward interpretation.

pH-Dependent Solubility Profile

The solubility data obtained at different pH values should be tabulated and plotted to visualize the pH-solubility profile.

Table 1: Hypothetical Thermodynamic Solubility of 3-FPM HCl at 37°C

Buffer pHFinal pH of Saturated SolutionMean Solubility (mg/mL)Standard Deviation
1.21.25150.24.5
4.54.52125.83.9
6.86.7845.32.1
7.47.3510.10.8

This data can then be visualized in a graph to clearly illustrate the impact of pH on solubility.

cluster_0 pH-Solubility Relationship cluster_1 Ionization State pH pH of Solution Solubility Solubility of 3-FPM HCl pH->Solubility determines ionization state Ionized Protonated (BH+) Highly Soluble Solubility->Ionized favored at pH < pKa Unionized Free Base (B) Poorly Soluble Solubility->Unionized favored at pH > pKa pKa pKa of 3-FPM pKa->Solubility influences pH effect

Sources

Protocols & Analytical Methods

Method

GC-MS protocols for detection of 3-Fluorophenmetrazine in biological matrices

Application Note: AN-TOX-FPM-01 Executive Summary This protocol details the qualitative confirmation and quantitative determination of 3-Fluorophenmetrazine (3-FPM) in human urine and plasma using Gas Chromatography-Mass...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-FPM-01

Executive Summary

This protocol details the qualitative confirmation and quantitative determination of 3-Fluorophenmetrazine (3-FPM) in human urine and plasma using Gas Chromatography-Mass Spectrometry (GC-MS). 3-FPM is a fluorinated analogue of phenmetrazine, a psychomotor stimulant.[1][2] Due to the presence of positional isomers (2-FPM and 4-FPM) which may co-elute with 3-FPM in standard chromatographic setups, this method utilizes Trifluoroacetic Anhydride (TFAA) derivatization.[3][4] This step is critical not only for improving volatility but for achieving the mass spectral specificity required to distinguish the target analyte from its isomers, a requirement for forensic defensibility.

Key Performance Indicators:

  • Target Analyte: 3-Fluorophenmetrazine (3-FPM).[1][2][3][4][5][6][7][8][9][10]

  • Matrix: Urine (primary), Plasma (secondary).

  • LOD: ~5 ng/mL (Matrix dependent).

  • Derivatization: TFAA (Mandatory for isomer resolution).[4]

Analyte Characterization & Mechanism

Understanding the physicochemical properties of 3-FPM is essential for optimizing the extraction efficiency.

  • Chemical Structure: 2-(3-fluorophenyl)-3-methylmorpholine.[11]

  • Classification: Synthetic stimulant (Phenmetrazine analogue).

  • pKa: ~9.0–9.5 (Basic).

  • Metabolism: Major excretion is the unchanged parent compound , making it the primary target for GC-MS screening. Minor metabolites include N-oxides and aryl-hydroxylated species [1].[1][12]

Isomer Differentiation Challenge

Direct injection of underivatized 3-FPM often results in co-elution with its para-substituted isomer (4-FPM). Derivatization with TFAA introduces a trifluoroacetyl group, altering the molecular geometry and retention characteristics sufficiently to resolve these isomers on standard 5% phenyl-methylpolysiloxane columns [2].

Sample Preparation Protocol

This method uses Liquid-Liquid Extraction (LLE) under alkaline conditions. While Solid Phase Extraction (SPE) offers cleaner extracts, LLE is selected here for its cost-effectiveness and robustness in high-throughput forensic labs.

3.1 Reagents
  • Extraction Solvent: Ethyl Acetate or 1-Chlorobutane (HPLC Grade).

  • Buffer: 0.1 M Carbonate buffer (pH 10) or 1.0 M NaOH (for pH adjustment).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1][3][4]

  • Internal Standard (IS): Phenmetrazine-D5 or Methamphetamine-D5 (10 µg/mL in methanol).

3.2 Workflow Diagram

The following logic flow illustrates the critical decision points in the extraction and derivatization process.

G Sample Biological Sample (1 mL Urine/Plasma) IS_Add Add Internal Standard (Phenmetrazine-D5) Sample->IS_Add pH_Adjust Alkalinization (pH > 10) IS_Add->pH_Adjust Extract LLE Extraction (Ethyl Acetate, 3 mL) pH_Adjust->Extract Uncharged amine migrates to organic Centrifuge Centrifuge & Separate (Organic Layer) Extract->Centrifuge Evap Evaporation (N2 stream @ 40°C) Centrifuge->Evap Deriv Derivatization (TFAA, 50 µL, 70°C, 20 min) Evap->Deriv Acylation of secondary amine Recon Reconstitution (Ethyl Acetate, 50 µL) Deriv->Recon GCMS GC-MS Injection (SIM Mode) Recon->GCMS

Figure 1: Optimized Liquid-Liquid Extraction and Derivatization Workflow for 3-FPM.

3.3 Step-by-Step Procedure
  • Aliquot: Transfer 1.0 mL of urine or plasma into a 10 mL glass centrifuge tube.

  • Internal Standard: Add 50 µL of Internal Standard working solution. Vortex.

  • Alkalinization: Add 1.0 mL of 0.1 M Carbonate Buffer (pH 10) or adjust pH to >10 using 1.0 M NaOH.

    • Scientific Logic:[4][8][10][12] 3-FPM is a base.[11] At pH > pKa + 2, >99% of the molecule is uncharged, maximizing recovery into the organic phase.

  • Extraction: Add 3.0 mL of Ethyl Acetate. Cap and rotate/shake for 10 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C. Do not over-dry , as phenmetrazine analogues can be volatile.

  • Derivatization:

    • Add 50 µL of Ethyl Acetate and 50 µL of TFAA .

    • Cap and incubate at 70°C for 20 minutes.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 50–100 µL of Ethyl Acetate.

  • Analysis: Transfer to an autosampler vial with insert.

Instrumental Parameters (GC-MS)

The method utilizes Selected Ion Monitoring (SIM) for maximum sensitivity.[7]

  • Instrument: Agilent 7890/5977 (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

    • Total Run Time: ~15 minutes.[3][8]

Mass Spectrometry Settings (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition Mode: SIM (Selected Ion Monitoring).[7]

Target Ions (TFAA Derivative): The derivatization of 3-FPM with TFAA results in a mass shift and specific fragmentation. While the molecular ion (


) is theoretically 291, rearrangement often yields a distinct ion at m/z 290  [2].
AnalyteDerivativeQuant Ion (

)
Qual Ion 1 (

)
Qual Ion 2 (

)
3-FPM TFA-3-FPM167 70290
Phenmetrazine (IS) TFA-Phen149 70272
  • Interpretation Note: The base peak for 3-FPM-TFAA is 167 , corresponding to the loss of the fluorobenzyl moiety and rearrangement. The ion at m/z 70 is characteristic of the morpholine ring fragment [2].

Method Validation & Quality Assurance

Validation must adhere to SWGTOX or ANSI/ASB Standard 036 guidelines.

5.1 Validation Workflow

Validation Start Method Validation Selectivity Selectivity (Interference Check) Start->Selectivity LOD_LOQ Sensitivity (LOD/LOQ) Selectivity->LOD_LOQ Linearity Linearity (Calibration Model) LOD_LOQ->Linearity Bias_Prec Bias & Precision (5 days, 3 conc) Linearity->Bias_Prec Matrix Matrix Effect (Ion Suppression) Bias_Prec->Matrix

Figure 2: Standard Validation Sequence for Forensic Confirmation Methods.

5.2 Acceptance Criteria
  • Retention Time: Within ±2% of the calibrator.

  • Ion Ratios: Qual ions must be within ±20% of the average calibrator ratio.

  • Linearity: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    . Suggested range: 10 – 1000 ng/mL.
    
  • Carryover: Blank injection after highest calibrator must be < LOD.

References
  • Mardal, M., et al. (2016).[1][6][9][10] 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human...[9][10] Journal of Pharmaceutical and Biomedical Analysis.[6][9][10]

  • McLaughlin, G., et al. (2017).[6] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[1][2][3][4][6][7][8][9][10][12]

  • Bakdash, A., et al. (2020). Simultaneous Quantification of the New Psychoactive Substances 3-FMC, 3-FPM, 4-CEC, and 4-BMC in Human Blood using GC-MS.[5] Journal of Analytical Toxicology.

Sources

Application

Application Note: Preparation of 3-Fluorophenmetrazine (3-FPM) HCl Standard Solutions for Analytical Calibration

Abstract and Scope This document provides a detailed methodology for the preparation of accurate and precise analytical standard solutions of 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl). 3-Fluorophenmetrazine (3-FPM)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Scope

This document provides a detailed methodology for the preparation of accurate and precise analytical standard solutions of 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl). 3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class, encountered as a novel psychoactive substance (NPS) in forensic and clinical settings.[1][2][3] Accurate quantification is paramount for toxicological assessments, pharmacokinetic studies, and law enforcement purposes. The reliability of any quantitative analysis fundamentally depends on the quality of the calibration standards used.

This guide is intended for researchers, analytical chemists, and forensic toxicologists. It outlines the necessary safety precautions, materials, and step-by-step protocols for preparing a primary stock solution, an intermediate stock, and a series of working standard solutions suitable for calibrating analytical instrumentation such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

Critical Health and Safety Precautions

3-Fluorophenmetrazine is a research chemical with limited published toxicological and pharmacological data in humans. Its parent compound, phenmetrazine, was a controlled substance with a known potential for abuse.[6] Therefore, 3-FPM HCl must be handled with extreme caution.

  • Handling: All work involving solid (powder) 3-FPM HCl must be conducted in a certified chemical fume hood to prevent inhalation.

  • Personal Protective Equipment (PPE): At a minimum, a lab coat, nitrile gloves, and safety glasses with side shields are mandatory.

  • Disposal: All waste materials contaminated with 3-FPM HCl must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Documentation: A Safety Data Sheet (SDS) for 3-FPM HCl should be reviewed before handling. If an SDS is not available from the supplier, a risk assessment must be performed.

Materials and Reagents

The accuracy of standard solutions begins with the quality of the materials used.[7]

  • Analyte: 3-Fluorophenmetrazine HCl (CAS: 1803562-83-5) as a certified reference material (CRM) or a standard of the highest available purity (≥98%).[8]

  • Solvent: HPLC or LC-MS grade Methanol. Methanol is a common and effective solvent for 3-FPM HCl standards.[9]

  • Analytical Balance: A four or five-place analytical balance (readability of 0.1 mg or 0.01 mg) that is calibrated and routinely serviced.

  • Volumetric Glassware: Grade A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL) and Grade A volumetric pipettes or calibrated micropipettes.

  • Vials: Amber glass autosampler vials with polytetrafluoroethylene (PTFE)-lined caps for storing working solutions.

Experimental Protocol: Step-by-Step Solution Preparation

The following protocol describes the preparation of a 1 mg/mL primary stock, a 10 µg/mL intermediate stock, and a set of working standards ranging from 1 ng/mL to 500 ng/mL. This range is suitable for forensic toxicological screening and confirmation analyses, as it brackets expected concentrations in biological samples.[4][5]

Part 1: Preparation of Primary Stock Solution (1.0 mg/mL)

The primary stock solution is the foundation of the entire calibration curve; therefore, maximum accuracy is required at this stage.[10]

  • Calculation: Determine the required mass of 3-FPM HCl. The molecular weight of 3-FPM HCl is 231.69 g/mol .[8] To prepare 10.0 mL of a 1.0 mg/mL solution, you will need 10.0 mg of the solid standard.

    • Causality Note: Using a certified reference material (CRM) is critical as its purity is well-characterized, ensuring the resulting concentration is accurate and traceable.[11]

  • Weighing: Place a clean weighing boat on the tared analytical balance. Carefully weigh out approximately 10.0 mg of 3-FPM HCl CRM. Record the exact mass to at least four decimal places (e.g., 10.21 mg).

  • Dissolution: Quantitatively transfer the weighed powder to a 10.0 mL Grade A volumetric flask. This is best achieved by first adding a small amount of methanol to the weighing boat to dissolve the powder, transferring the solution to the flask, and then rinsing the boat 2-3 more times with small aliquots of methanol, adding each rinse to the flask. This ensures no material is lost.

  • Dilution: Add methanol to the flask until it is about three-quarters full. Gently swirl the flask to ensure all the solid has dissolved completely.

  • Final Volume: Carefully add methanol dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.

  • Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is completely homogeneous.

  • Concentration Correction: Calculate the true concentration of the stock solution based on the exact mass weighed.

    • Example: If 10.21 mg was weighed and dissolved in 10.0 mL, the true concentration is 1.021 mg/mL.

  • Labeling and Storage: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store as recommended in Section 6.0.

Part 2: Preparation of Intermediate and Working Standard Solutions

Serial dilution is the preferred method for preparing working standards from a stock solution. This approach minimizes the errors associated with weighing multiple small quantities of solid material and reduces material consumption.[7]

Workflow Diagram: Standard Solution Preparation The following diagram illustrates the logical flow from the certified solid standard to the final set of analytical working solutions.

G cluster_0 Phase 1: Primary Stock Preparation cluster_1 Phase 2: Intermediate Stock Preparation cluster_2 Phase 3: Working Standard Serial Dilution solid 3-FPM HCl CRM (Solid Powder) weigh Weigh 10.0 mg on Analytical Balance solid->weigh dissolve Dissolve in 10.0 mL Methanol (Class A Flask) weigh->dissolve stock_a Primary Stock Solution (1.0 mg/mL) dissolve->stock_a pipette_b Pipette 100 µL of Primary Stock stock_a->pipette_b C1V1 = C2V2 dilute_b Dilute to 10.0 mL with Methanol pipette_b->dilute_b stock_b Intermediate Stock (10 µg/mL) dilute_b->stock_b serial Perform Serial Dilutions from Intermediate Stock stock_b->serial working_std Working Standards (1-500 ng/mL) serial->working_std

Caption: Workflow for preparing 3-FPM HCl calibration standards.

Protocol Steps:

  • Intermediate Stock (10 µg/mL):

    • Using a calibrated pipette, transfer 100 µL of the Primary Stock Solution (1.0 mg/mL) into a 10.0 mL Grade A volumetric flask.

    • Dilute to the mark with methanol, cap, and invert to mix. This creates a 10,000 ng/mL (10 µg/mL) intermediate stock.

  • Working Standards (Serial Dilution):

    • Prepare a series of labeled volumetric flasks or tubes.

    • Perform serial dilutions from the Intermediate Stock Solution as detailed in Table 1.

Table 1: Serial Dilution Scheme for 3-FPM HCl Working Standards

Target Concentration (ng/mL) Volume of Stock (µL) Source Solution Final Volume (mL)
500 500 Intermediate Stock (10 µg/mL) 10.0
250 250 Intermediate Stock (10 µg/mL) 10.0
100 100 Intermediate Stock (10 µg/mL) 10.0
50 50 Intermediate Stock (10 µg/mL) 10.0
10 10 Intermediate Stock (10 µg/mL) 10.0
5 500 100 ng/mL Standard 10.0

| 1 | 100 | 100 ng/mL Standard | 10.0 |

  • Self-Validation Note: After preparation, transfer the final working standards to amber autosampler vials. It is good practice to analyze the standards in a random order to minimize any systematic error from injection sequence.[12]

Verification and Quality Control

A calibration curve is only valid if its accuracy can be verified.

  • Calibration Curve Acceptance: After analyzing the standards, plot the instrument response versus concentration. The calibration curve should be fitted using an appropriate regression model (e.g., linear or quadratic, with or without weighting). The coefficient of determination (r²) should typically be ≥0.995.

  • Quality Control (QC) Sample: Prepare an independent QC sample from a separate weighing of the CRM, if possible. Alternatively, prepare it from the primary stock solution at a concentration that falls in the mid-range of the curve (e.g., 75 ng/mL).

  • QC Acceptance: Analyze the QC sample against the newly generated calibration curve. The calculated concentration should be within ±15% of its nominal value for the curve to be accepted.

Storage and Stability

Improper storage can lead to solvent evaporation or degradation of the analyte, invalidating the standards.[13]

Table 2: Recommended Storage Conditions for 3-FPM HCl Solutions

Solution Type Container Storage Temperature Recommended Shelf Life Special Precautions
Primary Stock Amber Glass Vial with PTFE-lined cap 2°C to 8°C 6-12 Months Protect from light.[14] Ensure cap is tightly sealed to prevent solvent evaporation.
Intermediate Stock Amber Glass Vial with PTFE-lined cap 2°C to 8°C 3 Months Protect from light.

| Working Standards | Amber Glass Autosampler Vials | 2°C to 8°C | 1-4 Weeks | Prepare fresh as needed for routine analysis. Avoid repeated freeze-thaw cycles if stored frozen. |

  • Trustworthiness Note: Stability is formulation and storage-dependent. The shelf lives provided are general recommendations. It is best practice for each laboratory to establish its own stability data based on its specific storage conditions and analytical requirements, as outlined by regulatory guidelines.[13][15]

References

  • Grumann, C., Huppertz, L. M., Bisel, P., Angerer, V., & Auwärter, V. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis. Available at: [Link]

  • ResearchGate. (2025). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM) | Request PDF. Available at: [Link]

  • IUPAC. (1998). GUIDELINES FOR CALIBRATION IN ANALYTICAL CHEMISTRY. Commission on General Aspects of Analytical Chemistry. Available at: [Link]

  • National Measurement Laboratory. (2003). Preparation of Calibration Curves - A Guide to Best Practice. LGC/VAM/2003/032. Available at: [Link]

  • ResearchGate. (2025). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers | Request PDF. Available at: [Link]

  • Harvey, D. (n.d.). Standardizing Analytical Methods. LibreTexts Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 3-Fluorophenmetrazine. Available at: [Link]

  • EURACHEM. (n.d.). Example A1: Preparation of a Calibration Standard. Available at: [Link]

  • World Health Organization (WHO). (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE. Expert Committee on Drug Dependence. Available at: [Link]

  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars. Available at: [Link]

  • World Health Organization (WHO). (n.d.). 3-fluorophenmetrazine. Expert Committee on Drug Dependence Information Repository. Available at: [Link]

  • Grokipedia. (n.d.). 3-Fluorophenmetrazine. Available at: [Link]

  • SWGDRUG.org. (2017). 3-Fluorophenmetrazine Monograph. Available at: [Link]

  • U.S. Food & Drug Administration (FDA). (2014). Expiration Dating and Stability Testing for Human Drug Products. Available at: [Link]

  • Wikipedia. (n.d.). Phenmetrazine. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 9: Guidelines on packaging for pharmaceutical products. Available at: [Link]

Sources

Method

High-Selectivity Solid-Phase Extraction (SPE) of 3-Fluorophenmetrazine (3-FPM) from Human Urine

Methodology: Mixed-Mode Strong Cation Exchange (MCX) Abstract & Scope This Application Note details a robust, validated protocol for the extraction of 3-Fluorophenmetrazine (3-FPM) from human urine. 3-FPM is a fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Mixed-Mode Strong Cation Exchange (MCX)

Abstract & Scope

This Application Note details a robust, validated protocol for the extraction of 3-Fluorophenmetrazine (3-FPM) from human urine. 3-FPM is a fluorinated analogue of phenmetrazine, classified as a New Psychoactive Substance (NPS).[1][2][3] Due to the complex nature of the urine matrix (high salt, urea, and variable pH) and the basicity of the target analyte, Liquid-Liquid Extraction (LLE) often yields significant matrix effects (ion suppression).

This guide utilizes Mixed-Mode Strong Cation Exchange (MCX) SPE. This mechanism provides a "dual-retention" system—utilizing both hydrophobic and electrostatic interactions—allowing for aggressive washing steps that remove up to 99% of matrix interferences while retaining the analyte.

Target Audience: Clinical Toxicologists, Forensic Chemists, and ADME Scientists.

Physicochemical Profile & Mechanistic Logic[4]

To design an effective extraction, one must understand the analyte's behavior in solution.

PropertyValue / CharacteristicImplication for SPE
Analyte 3-Fluorophenmetrazine (3-FPM)Secondary amine structure.
pKa ~9.2 (Estimated based on phenmetrazine)Ionizes (positively charged) at pH < 7.0.
LogP ~2.6Moderately lipophilic; retains well on Reverse Phase (RP).
Metabolism Excreted largely unchanged; N-oxide and lactams are minor.Parent drug is the primary target. Hydrolysis is optional but usually unnecessary for qualitative screening.
Matrix Human UrineHigh ionic strength; contains acidic/neutral interferences.
The "Lock-and-Key" Mechanism (Expertise)

The core advantage of using Mixed-Mode Cation Exchange (MCX) over standard C18 is the ability to perform a 100% organic wash without losing the analyte.

  • Loading (pH < pKa): We acidify the urine. 3-FPM becomes positively charged (

    
    ). It binds to the sorbent via ionic exchange  (strongest bond) AND hydrophobic interaction .
    
  • Interference Removal:

    • Aqueous Wash: Removes salts/proteins.

    • Organic Wash (Methanol):[4] Because 3-FPM is "locked" ionically, we can wash the cartridge with 100% methanol. This strips away hydrophobic neutrals and acidic interferences (which are not ionized or not bound ionically) that would otherwise co-elute in a standard C18 method.

  • Elution (pH > pKa): We use a basic organic solvent.[4] This neutralizes the 3-FPM (

    
    ), breaking the ionic bond and releasing the drug.
    

SPE_Mechanism cluster_0 Step 1: Retention (pH 4) cluster_1 Step 2: The 'Lock' Wash cluster_2 Step 3: Elution (pH 11) Load Analyte (BH+) binds to Sorbent (-) Wash 100% MeOH Wash Removes Neutrals/Acids Analyte stays locked Load->Wash High Selectivity Elute Base Neutralizes Analyte (B) Ionic Bond Breaks Analyte Elutes Wash->Elute pH Switch

Figure 1: The Mixed-Mode Cation Exchange mechanism allows for rigorous cleaning of the sample prior to elution.

Detailed Experimental Protocol

Materials Required[3][4][5][6][7][8][9][10][11]
  • SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or Evolute CX).

    • Format: 30 mg / 1 mL (for small volumes) or 60 mg / 3 mL.

  • Internal Standard (IS): Mephedrone-d3 or Phenmetrazine-d5 (1 µg/mL in MeOH).

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH, 28-30%).

Step-by-Step Workflow
A. Sample Pre-treatment

Rationale: We must ensure the drug is ionized (charged) before it hits the cartridge.

  • Aliquot: Transfer 200 µL of urine into a microcentrifuge tube.

  • Internal Standard: Add 20 µL of Internal Standard working solution.

  • Dilution & Acidification: Add 600 µL of 0.1% Formic Acid in Water .

    • Note: This dilutes the high salt content of urine and lowers pH to ~3-4, ensuring 3-FPM is fully protonated.

  • Vortex/Centrifuge: Vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.

B. SPE Procedure (MCX)
StepSolvent / ActionMechanistic Purpose
1. Condition 1 mL MethanolActivates hydrophobic ligands on the polymer.
2. Equilibrate 1 mL Water (HPLC Grade)Prepares the aqueous environment for the sample.
3. Load Apply Supernatant (from Step A)Gravity flow or low vacuum (1-2 mL/min). Analyte binds ionically.
4.[5][6] Wash 1 1 mL 0.1% Formic Acid (aq)Removes hydrolysis products, salts, and proteins.
5. Wash 2 1 mL 100% MethanolCRITICAL STEP. Removes hydrophobic interferences (lipids, neutral drugs). Analyte remains bound.
6. Dry High Vacuum for 2-5 minsRemoves excess MeOH to prevent dilution of the eluate.
7. Elute 2 x 250 µL 5% NH4OH in Methanol High pH neutralizes the amine; organic solvent overcomes hydrophobic retention.
C. Post-Extraction
  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Caution: Do not over-dry or use excessive heat, as phenmetrazine derivatives can be semi-volatile. To prevent loss, you may add 10 µL of 1% HCl in MeOH before drying to keep the drug as a non-volatile salt.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).

LC-MS/MS Configuration (Guidance)

While the extraction is the focus, the detection parameters ensure the extract is readable.

  • Column: Biphenyl or C18 columns (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm) provide excellent selectivity for isomeric separation.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (or ACN) + 0.1% Formic Acid.

  • MRM Transitions (Positive Mode):

    • Quantifier: 196.1

      
       160.1
      
    • Qualifier: 196.1

      
       109.1
      

Workflow Diagram

Workflow Start Human Urine Sample (200 µL) PreTreat Add IS + 600 µL 0.1% Formic Acid (Acidify to pH ~3-4) Start->PreTreat Condition Condition SPE (MCX) MeOH -> Water Load Load Sample (Analyte binds) PreTreat->Load Condition->Load Wash1 Wash 1: 0.1% Formic Acid (Remove Salts) Load->Wash1 Wash2 Wash 2: 100% Methanol (Remove Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Release Analyte) Wash2->Elute Dry Evaporate & Reconstitute Mobile Phase Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Figure 2: Optimized SPE workflow for 3-FPM extraction ensuring maximum cleanup.

Validation & Troubleshooting (Self-Validating System)

To ensure "Trustworthiness," the method must include checks for failure points.

Matrix Effects & Recovery

Previous studies on 3-FPM using Liquid-Liquid Extraction (LLE) have reported matrix effects (ion suppression) around 51% (significant signal loss) [1].

  • Target Performance with MCX:

    • Recovery: >85%

    • Matrix Effect: 90-110% (Minimal suppression due to the organic wash step).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Sample pH too high during load.Ensure urine is acidified to pH < 4. The drug must be positively charged to bind.
Low Recovery Elution solvent not basic enough.Ensure NH4OH is fresh. The pH must be > 11 to neutralize the drug and release it.
High Backpressure Particulates in urine.[1][3][7]Centrifuge urine at high speed (10k RPM) before loading. Do not load the pellet.
Signal Drift Evaporation loss.3-FPM is a secondary amine. Add 10 µL of 1% HCl in MeOH prior to evaporation to form the non-volatile hydrochloride salt.

References

  • Mardal, M., et al. (2016).[3][8] 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human...[3][9][8] Journal of Pharmaceutical and Biomedical Analysis.[8] Link

  • Grumann, C., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM).[10] Drug Testing and Analysis.[1][2][3][5][11][10] Link

  • Adamowicz, P., & Tokarczyk, B. (2016). 3-Fluorophenmetrazine – a new psychoactive substance on the Polish drug market.[7] Problems of Forensic Sciences.[7][10] Link

  • World Health Organization (WHO). (2016). 3-Fluorophenmetrazine Critical Review Report.[1] Expert Committee on Drug Dependence. Link

Sources

Application

In Vitro Protocols for Assessing 3-Fluorophenmetrazine (3-FPM) Blood-Brain Barrier Permeability

Application Note & Protocols Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of blood-brain barrier (BBB) permeability of 3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of blood-brain barrier (BBB) permeability of 3-Fluorophenmetrazine (3-FPM). 3-FPM is a phenylmorpholine-based stimulant sold as a designer drug, and understanding its ability to cross the BBB is fundamental to elucidating its neuropharmacological profile and potential for abuse.[1] This guide details a multi-tiered approach, starting with a high-throughput artificial membrane assay (PAMPA-BBB) for initial screening of passive permeability, followed by more physiologically relevant cell-based Transwell® assays using the hCMEC/D3 human cerebral microvascular endothelial cell line. Advanced co-culture methodologies incorporating astrocytes and pericytes are also described to model the neurovascular unit more accurately.[2][3][4] Each protocol includes detailed step-by-step instructions, explanations of critical experimental choices, and methods for data analysis and interpretation, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of the Blood-Brain Barrier

The blood-brain barrier (BBB) is a dynamic and highly selective interface that separates the central nervous system (CNS) from the peripheral circulation.[5][6] It is composed of specialized brain microvascular endothelial cells (BMECs) connected by complex tight junctions, which severely restrict the passage of substances.[5] This barrier is crucial for maintaining CNS homeostasis but also presents a major obstacle for the brain entry of approximately 98% of small-molecule drugs.[2]

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant that acts as a norepinephrine-dopamine releasing agent.[1][7] Its psychoactive effects are contingent on its ability to cross the BBB and engage with monoamine transporters in the brain.[7][8][9] Therefore, quantifying the BBB permeability of 3-FPM is a critical step in understanding its pharmacokinetics, efficacy, and neurotoxic potential. This guide outlines robust in vitro models and protocols to determine this key parameter.

Strategic Workflow for Permeability Assessment

A tiered approach is recommended to efficiently assess BBB permeability. This strategy balances throughput with physiological relevance, starting with a simple, non-cell-based assay and progressing to more complex and informative cell-based models.

BBB Permeability Workflow cluster_0 Tier 1: High-Throughput Screening cluster_1 Tier 2: Cell-Based Monolayer cluster_2 Tier 3: Advanced Co-Culture Model cluster_3 Data Analysis & Interpretation PAMPA PAMPA-BBB Assay (Passive Permeability) HCMEC_mono hCMEC/D3 Monoculture (Passive & Active Transport) PAMPA->HCMEC_mono Promising Pe > 4.0 x 10⁻⁶ cm/s HCMEC_co hCMEC/D3 + Astrocyte/Pericyte Co-Culture (Enhanced Barrier Properties) HCMEC_mono->HCMEC_co Further Mechanistic Investigation Analysis Calculate Papp Classify Permeability Assess Efflux Ratio HCMEC_mono->Analysis HCMEC_co->Analysis

Caption: Tiered workflow for assessing 3-FPM BBB permeability.

Tier 1 Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based, high-throughput method ideal for predicting passive, transcellular permeability.[10][11] It utilizes a 96-well filter plate coated with a lipid solution (e.g., porcine brain lipid extract) that mimics the BBB lipid environment.[10]

Principle

A donor plate containing the test compound (3-FPM) is placed in contact with a filter plate whose pores are filled with the artificial membrane. The compound diffuses from the donor well, through the lipid membrane, and into the acceptor well. The rate of diffusion is used to calculate an effective permeability (Pe) value.

Step-by-Step Protocol
  • Prepare Solutions:

    • Test Compound: Prepare a 10 mM stock of 3-FPM in DMSO. Create a 200 µM working solution in a suitable aqueous buffer (e.g., PBS, pH 7.4).

    • Control Compounds: Prepare working solutions of high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

    • PAMPA Lipid: Use a commercially available porcine brain lipid solution.

  • Hydrate the Artificial Membrane:

    • Using a multichannel pipette, add 5 µL of the PAMPA lipid solution to each well of the 96-well filter plate (acceptor plate).

    • Immediately place the filter plate onto a 96-well donor plate containing 200 µL of buffer in each well.

    • Allow the membrane to hydrate for at least 5 minutes.

  • Perform the Assay:

    • Remove the filter plate and discard the buffer from the donor plate.

    • Add 180 µL of the 3-FPM and control working solutions to the donor plate wells (n=3-6 replicates).

    • Add 200 µL of fresh buffer to each well of the acceptor plate.

    • Carefully place the lipid-coated filter plate onto the donor plate, creating a "sandwich".

    • Incubate the plate sandwich at room temperature for 4-18 hours with gentle agitation.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of 3-FPM and controls in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.[12][13][14]

Data Analysis & Acceptance Criteria

The effective permeability (Pe) is calculated using the following equation:

Pe = C x VD x VA / ((VD + VA) x (Area x Time) x (CD - CA))

Where C is a complex term accounting for membrane retention. For simplicity, many labs use software provided by the assay kit manufacturer.

ParameterAcceptance CriterionRationale
High Permeability Control (e.g., Propranolol) Pe > 10.0 x 10⁻⁶ cm/sEnsures the assay can identify highly permeable compounds.
Low Permeability Control (e.g., Atenolol) Pe < 2.0 x 10⁻⁶ cm/sValidates the integrity of the artificial membrane barrier.
3-FPM Classification CNS+ (High): Pe > 4.0 x 10⁻⁶ cm/sCNS- (Low): Pe < 2.0 x 10⁻⁶ cm/sProvides a predictive classification for brain penetration based on established cutoffs.[11]

Tier 2 Protocol: hCMEC/D3 Monoculture Transwell® Assay

This protocol uses the immortalized human cerebral microvascular endothelial cell line hCMEC/D3, a widely accepted model for studying BBB transport.[15][16] It allows for the investigation of both passive diffusion and active transport mechanisms.

Principle

hCMEC/D3 cells are cultured on a microporous membrane in a Transwell® insert, forming a restrictive monolayer with tight junctions.[15][17] The insert separates an apical (blood-side) chamber from a basolateral (brain-side) chamber. The movement of 3-FPM across this cell monolayer is measured over time to calculate an apparent permeability coefficient (Papp).[18][19]

Step-by-Step Protocol
  • Prepare Transwell® Inserts:

    • Coat 24-well Transwell® inserts (0.4 µm pore size) with Collagen I (150 µg/mL) for at least 1 hour at 37°C.[17] Aspirate excess collagen before seeding.

  • Cell Seeding and Culture:

    • Culture hCMEC/D3 cells (passage 28-35) in complete EBM-2 endothelial growth medium.[16][17]

    • Seed cells onto the apical side of the prepared inserts at a density of 25,000 cells/cm².[15]

    • Culture for 5-7 days to allow for the formation of a confluent monolayer. Change the medium every 2-3 days.[15][20]

  • Verify Monolayer Integrity (TEER Measurement):

    • Transendothelial Electrical Resistance (TEER) is a quantitative measure of barrier integrity.[5][21][22]

    • Measure TEER daily using an EVOM volt-ohm meter with STX01 "chopstick" electrodes.[15]

    • The monolayer is ready for the permeability assay when TEER values stabilize (typically >30 Ω·cm² for this cell line).[15] Record the final TEER value before starting the experiment.

  • Perform the Permeability Assay (Apical to Basolateral, A→B):

    • Wash the monolayer twice with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add 0.5 mL of transport buffer containing a known concentration of 3-FPM (e.g., 10 µM) and a paracellular marker (e.g., Lucifer Yellow or 4 kDa FITC-dextran) to the apical chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with orbital shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample (e.g., 200 µL) from the basolateral chamber, replacing the volume with fresh buffer.

    • At the final time point, take a sample from the apical chamber.

  • Assess Efflux (Basolateral to Apical, B→A):

    • To investigate if 3-FPM is a substrate for efflux transporters (like P-glycoprotein), perform the assay in the reverse direction. Add the 3-FPM solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of 3-FPM in all samples by LC-MS/MS.[23][24]

    • Quantify the concentration of the paracellular marker using a fluorescence plate reader.

Data Analysis & Interpretation

The apparent permeability coefficient (Papp) is calculated using the formula:

Papp (cm/s) = (dQ/dt) / (A * C0)

  • dQ/dt: The rate of substance appearance in the receiver chamber (µmol/s), determined from the slope of the cumulative amount transported vs. time.

  • A: The surface area of the Transwell® membrane (cm²).

  • C0: The initial concentration in the donor chamber (µmol/cm³).

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

ParameterAcceptance CriterionRationale
TEER Value >30 Ω·cm² (stable)Confirms the formation of a restrictive cell monolayer.[15]
Paracellular Marker Papp <1.0 x 10⁻⁶ cm/sIndicates tight junction integrity and low paracellular leakage.[15][17]
High Permeability Control (e.g., Caffeine) Papp > 10.0 x 10⁻⁶ cm/sValidates the model's ability to measure transport.
Efflux Ratio (ER) ER > 2.0Suggests that the compound is a substrate for active efflux transporters.

Classification of 3-FPM Permeability:

  • High: Papp > 5.0 x 10⁻⁶ cm/s

  • Medium: Papp = 2.0 - 5.0 x 10⁻⁶ cm/s

  • Low: Papp < 2.0 x 10⁻⁶ cm/s

Tier 3 Protocol: Advanced Co-Culture BBB Model

To better mimic the in vivo neurovascular unit, hCMEC/D3 cells can be co-cultured with astrocytes or pericytes.[2][3][4] These supporting cells are known to induce and maintain the barrier phenotype in endothelial cells, resulting in higher TEER values and lower passive permeability.[25][26][27][28]

Caption: Diagram of a non-contact co-culture Transwell® model.

Protocol Modification for Co-Culture

This protocol builds upon the hCMEC/D3 monoculture method.

  • Prepare Supporting Cells: Culture primary or immortalized human astrocytes or brain pericytes according to standard protocols.

  • Seed Supporting Cells:

    • Non-Contact Model: Seed astrocytes or pericytes on the bottom of the 24-well plate. Allow them to adhere and grow for 24-48 hours.

    • Contact Model: Invert the collagen-coated Transwell® insert and seed astrocytes/pericytes onto the basolateral side of the membrane. Allow cells to attach for 4-6 hours before returning the insert to the well.[29]

  • Seed hCMEC/D3 Cells: Once the supporting cells are established, seed the hCMEC/D3 cells on the apical side of the insert as described in the Tier 2 protocol.

  • Culture and Assay:

    • Co-culture the cells for 5-7 days. Expect significantly higher TEER values compared to the monoculture (e.g., potentially >100 Ω·cm²).[25][30]

    • Perform the permeability assay and data analysis as described in sections 4.2 and 4.3. The tighter barrier may result in lower Papp values for both 3-FPM and control compounds, providing a more stringent and physiologically relevant assessment.

Conclusion

The multi-tiered approach described in this guide provides a robust framework for characterizing the BBB permeability of 3-FPM. Beginning with the high-throughput PAMPA-BBB assay allows for rapid initial assessment of passive diffusion. Following up with the hCMEC/D3 cell-based model provides a more comprehensive picture, incorporating potential active transport mechanisms and offering a quantitative Papp value. Finally, employing an advanced co-culture model enhances the physiological relevance of the findings by more closely recapitulating the complex cellular interactions of the neurovascular unit. Accurate determination of BBB permeability is essential for understanding the CNS exposure and subsequent pharmacological effects of novel psychoactive substances like 3-FPM.

References

  • In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies. Journal of Controlled Release. Available at: [Link]

  • The Importance of Blood-Brain Barrier Models and Measurement: A Focus on TEER. PharmaFEATURES. Available at: [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. Available at: [Link]

  • What is TEER?. Axion Biosystems. Available at: [Link]

  • Applicability of a blood-brain barrier specific artificial membrane permeability assay at the early stage of natural product-based CNS drug discovery. PubMed. Available at: [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. National Center for Biotechnology Information. Available at: [Link]

  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery. ACS Publications. Available at: [Link]

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. Available at: [Link]

  • 3-Fluorophenmetrazine. Wikipedia. Available at: [Link]

  • TEER Measurement Techniques for In Vitro Barrier Model Systems. SciSpace. Available at: [Link]

  • Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells. PubMed. Available at: [Link]

  • Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. RTI International. Available at: [Link]

  • Standardizing TEER Measurements in Blood-Brain Barrier-on-Chip Systems: A Systematic Review of Electrode Designs and Configurations. MDPI. Available at: [Link]

  • In-vitro blood-brain barrier models for drug screening and permeation. Drug Development and Delivery. Available at: [Link]

  • 3D in vitro blood-brain barrier models: recent advances and their role in brain disease research and therapy. PubMed. Available at: [Link]

  • Recent advancements on in vitro blood-brain barrier model: A reliable and efficient screening approach for preclinical and clinical investigation. Taylor & Francis Online. Available at: [Link]

  • Critical Review Report: 3-FLUOROPHENMETRAZINE. World Health Organization (WHO). Available at: [Link]

  • A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PubMed. Available at: [Link]

  • LC-MS/MS analysis of 23 Synthetic Cathinones (Bath Salts) from Urine using Luna Omega 3 µm Polar C18. Phenomenex. Available at: [Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. National Center for Biotechnology Information. Available at: [Link]

  • Characterization of a Primate Blood-Brain Barrier Co-Culture Model Prepared from Primary Brain Endothelial Cells, Pericytes and Astrocytes. MDPI. Available at: [Link]

  • Small molecule blood brain barrier permeability prediction. Pion Inc. Available at: [Link]

  • Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Innovations in Pharmaceuticals and Pharmacotherapy. Available at: [Link]

  • A Triple Culture Model of the Blood-Brain Barrier Using Porcine Brain Endothelial cells, Astrocytes and Pericytes. PLOS One. Available at: [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. National Center for Biotechnology Information. Available at: [Link]

  • Pericyte coculture models to study astrocyte, pericyte, and endothelial cell interactions. PubMed. Available at: [Link]

  • Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. ResearchGate. Available at: [Link]

  • Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier. National Center for Biotechnology Information. Available at: [Link]

  • Pericyte Coculture Models to Study Astrocyte, Pericyte, and Endothelial Cell Interactions. ResearchGate. Available at: [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA. Available at: [Link]

  • Apparent Permeability (Papp) Calculator. Emulate. Available at: [Link]

  • How to calculate apparent permeability from Caco2 Transwell assay?. ResearchGate. Available at: [Link]

  • A novel human blood-brain barrier model reveals pericytes as critical regulators of viral neuroinvasion. bioRxiv. Available at: [Link]

  • Limitations of the hCMEC/D3 Cell Line as a Model for Ab Clearance by the Human Blood-brain Barrier. Radboud Repository. Available at: [Link]

  • Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. The Gelli Lab. Available at: [Link]

Sources

Method

Application Note: Enantioselective Analysis of 3-Fluorophenmetrazine (3-FPM) using Chiral High-Performance Liquid Chromatography

Abstract This application note presents a detailed protocol for the chiral separation of 3-Fluorophenmetrazine (3-FPM) enantiomers using High-Performance Liquid Chromatography (HPLC). 3-FPM, a fluorinated analog of phenm...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the chiral separation of 3-Fluorophenmetrazine (3-FPM) enantiomers using High-Performance Liquid Chromatography (HPLC). 3-FPM, a fluorinated analog of phenmetrazine, possesses two chiral centers, resulting in four possible stereoisomers.[1] Due to the often-differing pharmacological and toxicological profiles of stereoisomers, their separation and quantification are critical in pharmaceutical development and forensic analysis.[2][3] This guide provides a robust method employing a macrocyclic glycopeptide-based chiral stationary phase (CSP), detailing the rationale behind parameter selection and offering a complete, step-by-step protocol for researchers and drug development professionals.

Introduction: The Imperative of Chiral Separation

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant of the phenylmorpholine class that acts as a norepinephrine-dopamine releasing agent.[4] Its structure, 2-(3-fluorophenyl)-3-methylmorpholine, contains two stereogenic centers, giving rise to two pairs of enantiomers (cis and trans).[1] The spatial arrangement of substituents around these chiral centers can lead to significant differences in how each stereoisomer interacts with biological systems, such as enzymes and receptors.[2][5]

It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit widely different activities and metabolic fates.[3][6] One enantiomer may be responsible for the desired therapeutic effect, while another could be inactive, less potent, or even contribute to adverse or toxic effects.[2] Therefore, the ability to separate and quantify the individual enantiomers of 3-FPM is essential for a comprehensive understanding of its pharmacological profile, for ensuring the quality and safety of pharmaceutical preparations, and for forensic investigations.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for resolving enantiomers.[7][8] The direct approach, where enantiomers are separated on a CSP, is often preferred over indirect methods (which require derivatization) because it is typically simpler and avoids potential complications from derivatizing agents.[7][9] This note focuses on a direct HPLC method optimized for 3-FPM.

Method Selection: Rationale and Strategy

The successful chiral separation of a basic, ionizable compound like 3-FPM, which is structurally analogous to amphetamines, hinges on selecting an appropriate CSP and mobile phase.[9] The strategy here is to screen for a CSP that provides multiple interaction mechanisms to achieve enantiorecognition.

Choice of Chiral Stationary Phase (CSP)

Based on a review of separations for analogous compounds, two main classes of CSPs are highly effective for amphetamine-like substances: polysaccharide-based and macrocyclic glycopeptide-based phases.[7][9]

  • Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These phases create "chiral pockets" or grooves where analyte molecules can partition.[10] They are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[11]

  • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin or Teicoplanin-based): These are particularly well-suited for polar and ionizable molecules.[9] They offer a complex array of potential interactions, including hydrogen bonding, π-π interactions, ionic interactions, and steric hindrance, which are crucial for resolving enantiomers of basic compounds like 3-FPM.[9][12]

For this application, a vancomycin-based macrocyclic glycopeptide CSP (e.g., Astec® CHIROBIOTIC® V2) is selected. This choice is driven by its demonstrated success in separating polar, basic molecules and its high compatibility with mass spectrometry (MS) detection, which is often used in forensic and clinical settings.[12] The multiple interaction sites on the vancomycin selector provide a high probability of achieving the necessary enantioselectivity for the complex structure of 3-FPM.

Mobile Phase Strategy: The Polar Ionic Mode (PIM)

The Polar Ionic Mode (PIM) is uniquely effective for ionizable analytes on macrocyclic glycopeptide phases. This mode typically consists of a high percentage of an organic solvent (like methanol) with small amounts of an acid and a base, or a volatile salt.[12]

Causality:

  • Enhanced Ionic Interactions: The acidic and basic additives in the mobile phase interact with both the analyte (3-FPM is basic) and the ionizable surface of the CSP. This enhances the electrostatic interactions that are often critical for chiral recognition.[12]

  • Improved Peak Shape: For basic analytes, these additives suppress unwanted interactions with residual silanols on the silica support, leading to sharper, more symmetrical peaks.

  • MS Compatibility: Using volatile additives like ammonium trifluoroacetate (TFA) or ammonium acetate ensures that the mobile phase is compatible with mass spectrometry detection by facilitating analyte ionization in the MS source.[12]

The workflow for developing this chiral separation method is outlined below.

Chiral_Method_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Optimization A Prepare Racemic 3-FPM Standard (1 mg/mL in Methanol) C Equilibrate CHIROBIOTIC V2 Column A->C B Prepare Mobile Phase (Methanol with Volatile Salt) B->C D Inject 3-FPM Standard C->D E Isocratic Elution in Polar Ionic Mode (PIM) D->E F Detect Enantiomers (UV or MS) E->F G Calculate Resolution (Rs) F->G H Optimize Mobile Phase (if Rs < 1.5) G->H Evaluate I Validate Method G->I Acceptable H->C Re-equilibrate

Caption: Workflow for Chiral HPLC Method Development for 3-FPM.

Detailed Experimental Protocol

This protocol provides a starting point for the separation of 3-FPM enantiomers. Optimization may be required depending on the specific stereoisomers of interest (cis/trans) and the exact instrumentation used.

Materials and Reagents
  • Analyte: Racemic 3-Fluorophenmetrazine (3-FPM) standard

  • Chiral Column: Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mm

  • Solvent: HPLC-grade Methanol

  • Additive: Ammonium trifluoroacetate (NH₄TFA)

  • Sample Diluent: Methanol

Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a pump, autosampler, and column oven.

  • Detector: UV Detector (set to ~263 nm, characteristic for phenmetrazine analogs) or a Mass Spectrometer (MS).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Accurately weigh 1.0 g of ammonium trifluoroacetate (NH₄TFA).

    • Dissolve the NH₄TFA in 1 liter of HPLC-grade Methanol.

    • Sonicate the solution for 10-15 minutes to degas and ensure complete dissolution. This mobile phase is 0.1% NH₄TFA in Methanol.

  • Sample Preparation:

    • Prepare a stock solution of racemic 3-FPM at a concentration of 1 mg/mL in Methanol.

    • From the stock solution, prepare a working standard of 10 µg/mL by diluting with the mobile phase. Self-Validating Step: Preparing the sample in the mobile phase ensures compatibility and prevents peak distortion.

  • HPLC System Setup and Equilibration:

    • Install the Astec® CHIROBIOTIC® V2 column in the column oven.

    • Set the column temperature to 25 °C. Temperature can be a powerful tool for optimizing selectivity; lower temperatures often increase resolution but also analysis time.[9]

    • Set the flow rate to 1.0 mL/min.

    • Purge the system with the prepared mobile phase.

    • Equilibrate the column with the mobile phase for at least 30-45 minutes, or until a stable baseline is achieved.

  • Chromatographic Run:

    • Set the injection volume to 5 µL.

    • Set the UV detector wavelength to 263 nm. If using MS, set it to scan for the protonated molecule of 3-FPM ([M+H]⁺, m/z 196.11).

    • Inject the working standard and begin the data acquisition.

    • Run the analysis for a sufficient time to allow for the elution of all stereoisomers (e.g., 20-30 minutes for an initial screening run).

Data Analysis and Performance Criteria
  • Identification: Identify the peaks corresponding to the 3-FPM stereoisomers.

  • Resolution (Rs): The primary goal is to achieve baseline separation between the enantiomeric peaks. Calculate the resolution using the standard formula:

    • Rs = 2(t₂ - t₁) / (w₁ + w₂)

    • Where t₁ and t₂ are the retention times of the two adjacent peaks, and w₁ and w₂ are their respective peak widths at the base.

  • Trustworthiness Check: A resolution value (Rs) of ≥ 1.5 is considered baseline separation and indicates a robust and reliable method. If the resolution is below this value, further optimization is necessary.

Expected Results and Optimization

The described method is expected to resolve at least one pair of 3-FPM enantiomers. Since 3-FPM has four stereoisomers, you may observe two, three, or four distinct peaks depending on the co-elution of diastereomers and the enantioselectivity for each pair.

Data Summary Table

The following table outlines the expected parameters and performance for this method.

ParameterRecommended Setting / ValueRationale / Comment
Column Astec® CHIROBIOTIC® V2, 5 µm, 250 x 4.6 mmMacrocyclic glycopeptide CSP for polar, basic analytes.[12]
Mobile Phase 0.1% NH₄TFA in MethanolPolar Ionic Mode (PIM) enhances ionic interactions and peak shape.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column; can be adjusted to optimize time vs. resolution.[9]
Column Temp. 25 °CA good starting point; temperature is a key parameter for optimizing selectivity.[9]
Injection Vol. 5 µLCan be adjusted based on analyte concentration and detector sensitivity.
Detection UV at 263 nm or MS (m/z 196.11)Provides specificity and sensitivity.
Target Resolution (Rs) ≥ 1.5Ensures accurate quantification and method robustness.
Troubleshooting and Optimization

If the initial separation is poor (Rs < 1.5), consider the following systematic adjustments:

  • Change Additive Concentration: Vary the concentration of NH₄TFA between 0.05% and 0.2%. This directly influences the ionic interactions governing the separation.

  • Adjust Temperature: Decrease the column temperature in 5 °C increments (e.g., to 20 °C, then 15 °C). Lower temperatures often enhance enantioselectivity for polysaccharide and macrocyclic glycopeptide CSPs.[9]

  • Try a Different Additive: Replace NH₄TFA with ammonium acetate (NH₄OAc) at the same concentration. The counter-ion can subtly change the interaction landscape.

  • Screen a Polysaccharide CSP: If the CHIROBIOTIC column fails to provide adequate resolution, screen a polysaccharide-based column like a Chiralcel® OD-H or Chiralpak® AD-H, typically using a normal-phase mobile phase (e.g., n-Hexane/Isopropanol with 0.1% diethylamine for a basic analyte).[7][11]

The logical flow for method optimization is depicted in the diagram below.

Optimization_Logic decision decision Start Initial Run on CHIROBIOTIC V2 Check_Rs Is Rs >= 1.5? Start->Check_Rs Adjust_Conc Vary Additive Concentration Check_Rs->Adjust_Conc No Success Method Validated Check_Rs->Success Yes Adjust_Temp Decrease Column Temperature Adjust_Conc->Adjust_Temp Change_Additive Switch to Ammonium Acetate Adjust_Temp->Change_Additive Switch_CSP Screen Polysaccharide CSP (e.g., Chiralcel OD-H) Change_Additive->Switch_CSP Fail Re-evaluate Strategy Switch_CSP->Fail

Caption: Systematic Optimization Flowchart for 3-FPM Chiral Separation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of 3-Fluorophenmetrazine enantiomers by HPLC. By utilizing a macrocyclic glycopeptide chiral stationary phase in the polar ionic mode, this method offers a high probability of success, excellent peak shape, and compatibility with both UV and MS detection. The detailed rationale and step-by-step guide empower researchers to implement and optimize this separation, which is a critical step in the pharmacological, toxicological, and forensic characterization of this compound.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Retrieved from [Link]

  • Carrasco, M., et al. (1999). Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography.
  • Testing for Amphetamine and Methamphetamine Abuse using Chiral LC/MS. (n.d.). Bioanalysis Zone. Retrieved from [Link]

  • 3-Fluorophenmetrazine. (2017). SWGDRUG.org. Retrieved from [Link]

  • Chiral determination of amphetamine and related compounds using chloroformates for derivatization and high-performance liquid chromatography. (1999). PubMed. Retrieved from [Link]

  • Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography. (2000). ResearchGate. Retrieved from [Link]

  • Critical Review Report: 3-FLUOROPHENMETRAZINE. (2018). World Health Organization (WHO). Retrieved from [Link]

  • 3-fluorophenmetrazine. (n.d.). Expert Committee on Drug Dependence Information Repository. Retrieved from [Link]

  • 3-Fluorophenmetrazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Walther, D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Retrieved from [Link]

  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. (1997). ResearchGate. Retrieved from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma's Almanac. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Technical Guide To Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • The Dark Art of Chemistry - Chiral Chromatography. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Chiral Drug Separation. (n.d.). In Encyclopedia of Chemical Technology.
  • SEPARATION OF THE ENANTIOMERS OF P-CHIRAL CYCLIC PHOSPHORUS COMPOUNDS. (2014). Hungarian Journal of Industry and Chemistry.
  • Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. (2024). PMC. Retrieved from [Link]

  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. Retrieved from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). MDPI. Retrieved from [Link]

  • Chemical structure of phendimetrazine and phenmetrazine enantiomers examined in the present study. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors. (2020). MDPI. Retrieved from [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. (2025). PubMed. Retrieved from [Link]

  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (2021). Semantic Scholar. Retrieved from [Link]

  • Chiral separation of T3 enantiomers using stereoselective antibodies as a selector in micro-HPLC. (2006). PubMed. Retrieved from [Link]

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Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-Fluorophenmetrazine Hydrochloride

Preamble: The Analytical Imperative for Novel Psychoactive Substances 3-Fluorophenmetrazine (3-FPM) is a fluorinated analog of phenmetrazine, a stimulant that was previously used as an anorectic agent but was withdrawn d...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative for Novel Psychoactive Substances

3-Fluorophenmetrazine (3-FPM) is a fluorinated analog of phenmetrazine, a stimulant that was previously used as an anorectic agent but was withdrawn due to its potential for abuse.[1][2] As a member of the phenylmorpholine class, 3-FPM has emerged on the new psychoactive substances (NPS) market, presenting significant challenges for forensic chemists and toxicologists.[3][4] Its structural similarity to controlled substances and the existence of positional isomers (e.g., 2-FPM and 4-FPM) necessitate unambiguous analytical methods for identification and characterization.[3][5]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of organic molecules. Recognized by bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) as a Category A technique, NMR provides unparalleled detail on molecular structure, connectivity, and stereochemistry, making it indispensable for the forensic analysis of NPS.[6][7]

This application note provides a comprehensive, field-proven protocol for the multi-nuclear and multi-dimensional NMR spectroscopic characterization of 3-Fluorophenmetrazine Hydrochloride (HCl). The methodologies described herein are designed to yield a self-validating dataset for the unequivocal identification and structural confirmation of the analyte.

Molecular Structure and Isomeric Considerations

3-Fluorophenmetrazine possesses two chiral centers, giving rise to four possible stereoisomers, which can exist as two racemic mixtures (cis- and trans-racemates).[2] The following structure and numbering scheme are used for the assignment of NMR signals.

Caption: Molecular structure and atom numbering of 3-FPM.

Experimental Protocols

Materials and Reagents
ItemSpecification
Analyte3-Fluorophenmetrazine Hydrochloride (CAS: 1803562-83-5)
Deuterated SolventDimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
NMR Tubes5 mm high-precision, clean and dry
Filtration MaterialGlass wool plug
PipettesPasteur pipettes
Sample Preparation Protocol

The quality of the NMR spectrum is critically dependent on proper sample preparation. Hydrochloride salts often require polar aprotic solvents for good solubility, and DMSO-d₆ is an excellent choice.[8]

  • Weighing: Accurately weigh 20-25 mg of 3-Fluorophenmetrazine HCl for a comprehensive analysis including ¹H, ¹³C, and 2D NMR. This concentration ensures a strong signal for less sensitive nuclei like ¹³C.[9][10]

  • Dissolution: Transfer the weighed solid into a small, clean glass vial. Add approximately 0.7 mL of DMSO-d₆. Vortex or gently agitate the vial until the solid is completely dissolved.

  • Filtration (Critical Step): To avoid magnetic field distortions caused by particulate matter, the sample must be filtered. Tightly pack a small plug of glass wool into a Pasteur pipette. Carefully draw the sample solution into the pipette and filter it directly into a 5 mm NMR tube.

  • Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which covers the active detection region of the spectrometer's coil.[11]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

Recommended Experimental Suite:

ExperimentPurpose
¹H NMR Provides information on the number, environment, and connectivity of protons.
¹³C NMR Identifies all unique carbon atoms in the molecule, including quaternary carbons.
¹⁹F NMR Confirms the presence and chemical environment of the fluorine atom.[12]
COSY Correlates protons that are spin-spin coupled, revealing H-H connectivity.
HSQC Correlates protons to the carbons they are directly attached to (¹JCH).
HMBC Correlates protons to carbons over 2-3 bonds (ⁿJCH), key for skeletal assembly.[13]

Caption: Workflow for NMR-based structural elucidation.

Spectral Analysis and Data Interpretation

The following data is based on literature reports for 3-FPM analyzed in DMSO-d₆.[14] Chemical shifts are referenced to the residual solvent peak.

¹H NMR Spectrum

The proton spectrum provides the initial fingerprint of the molecule. The aromatic region is particularly diagnostic for confirming the substitution pattern on the phenyl ring.

Table 1: ¹H NMR Data for 3-FPM HCl in DMSO-d₆

AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H5'~7.50m-
H2', H4', H6'~7.30m-
H2~4.80d9.8
H64.09–3.91m-
H33.41–3.33m-
H53.30–3.17m-
H7 (CH₃)~1.00d6.7
  • Aromatic Region (δ 7.2-7.6): The complex multiplets in this region are characteristic of a meta-substituted fluorophenyl group.

  • Morpholine Ring (δ 3.1-4.9): The signals corresponding to the protons on the morpholine ring are distinct. The benzylic proton (H2) appears as a doublet downfield due to the proximity of the aromatic ring and the oxygen atom.

  • Alkyl Region (δ 1.0): The methyl group (H7) appears as a doublet, confirming its coupling to the adjacent proton (H3).

¹³C NMR Spectrum

The ¹³C NMR spectrum reveals all carbon environments, including the quaternary carbon C1'. The carbon directly bonded to fluorine (C3') exhibits a large one-bond C-F coupling constant, which is a key diagnostic feature.

Table 2: ¹³C NMR Data for 3-FPM HCl in DMSO-d₆

AssignmentChemical Shift (δ) ppm
C3' (Ar-CF)~162.1 (d, ¹JCF ≈ 243 Hz)
C1'~140.0
C5'~130.5
C4'~123.9
C2'~115.7 (d, ²JCF ≈ 21 Hz)
C6'~114.3 (d, ²JCF ≈ 21 Hz)
C2~80.1
C6~63.3
C3~53.8
C5~42.6
C7 (CH₃)~14.3
¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides a single, sharp signal for 3-FPM, confirming the presence of the fluorine atom.

  • Expected Chemical Shift: In DMSO-d₆, the signal for the fluorine in 3-FPM is observed at approximately δ -113.2 ppm .[14] This is consistent with the typical range for an aryl fluoride.[15]

2D NMR Correlation Analysis

2D NMR experiments are essential for assembling the molecular structure by connecting the individual ¹H and ¹³C signals.

  • COSY: This experiment would show correlations between H2/H3, H3/H7(CH₃), and within the H5/H6 methylene groups, confirming the proton network of the morpholine ring.

  • HSQC: This spectrum directly links each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., H2 to C2, H7 to C7, etc.), validating the assignments of all protonated carbons.

  • HMBC: This is the key experiment for establishing the overall molecular framework. It reveals correlations over two and three bonds.

Caption: Key HMBC correlations for structural confirmation.

Interpretation of Key HMBC Correlations:

  • The correlation from the benzylic proton H2 to the quaternary carbon C1' is crucial, as it definitively links the morpholine ring to the fluorophenyl group.

  • Correlations from H2 to C6' and other aromatic carbons further confirm this connection.

  • Correlations from the methyl protons H7 to carbons C2 and C3 solidify the assignments within the morpholine ring.

Conclusion and Validation

The combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the characterization of 3-Fluorophenmetrazine Hydrochloride. The presented protocol yields a comprehensive dataset that allows for the unambiguous assignment of all proton and carbon signals and confirms the molecular structure and connectivity. This multi-faceted NMR approach ensures high confidence in the identification of this novel psychoactive substance, which is critical for applications in forensic science, toxicology, and regulatory compliance.[16][17] The data obtained should always be compared against a certified reference material for final validation.[18]

References

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., O'Brien, J., Talbot, B., Sitte, H. H., & Brandt, S. D. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(3), 369–377. [Link]

  • McLaughlin, G., Morris, N., Kavanagh, P. V., et al. (2017). Supplementary Information for: Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Liverpool John Moores University Research Online. [Link]

  • Wikipedia. (2024). 3-Fluorophenmetrazine. [Link]

  • World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE (3-FPM). [Link]

  • SWGDRUG. (2017). 3-Fluorophenmetrazine Monograph. [Link]

  • University of York. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. Molbank, 2022(3), M1437. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • AZoM. (2019). Forensic Drug Analysis Using NMR Spectroscopy. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • Joseph, J. (n.d.). Forensic Applications of High Resolution NMR Spectroscopy in the Identification of Novel Psychoactive Substances and the Quantitation of Methamphetamine. ResearchGate. [Link]

  • University of Ottawa. (2017). HMBC vs. H2BC. NMR Facility Blog. [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: A Stability-Indicating RP-HPLC Assay for 3-Fluorophenmetrazine HCl (3-FPM HCl) Formulations

Abstract This document provides a comprehensive, detailed protocol for the development and validation of a stability-indicating assay method (SIAM) for 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl) in pharmaceutical fo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, detailed protocol for the development and validation of a stability-indicating assay method (SIAM) for 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl) in pharmaceutical formulations. The method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection. The core objective of this application note is to establish a reliable analytical procedure capable of accurately quantifying 3-FPM HCl while simultaneously resolving it from potential degradation products generated under various stress conditions. This protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q2(R1) for the validation of analytical procedures.[1][2][3] It is intended for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Principle

3-Fluorophenmetrazine (3-FPM) is a phenylmorpholine-based compound investigated for its stimulant properties.[4][5] As with any active pharmaceutical ingredient (API), ensuring its stability within a drug product is critical for safety and efficacy. A stability-indicating method is an analytical procedure that can accurately and selectively measure the concentration of the intact API, unaffected by the presence of its potential degradation products, process impurities, or excipients.[6][7]

The development of such a method is a mandatory part of the drug development lifecycle, providing crucial data for determining shelf-life, storage conditions, and ensuring product quality.[8][9] This protocol employs RP-HPLC, a powerful and versatile separation technique ideal for moderately polar compounds like 3-FPM.[10][11] The principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (e.g., C18).[10][11] By precisely controlling chromatographic parameters, 3-FPM can be separated from more polar or less polar degradants that may form over time or under stress. A photodiode array (PDA) detector is used to monitor the column effluent, providing both quantitative data and spectral information to assess the purity of the chromatographic peaks.[12][13][14]

Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC or UPLC system with a quaternary or binary pump, degasser, autosampler, and a column thermostat.

    • Photodiode Array (PDA) or Diode Array (DAD) Detector.

    • Chromatography Data System (CDS) software for data acquisition and analysis.

    • Calibrated analytical balance.

    • Calibrated pH meter.

  • Reagents:

    • 3-FPM HCl Reference Standard (purity ≥99.5%).

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Orthophosphoric acid (H₃PO₄), analytical grade.

    • Sodium hydroxide (NaOH), analytical grade.

    • Hydrochloric acid (HCl), analytical grade.

    • Hydrogen peroxide (H₂O₂), 30% solution, analytical grade.

    • Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Materials:

    • Volumetric flasks and pipettes, Class A.

    • HPLC vials with caps and septa.

    • Syringe filters (e.g., 0.45 µm or 0.22 µm PVDF or Nylon).

Part 1: Chromatographic Method and System Suitability

Rationale for Method Selection

The selected RP-HPLC method is designed to provide robust retention and sharp peak shape for the 3-FPM molecule, which contains a basic amine within its morpholine ring. The use of a phosphate buffer is critical; it maintains a consistent pH to ensure the analyte is in a single, protonated state, preventing peak tailing and improving reproducibility. Gradient elution is employed to ensure that any highly retained, non-polar degradation products are eluted from the column in a reasonable time, while also providing good resolution for early-eluting polar degradants.[15]

Optimized Chromatographic Conditions
ParameterConditionJustification
Column C18, 150 mm x 4.6 mm, 3.5 µmStandard C18 provides good hydrophobic retention for the analyte. A smaller particle size enhances efficiency and resolution.
Mobile Phase A 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄Buffered aqueous phase to control analyte ionization and ensure reproducible retention. pH 3.0 ensures the morpholine nitrogen is protonated.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency and elution strength for this class of compounds.
Gradient Program 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-18.1 min: 70-10% B; 18.1-25 min: 10% BA shallow initial gradient resolves polar impurities, followed by a steeper gradient to elute the main peak and any non-polar degradants. The re-equilibration step is crucial for reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature minimizes fluctuations in retention time and improves method robustness.
Detection PDA at 220 nm; Spectral Scan: 200-400 nm220 nm is chosen for high sensitivity, as aromatic amines typically show strong absorbance at lower UV wavelengths. Full spectral scan is required for peak purity analysis.
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample compatibility with the mobile phase and prevents peak shape issues.
Preparation of Solutions
  • Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-FPM HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

System Suitability Testing (SST) Protocol

Causality: Before any sample analysis, the chromatographic system's performance must be verified. SST ensures that the system is operating correctly and can produce accurate and precise results. This is a non-negotiable step for regulatory compliance.[2][16]

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy.
Theoretical Plates (N) N ≥ 5000Measures column efficiency. Higher plate counts indicate sharper peaks and better separation power.
Relative Standard Deviation (RSD) of Peak Area ≤ 1.0% for n=5 injectionsDemonstrates the precision of the autosampler and detector.
RSD of Retention Time ≤ 0.5% for n=5 injectionsDemonstrates the precision and stability of the pump and gradient formation.

Part 2: Forced Degradation (Stress Testing) Protocol

Objective: The purpose of forced degradation is to intentionally degrade the 3-FPM HCl sample under more severe conditions than those of accelerated stability testing.[6] This process is essential to:

  • Identify likely degradation products and establish degradation pathways.[1][8]

  • Demonstrate the specificity and stability-indicating nature of the analytical method.[6]

  • Ensure that the peak of the active ingredient is pure and free from any co-eluting degradants.[13]

The goal is to achieve a target degradation of 5-20% of the parent drug.[1][17] Excessive degradation can generate secondary degradants that may not be relevant to formal stability studies.

General Sample Preparation for Stress Studies

Prepare a stock solution of 3-FPM HCl at 1.0 mg/mL in a suitable solvent (e.g., water or methanol). This stock will be used for each stress condition.

Stress Conditions Protocol
  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M HCl.

    • Heat at 60 °C for 4 hours.

    • Cool to room temperature. Carefully neutralize with 1 mL of 1 M NaOH.

    • Dilute to a final concentration of 100 µg/mL with sample diluent and analyze.

  • Base Hydrolysis:

    • To 1 mL of stock solution, add 1 mL of 1 M NaOH.

    • Keep at room temperature for 2 hours.

    • Carefully neutralize with 1 mL of 1 M HCl.

    • Dilute to a final concentration of 100 µg/mL with sample diluent and analyze.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 6 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with sample diluent and analyze.

  • Thermal Degradation:

    • Place a solid sample of 3-FPM HCl powder in a hot air oven at 80 °C for 48 hours.

    • After exposure, prepare a solution at a final concentration of 100 µg/mL and analyze.

  • Photolytic Degradation:

    • Expose a solution of 3-FPM HCl (100 µg/mL in sample diluent) to a photostability chamber that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]

    • Analyze the exposed sample alongside a control sample stored in the dark.

Data Analysis and Peak Purity Assessment

For each stressed sample, analyze the chromatogram to determine:

  • Assay of 3-FPM HCl: Calculate the remaining percentage of the active drug.

  • Resolution (Rs): Ensure the resolution between the 3-FPM peak and the closest eluting degradation peak is > 2.0.

  • Peak Purity: Use the PDA detector's software to perform peak purity analysis on the 3-FPM peak.[12][14] The purity angle should be less than the purity threshold, indicating no significant co-eluting impurities.[18]

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Validation Checks prep_stock Prepare 1 mg/mL 3-FPM HCl Stock acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (1M NaOH, RT) prep_stock->base oxid Oxidation (3% H₂O₂, RT) prep_stock->oxid thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photolytic (ICH Q1B) prep_stock->photo neutralize Neutralize/ Dilute to 100 µg/mL acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc_analysis Inject into HPLC-PDA System neutralize->hplc_analysis data_eval Evaluate Data hplc_analysis->data_eval check_degradation % Degradation (5-20%) data_eval->check_degradation check_resolution Resolution (Rs > 2.0) data_eval->check_resolution check_purity Peak Purity (Angle < Threshold) data_eval->check_purity

Part 3: Method Validation Protocol (ICH Q2(R1))

Once the method is developed and shown to be stability-indicating, it must be validated to demonstrate its suitability for its intended purpose.[2][16]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.

  • Protocol: Analyze a blank (diluent), a placebo formulation, the 3-FPM HCl standard, and all stressed samples.

  • Acceptance Criteria: The blank and placebo must show no interfering peaks at the retention time of 3-FPM HCl. The method must resolve the 3-FPM peak from all degradation products with a resolution (Rs) > 2.0. Peak purity analysis must pass for the 3-FPM peak in all stressed samples.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol: Prepare a series of at least five concentrations of 3-FPM HCl ranging from 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Concentration vs. Peak Area) must be ≥ 0.999. The y-intercept should be close to zero.

Concentration (µg/mL)Mean Peak Area (n=3)
50498,500
75751,200
1001,002,100
1251,249,500
1501,503,000
0.9998
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.

  • Protocol: Prepare a placebo formulation and spike it with 3-FPM HCl at three concentration levels (e.g., 80%, 100%, 120% of the working concentration). Prepare each level in triplicate. Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.7100.7%
120%120.0119.299.3%
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six independent preparations of the 3-FPM HCl sample at 100% concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The RSD of the assay results must be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both days must be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Analyze the working standard solution while making small, deliberate changes to key parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 2 °C (28 °C and 32 °C)

    • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)

  • Acceptance Criteria: System suitability parameters must still be met under all varied conditions. The change in retention time and peak area should be minimal.

G

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 3-Fluorophenmetrazine HCl. The successful separation of the parent drug from its forced degradation products, combined with peak purity analysis, confirms the stability-indicating nature of the assay. This validated method is suitable for routine quality control analysis and for conducting long-term and accelerated stability studies of 3-FPM HCl formulations.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. [Link]

  • Pandey, P.K., PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis, Pharma Beginners, 2025. [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

  • Peak Purity Algorithms using Diode Array Detectors, LCGC International, 2016. [Link]

  • FDA, Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry, U.S. Food and Drug Administration, 2021. [Link]

  • Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline. [Link]

  • Forced Degradation Studies | ICH Stability Testing, BioPharmaSpec. [Link]

  • Dong, M.W., Peak Purity Determination with a Diode Array Detector, Taylor & Francis, 2007. [Link]

  • Sinha, A., Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects, ResolveMass Laboratories, YouTube, 2025. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation, Perpusnas. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1), ICH. [Link]

  • Blessy, M., et al., Development of forced degradation and stability indicating studies of drugs—A review, Journal of Pharmaceutical Analysis, 2014. [Link]

  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector, Shimadzu. [Link]

  • 3-Fluorophenmetrazine, Wikipedia. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities, Resolian. [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices, Technology Networks. [Link]

  • Quality Guidelines, ICH. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques, Waters Blog. [Link]

  • Reverse Phase Chromatography Techniques, Chrom Tech, Inc. [Link]

  • Man-Wai, C., et al., Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-isomers, Drug Testing and Analysis, 2017. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool, Technology Networks. [Link]

  • 3-Fluorophenmetrazine (hydrochloride), Cayman Chemical. [Link]

  • Stability Indicating HPLC Method Development: A Review, Academia.edu. [Link]

  • 3-fluorophenmetrazine, WHO Expert Committee on Drug Dependence. [Link]

  • 3-Fluorophenmetrazine Monograph, SWGDRUG.org. [Link]

  • Reemtsma, T., et al., Reverse-phase HPLC method for measuring polarity distributions of natural organic matter, Environmental Science & Technology, 2004. [Link]

  • Dong, M.W., Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, LCGC International, 2023. [Link]

  • S, S., et al., Stability indicating RP-HPLC method development and validation for the simultaneous determination of aminexil and minoxidil in pharmaceutical dosage form, Annales Pharmaceutiques Françaises, 2015. [Link]

  • Stability-indicating HPLC method: Topics by Science.gov, Science.gov. [Link]

  • Stability-indicating methods for peptide drug analysis, AMSbiopharma. [Link]

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Application

Handling and storage safety guidelines for 3-Fluorophenmetrazine Hydrochloride

Introduction 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl) is a synthetic stimulant of the phenylmorpholine class and a fluorinated analog of phenmetrazine.[1][2] As a research chemical and a novel psychoactive substan...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Fluorophenmetrazine Hydrochloride (3-FPM HCl) is a synthetic stimulant of the phenylmorpholine class and a fluorinated analog of phenmetrazine.[1][2] As a research chemical and a novel psychoactive substance (NPS), it is primarily utilized in forensic, toxicological, and pharmacological research.[3] Its mechanism of action involves the release of norepinephrine and dopamine, exhibiting an amphetamine-like pharmacological profile.[2] Due to its potent psychoactive properties and limited toxicological data, stringent safety measures are imperative during its handling and storage to protect researchers and maintain experimental integrity.[3]

These application notes provide a comprehensive guide for the safe handling, storage, and use of 3-FPM HCl in a laboratory setting, intended for researchers, scientists, and drug development professionals. The protocols outlined herein are designed to be self-validating systems, integrating causality with procedural steps to foster a culture of safety and scientific rigor.

Hazard Identification and Risk Assessment

Prior to handling 3-FPM HCl, a thorough risk assessment is mandatory. The primary hazards associated with this compound are its potent psychoactive effects, potential for toxicity, and the unknown long-term health effects.

1.1. Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to safe handling.

PropertyValueSource
CAS Number 1803562-83-5[4][5][6]
Molecular Formula C₁₁H₁₄FNO · HCl[4][6]
Molecular Weight 231.69 g/mol [4][5]
Appearance White, solid, crystalline powder[3]
Purity ≥98% (as a neat solid)[6]
Storage Temperature -20°C[6]

1.2. Toxicological Information

The physiological and toxicological properties of 3-FPM HCl are not extensively characterized. However, case reports have documented adverse effects in humans, including tachycardia, agitation, delirium, and in some instances, seizures.[3] It is classified as a potent norepinephrine-dopamine releasing agent.[2] Due to the limited data, it should be handled as a highly potent and potentially toxic substance.

1.3. Regulatory Status

The legal status of 3-FPM HCl varies by jurisdiction. In the United States, it is not a federally scheduled substance but may be considered an analog of a controlled substance.[1] It is a controlled substance in other countries, including the United Kingdom, Sweden, and Switzerland.[1] Researchers must be aware of and comply with all local and national regulations governing the acquisition, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final and a critical barrier against exposure.[7] The minimum required PPE for handling 3-FPM HCl includes:

  • Gloves: Two pairs of powder-free nitrile gloves should be worn. The outer glove should be removed immediately after handling the compound and disposed of as hazardous waste.

  • Eye Protection: Chemical splash goggles or a full-face shield are mandatory to protect against accidental splashes.

  • Lab Coat: A disposable, low-permeability lab coat with long sleeves and tight-fitting cuffs is required.

  • Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing the solid compound, a NIOSH-certified N95 or higher respirator is recommended.

Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.[7]

  • Chemical Fume Hood: All handling of solid 3-FPM HCl and preparation of its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated with a negative pressure differential to the surrounding areas.

Storage and Stability

Proper storage is crucial to maintain the integrity of 3-FPM HCl and prevent accidental exposure.

4.1. Storage Conditions

  • Temperature: 3-FPM HCl should be stored at -20°C in a tightly sealed container.[6]

  • Location: The compound should be stored in a locked, dedicated freezer or cabinet with restricted access.

  • Labeling: The container must be clearly labeled with the chemical name, CAS number, hazard pictograms, and date of receipt.

4.2. Stability

As a hydrochloride salt, 3-FPM is expected to be relatively stable as a solid. However, its stability in solution is not well-documented and may be pH-dependent. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored in tightly sealed vials at -20°C and protected from light.

Standard Operating Procedures (SOPs)

The following protocols provide step-by-step guidance for common laboratory procedures involving 3-FPM HCl.

5.1. Weighing Solid 3-Fluorophenmetrazine Hydrochloride

This protocol is designed to minimize the risk of inhalation and dermal exposure to the potent solid compound.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Cleanup prep_ppe Don appropriate PPE (double gloves, lab coat, eye protection, respirator) prep_hood Ensure chemical fume hood is certified and functioning correctly prep_ppe->prep_hood prep_balance Place analytical balance inside the fume hood prep_hood->prep_balance prep_tools Gather necessary tools (spatulas, weighing paper, vials) prep_balance->prep_tools weigh_tare Tare the balance with the receiving vial prep_tools->weigh_tare weigh_transfer Carefully transfer the desired amount of 3-FPM HCl to the vial weigh_tare->weigh_transfer weigh_record Record the exact weight weigh_transfer->weigh_record weigh_seal Tightly seal the vial weigh_record->weigh_seal clean_tools Decontaminate all tools and surfaces weigh_seal->clean_tools clean_waste Dispose of all waste (weighing paper, outer gloves) in a designated hazardous waste container clean_tools->clean_waste clean_ppe Remove PPE in the correct order clean_waste->clean_ppe clean_hands Wash hands thoroughly clean_ppe->clean_hands

Caption: Workflow for Safely Weighing Solid 3-FPM HCl.

5.2. Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of 3-FPM HCl.

Solution_Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage prep_ppe Don appropriate PPE prep_hood Work within a chemical fume hood prep_ppe->prep_hood prep_materials Obtain weighed 3-FPM HCl vial and chosen solvent prep_hood->prep_materials diss_add_solvent Add a portion of the solvent to the vial prep_materials->diss_add_solvent diss_mix Gently vortex or sonicate until the solid is completely dissolved diss_add_solvent->diss_mix diss_transfer Quantitatively transfer the solution to a volumetric flask diss_mix->diss_transfer diss_dilute Dilute to the final volume with the solvent diss_transfer->diss_dilute diss_label Label the flask with the compound name, concentration, solvent, and date diss_dilute->diss_label store_aliquot Aliquot the stock solution into smaller, single-use vials if necessary diss_label->store_aliquot store_seal Seal all containers tightly store_aliquot->store_seal store_temp Store at -20°C, protected from light store_seal->store_temp

Caption: Protocol for Preparing a 3-FPM HCl Stock Solution.

Spill and Exposure Procedures

Rapid and appropriate response to spills and exposures is critical.

6.1. Chemical Spill

  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent (see Section 7).

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry to the contaminated area.

    • Allow only trained emergency responders to handle the cleanup.

6.2. Personal Exposure

  • Skin Contact:

    • Immediately remove contaminated clothing.

    • Flush the affected area with copious amounts of water for at least 15 minutes.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air.

    • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.

    • Seek immediate medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • If the person is conscious, rinse their mouth with water.

    • Seek immediate medical attention.

Decontamination and Waste Disposal

Proper decontamination and waste disposal are essential to prevent cross-contamination and environmental release.

7.1. Decontamination

While specific decontamination studies for 3-FPM HCl are not available, procedures for other potent psychoactive hydrochloride salts, such as fentanyl-HCl, can be adapted.[8] A study on fentanyl-HCl decontamination found that spraying with water or a detergent solution can physically remove a significant portion of the contaminant.[8] For chemical degradation, solutions of peracetic acid or acidified bleach have shown high efficacy.[9]

Recommended Decontamination Protocol:

  • Initial Cleaning: Wipe down all surfaces and equipment that may have come into contact with 3-FPM HCl with a detergent solution.

  • Chemical Decontamination: For a more thorough decontamination, a freshly prepared 10% bleach solution can be used, followed by a water rinse and then an ethanol rinse to aid in drying.

  • Verification: For high-risk areas, surface wipe sampling and analysis by a validated method (e.g., LC-MS/MS) may be necessary to confirm the effectiveness of the decontamination.[10]

7.2. Waste Disposal

All waste contaminated with 3-FPM HCl, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Waste containers should be clearly labeled as "Hazardous Waste" and include the chemical name.

Conclusion

3-Fluorophenmetrazine Hydrochloride is a potent research chemical that requires meticulous handling and storage practices. Adherence to the guidelines and protocols outlined in these application notes is essential for ensuring the safety of laboratory personnel and the integrity of research data. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is paramount.

References

  • SWGDRUG.org. (2017, August 29). 3-Fluorophenmetrazine. Retrieved from [Link]

  • Steuer, A. E., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). PubMed. Retrieved from [Link]

  • Bertin Technologies. (n.d.). 3-Fluorophenmetrazine (hydrochloride). Retrieved from [Link]

  • Expert Committee on Drug Dependence Information Repository. (n.d.). 3-fluorophenmetrazine. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, September 23). Training and Decontamination. Retrieved from [Link]

  • Kavanagh, P., et al. (2016, June 10). Test purchase, synthesis and characterisation of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. ResearchGate. Retrieved from [Link]

  • World Health Organization. (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE. Retrieved from [Link]

  • Research@THEA. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorophenmetrazine. Retrieved from [Link]

  • New York State Department of Health. (2014, June 4). CUT: A Guide to Adulterants, Bulking Agents and Other Contaminants Found in Illicit Drug. Retrieved from [Link]

  • Drugs and Alcohol. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Surface Decontamination Options for Indoor Materials Contaminated with Fentanyl. Retrieved from [Link]

  • Oudejans, L., et al. (2021, July 23). Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Research to Inform Decontamination Strategies, Methods, and Related Technical Challenges for Remediation of a Fentanyl- Contaminated. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving extraction recovery rates for 3-FPM HCl from complex matrices

Topic: Improving extraction recovery rates for 3-Fluorophenmetrazine (3-FPM) HCl from complex matrices. Audience: Bioanalytical Scientists, Toxicologists, and Method Development Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving extraction recovery rates for 3-Fluorophenmetrazine (3-FPM) HCl from complex matrices. Audience: Bioanalytical Scientists, Toxicologists, and Method Development Chemists. Status: Active | Version: 2.4 (2026)

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for 3-FPM bioanalysis. Low recovery rates for 3-FPM (2-(3-fluorophenyl)-3-methylmorpholine) are rarely due to a single failure point. They typically stem from a misalignment between the extraction strategy and the molecule's physicochemical properties.

3-FPM is a secondary amine with a pKa of approximately 8.4–8.6 . In biological matrices (pH 7.4), it exists primarily in its ionized (cationic) form. To successfully extract it, you must manipulate the pH to either exploit this charge (Solid Phase Extraction) or neutralize it (Liquid-Liquid Extraction).

This guide provides modular troubleshooting for the three primary extraction methodologies: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid Phase Extraction (SPE) .

Module 1: The Chemistry of Extraction

Before troubleshooting, verify your "Theory of Operation." If your pH strategy does not align with the pKa, recovery will be mathematically impossible.

ParameterValueImplication for Extraction
Chemical Class Phenmetrazine Derivative (Secondary Amine)Basic nitrogen is the handle for extraction.
pKa ~8.43 ± 0.60At pH < 6.4: >99% Ionized (Water Soluble). At pH > 10.4: >99% Unionized (Organic Soluble).
LogP ~2.6 (Predicted)Moderately lipophilic when unionized. Suitable for LLE.
Matrix Plasma/Whole Blood/UrineHigh phospholipid content in plasma causes ion suppression (false low recovery).

Module 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Symptom: Variable recovery (30–60%) or "rag layer" formation.

Root Cause Analysis

LLE relies on partitioning the analyte into an organic solvent. Since 3-FPM HCl is a salt, it is water-soluble. You must break the salt and neutralize the amine to drive it into the organic layer.

Corrective Protocol: The "pH Swing"
  • Alkalization (Critical): Add 0.1 M Carbonate Buffer (pH 10) or 1% Ammonium Hydroxide (NH4OH) to the sample.

    • Why? You need a pH of at least pKa + 2 (approx. pH 10.5) to ensure 99% of the 3-FPM is uncharged.

  • Solvent Selection: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate .

    • Why? Chlorinated solvents (DCM) can be too selective for lipids, dragging matrix interference along. MTBE offers a clean "top layer" separation.

  • Agitation: Mechanical shaking for 10 minutes. Vortexing is often insufficient for equilibrium.

FAQ: LLE Specifics

Q: I'm getting inconsistent recovery in whole blood. A: Whole blood acts as a buffer. A simple drop of base isn't enough. You must verify the pH of the aqueous phase after addition of the base but before adding the solvent. If it's not >10, add more buffer.

Module 3: Troubleshooting Solid Phase Extraction (SPE)

Symptom: Breakthrough (analyte lost in wash) or poor elution.

Root Cause Analysis

For basic drugs like 3-FPM, Reversed-Phase (C18) SPE is often insufficient because the molecule is charged at physiological pH, leading to poor retention. Mixed-Mode Cation Exchange (MCX) is the gold standard here.

The Self-Validating MCX Protocol

This system uses two retention mechanisms: hydrophobic interaction (carbon chain) and electrostatic attraction (negative sulfonate groups binding the positive amine).

  • Conditioning: Methanol followed by Acidic Water (0.1% Formic Acid).[1]

  • Loading: Sample must be acidified (pH 3–5).

    • Mechanism:[1][2][3][4] Ensures 3-FPM is 100% positively charged to bind to the negative sorbent.

  • Wash 1 (Aqueous): 0.1% Formic Acid in Water. (Removes proteins/salts).

  • Wash 2 (Organic): 100% Methanol.

    • Critical Check: Because the 3-FPM is ionically bound, you can wash with strong organic solvents to remove neutral lipids without losing the analyte.

  • Elution: 5% NH4OH in Methanol.

    • Mechanism:[1][2][3][4] The high pH neutralizes the 3-FPM (removing the positive charge), breaking the ionic bond and releasing it into the solvent.

Visual Workflow: MCX Mechanism

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment Add 2% Formic Acid (Target pH ~3-4) Start->Pretreat Acidify Load LOAD Step Analyte (Cation +) binds to Sorbent (Anion -) Pretreat->Load Apply to Cartridge Wash WASH Step 100% MeOH Removes Neutrals/Lipids (Ionic bond holds Analyte) Load->Wash Retain Analyte Elute ELUTE Step 5% NH4OH in MeOH (Neutralizes Analyte -> Release) Wash->Elute Break Ionic Bond Analysis LC-MS/MS Analysis Elute->Analysis Evaporate & Reconstitute

Caption: Mixed-Mode Cation Exchange (MCX) workflow for 3-FPM. Note the pH swing from acidic (Load) to basic (Elute).

Module 4: Matrix Effects & Ion Suppression

Symptom: Good extraction recovery (in pre-spike tests) but low signal intensity in patient samples.

The "Hidden" Recovery Killer

If your absolute recovery is high (>85%) but your signal is low, you do not have an extraction problem; you have an ionization problem . Phospholipids from plasma co-elute with 3-FPM, suppressing the electrospray ionization (ESI) charge competition.

Diagnostic Check

Perform a Post-Column Infusion test:

  • Infuse a constant stream of 3-FPM standard into the MS source.

  • Inject a blank extracted matrix sample via the LC.

  • Monitor the baseline. If you see a "dip" in the 3-FPM signal at the retention time of the drug, you have matrix suppression.

Solutions
  • Switch to SLE (Supported Liquid Extraction): SLE cartridges (synthetic diatomaceous earth) are excellent for removing phospholipids compared to standard LLE.

  • Divert Valve: Divert the first 1-2 minutes of LC flow to waste to avoid salt deposits entering the source.

  • Internal Standard: Use 3-FPM-d5 or Phenmetrazine-d5 . An analog IS (like amphetamine-d5) will not compensate for matrix effects correctly because it elutes at a different time.

Decision Matrix: Selecting Your Method

Use this logic flow to determine the correct extraction protocol for your specific constraints.

Extraction_Decision Input Sample Matrix Urine Urine (High Salt) Input->Urine Plasma Plasma/Blood (High Protein/Lipid) Input->Plasma Dilute Dilute & Shoot (Enzyme Hydrolysis) Urine->Dilute Rapid Screen SPE SPE (MCX) (Cleanest Extract) Urine->SPE Quantitation Sens Sensitivity Required? Plasma->Sens HighSens High (<1 ng/mL) Sens->HighSens Good Sens->HighSens Best LowSens Screening (>50 ng/mL) Sens->LowSens Fast/Dirty LLE LLE (MTBE) (pH > 10.5) HighSens->LLE Good HighSens->SPE Best PPT Protein Precip (Acetonitrile) LowSens->PPT Fast/Dirty

Caption: Method selection based on matrix complexity and sensitivity requirements.

References

  • Cayman Chemical. (2023). 3-Fluorophenmetrazine (hydrochloride) Product Information & Safety Data Sheet. Retrieved from

  • Waters Corporation. (2020). Oasis MCX Extraction Protocol for Basic Drugs of Abuse. Retrieved from

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Retrieved from

  • Phenomenex. (2024).[5] Strata-X-C Polymeric Strong Cation Exchange SPE Guide. Retrieved from

  • World Health Organization. (2016). 3-Fluorophenmetrazine Critical Review Report. Expert Committee on Drug Dependence. Retrieved from

Sources

Optimization

Troubleshooting peak tailing in HPLC analysis of 3-Fluorophenmetrazine

Technical Support Center: HPLC Analysis of 3-Fluorophenmetrazine A Senior Application Scientist's Guide to Troubleshooting Peak Tailing Welcome to the technical support center for the chromatographic analysis of 3-Fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 3-Fluorophenmetrazine

A Senior Application Scientist's Guide to Troubleshooting Peak Tailing

Welcome to the technical support center for the chromatographic analysis of 3-Fluorophenmetrazine (3-FPM). This guide is designed for researchers, scientists, and drug development professionals who encounter asymmetrical peak shapes, specifically peak tailing, during HPLC analysis of this compound. As a synthetic stimulant of the phenylmorpholine class, 3-FPM's basic nature presents specific challenges in reversed-phase chromatography.[1][2] This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 3-FPM peak is exhibiting significant tailing. What is happening and why is it a problem?

A: Peak tailing is a common form of peak asymmetry where the back half of the peak is broader than the front half.[3] For a basic compound like 3-FPM, which contains a nitrogen atom in its morpholine ring, the primary cause of tailing in reversed-phase HPLC is secondary ionic interactions with the stationary phase.[2][4]

Specifically, the issue arises from residual silanol groups (Si-OH) on the surface of the silica-based stationary phase. At mobile phase pH levels above approximately 3-4, these acidic silanols can deprotonate to become negatively charged (Si-O⁻).[5][6] Your basic 3-FPM analyte, which is protonated and positively charged at this pH, can then interact with these anionic sites via a strong ion-exchange mechanism.[4] This secondary retention mechanism is kinetically slow and non-uniform compared to the primary hydrophobic interaction, causing some analyte molecules to be retained longer, resulting in a "tail".[3][7]

This is problematic because severe tailing can:

  • Mask the presence of small, co-eluting impurities.[5]

  • Lead to inaccurate peak integration and compromise quantitative accuracy.[4]

  • Reduce the overall resolution between adjacent peaks.

Q2: How can I determine if my peak tailing issue is chemical (analyte-specific) or physical (system-related)?

A: This is the most critical first step in troubleshooting. The cause of peak tailing can be broadly categorized as either a chemical interaction or a physical problem within the HPLC system.[8] A simple diagnostic test can differentiate between the two.

If only the 3-FPM peak (or other basic compounds in your sample) is tailing while neutral or acidic compounds have good peak shape, the problem is almost certainly chemical in nature (i.e., silanol interactions).[9] If all peaks in your chromatogram are tailing, the issue is likely physical.[10] Physical problems often include:

  • A void or channel in the column packing at the inlet.[7]

  • A partially blocked column inlet frit.[5]

  • Excessive extra-column volume from using tubing with a large internal diameter or from poorly made connections.[10][11]

To confirm, perform the following diagnostic test.

  • Prepare a Neutral Probe: Prepare a standard of a neutral, non-polar compound that is retained under your current conditions (e.g., Toluene or Uracil for a void volume check).

  • Injection: Inject this neutral standard using the exact same HPLC method (mobile phase, flow rate, temperature) that you use for 3-FPM.

  • Analysis:

    • Symmetrical Peak: If the neutral compound gives a sharp, symmetrical Gaussian peak, your problem is chemical. The system itself is performing well, but the stationary phase is having undesirable secondary interactions with your basic analyte. Proceed to Q3.

    • Tailing Peak: If the neutral compound also tails, you have a physical problem with your column or system. Proceed to Q5.

Troubleshooting Chemical Causes of Peak Tailing

Q3: My diagnostic test points to a chemical issue. How can I use the mobile phase to improve the peak shape of 3-FPM?

A: Optimizing the mobile phase is the most powerful and common way to mitigate peak tailing for basic compounds like 3-FPM. The key is to control the ionization state of both the analyte and the stationary phase silanols.[12]

Option 1: Operate at Low pH (Recommended Starting Point) The most effective strategy is to lower the mobile phase pH to ≤ 3.[3][10] At this low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH) and thus electrically neutral.[4][5] This eliminates the ion-exchange interaction with the positively charged 3-FPM, resulting in a dramatic improvement in peak symmetry.[13]

  • How to Implement: Add an acidic modifier to your mobile phase. For LC-MS compatibility, 0.1% formic acid is an excellent choice. For UV detection, 0.1% trifluoroacetic acid (TFA) or a 10-20 mM phosphate buffer adjusted to pH 2.5 can be used.[13]

  • Caution: Standard silica columns can hydrolyze and degrade at a pH below 2.5. Ensure your column is rated for low-pH operation.[5]

Option 2: Increase Buffer Concentration At a mid-range pH (e.g., 6-7) where tailing is often worst, increasing the buffer concentration (e.g., from 10 mM to >25 mM phosphate buffer) can help.[4][10] The higher concentration of buffer ions in the mobile phase increases the ionic strength, which can help shield the charged silanol sites from the analyte, thereby reducing tailing.[4] This is generally less effective than pH adjustment and not ideal for LC-MS due to ion suppression.[10]

Option 3: Use a Competing Base An older but still viable technique is to add a "sacrificial" or competing base, like triethylamine (TEA), to the mobile phase at a concentration of around 5-20 mM.[3][13] The small, positively charged TEA molecules will preferentially interact with the anionic silanol sites, effectively masking them from the larger 3-FPM analyte.[4] This approach can lead to shorter column lifetimes and is often not necessary with modern, high-purity columns.[13]

The relationship between pH and the ionization state of your analyte and the column is summarized below.

Mobile Phase pH3-FPM (Basic Analyte) StateSilica Silanol (Si-OH) StateResulting InteractionExpected Peak Shape
< 3.0 Protonated (Cationic, BH⁺)Protonated (Neutral, Si-OH)Minimal Ionic InteractionGood / Symmetrical
4.0 - 7.0 Protonated (Cationic, BH⁺)Partially to Fully Ionized (Anionic, SiO⁻)Strong Ionic InteractionSevere Tailing
> 8.0 Deprotonated (Neutral, B)Fully Ionized (Anionic, SiO⁻)Minimal Ionic InteractionGood / Symmetrical
Requires a specialized pH-stable column to prevent silica dissolution.[5][11]
Q4: I've adjusted my mobile phase pH, but I still see some tailing. Should I consider a different HPLC column?

A: Yes. If mobile phase optimization alone is insufficient, your column chemistry is the next critical factor. The choice of stationary phase is fundamental to preventing secondary interactions.[8]

Use a High-Purity, End-Capped Column: Modern columns are typically made from high-purity "Type B" silica, which has a much lower concentration of acidic silanols and trace metal contaminants compared to older "Type A" silica.[3][4] Furthermore, most columns are "end-capped," a process where the silica surface is further reacted with a small silylating agent to block many of the remaining accessible silanol groups.[5]

  • Recommendation: Ensure you are using a modern, high-purity, end-capped C18 or C8 column. These columns are specifically designed to provide excellent peak shapes for basic compounds.[8][11]

Consider Alternative Stationary Phases: If tailing persists even on a high-quality end-capped column, consider phases with alternative chemistry:

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes.[11]

  • Hybrid Particle Columns: These columns are based on a silica-organic hybrid material that has fewer and less acidic silanol groups, offering better peak shape for bases and enhanced stability at high pH.[3]

Below is a diagram illustrating the troubleshooting logic for peak tailing.

G cluster_Start Start cluster_Diagnosis Diagnosis cluster_Chemical Chemical Issues cluster_Physical Physical Issues cluster_End Resolution start Observe 3-FPM Peak Tailing diag Protocol 1: Inject Neutral Compound (e.g., Toluene) start->diag chem_sol Adjust Mobile Phase pH (Set to pH ≤ 3.0) diag->chem_sol Neutral peak is symmetrical phys_sol Check fittings & tubing for dead volume diag->phys_sol Neutral peak also tails chem_col Use High-Purity, End-Capped Column chem_sol->chem_col Tailing persists resolved Symmetrical Peak Achieved chem_col->resolved phys_col Wash or Replace Column (Check for voids/blockages) phys_sol->phys_col phys_col->resolved

Figure 1. Troubleshooting workflow for 3-FPM peak tailing.

Troubleshooting Physical Causes of Peak Tailing

Q5: My diagnostic test showed that even a neutral compound is tailing. What are the likely physical causes and how do I fix them?

A: When all compounds tail, the issue lies within the physical setup of your HPLC system or the column itself.[8][10]

1. Column Void or Bed Deformation: Over time, especially under high pressure, the packed bed of the stationary phase can settle, creating a void at the column inlet.[7] When the sample is injected, it disperses unevenly in this void before entering the packed bed, leading to broad and tailing peaks. A partially blocked inlet frit can cause a similar effect.[5]

  • Solution: First, try back-flushing the column (if the manufacturer permits) with a strong solvent to dislodge any particulate matter on the frit.[14] If this doesn't work and a void is suspected, the column typically needs to be replaced.[14]

2. Extra-Column Volume: This refers to any non-ideal volume the sample encounters outside of the column, such as in tubing, fittings, or the detector flow cell.[11] Long or wide-bore connecting tubing between the injector, column, and detector is a common culprit.[14]

  • Solution: Minimize the length and internal diameter of all tubing. Use pre-cut tubing and ensure all fittings are properly seated (e.g., ferrules are at the correct depth) to eliminate any dead volume at the connection points.[9]

3. Column Contamination: Strongly retained impurities from previous injections can build up on the column, creating active sites that can cause tailing.[15] If performance has degraded over time, a thorough column wash is warranted.

This procedure is designed to remove both polar and non-polar contaminants. Always flush buffers and salts from the system with an unbuffered mobile phase (e.g., water/organic mix) before initiating a solvent flush.[15][16]

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid sending highly concentrated contaminants into the flow cell.

  • Flush with Buffer-Free Mobile Phase: Flush the column with 10-20 column volumes of the mobile phase without any buffer salts (e.g., if you use 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).

  • Intermediate Polarity Flush: Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • Non-Polar Flush (for hydrophobic contaminants): Flush with 20 column volumes of Isopropanol (IPA).

  • Return to Operating Conditions: Gradually re-introduce your mobile phase. Flush with 100% Acetonitrile again, then with the buffer-free mobile phase, and finally with your complete buffered mobile phase until the baseline is stable.

  • Reconnect and Equilibrate: Reconnect the column to the detector and allow the system to fully equilibrate before injecting your sample.

The diagram below illustrates the key chemical interaction responsible for peak tailing and how low pH mitigates it.

G Mechanism of Peak Tailing for 3-FPM and Its Mitigation cluster_mid_ph Condition 1: Mid-Range pH (e.g., pH 6) cluster_low_ph Condition 2: Low pH (e.g., pH 2.5) mid_analyte 3-FPM (Protonated) BH⁺ mid_silica Silica Surface (Ionized) -Si-O⁻ mid_analyte->mid_silica Strong Ionic Interaction (Secondary Retention) mid_result Result: Peak Tailing low_analyte 3-FPM (Protonated) BH⁺ low_silica Silica Surface (Neutral) -Si-OH low_analyte->low_silica No Ionic Interaction low_result Result: Symmetrical Peak

Figure 2. Effect of pH on 3-FPM interaction with the silica surface.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Retrieved from [Link]

  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. Retrieved from [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]

  • World Health Organization. (n.d.). Critical Review Report: 3-FLUOROPHENMETRAZINE. Retrieved from [Link]

  • Expert Committee on Drug Dependence. (n.d.). 3-fluorophenmetrazine. Retrieved from [Link]

  • SWGDRUG.org. (2017, August 29). 3-Fluorophenmetrazine. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Avantor ACE. (n.d.). Column Care. Retrieved from [Link]

  • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. Retrieved from [Link]

  • NACALAI TESQUE, INC. (n.d.). How do I wash columns? Retrieved from [Link]

  • Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. Retrieved from [Link]

  • Unnamed Author. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Fluorophenmetrazine. Retrieved from [Link]

  • Meyer, M. R., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human.... Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Meyer, M. R., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human.... PubMed. Retrieved from [Link]

  • Cayman Chemical. (n.d.). 3-Fluorophenmetrazine (hydrochloride). Retrieved from [Link]

  • Grumann, C., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). PubMed. Retrieved from [Link]

  • Adamowicz, P., et al. (2016). 3-fluorophenmetrazine – a new psychoactive substance on the polish drug market. Problems of Forensic Sciences. Retrieved from [Link]

  • EuroChems. (n.d.). 3-FPM (3-Fluorophenmetrazine) - ≥98% (HPLC verified). Retrieved from [Link]

Sources

Troubleshooting

Optimizing mobile phase pH for 3-FPM Hydrochloride separation

Topic: Optimizing Mobile Phase pH for 3-FPM Hydrochloride Separation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Forensic Toxicologists, and Analytical Chemists Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mobile Phase pH for 3-FPM Hydrochloride Separation Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Forensic Toxicologists, and Analytical Chemists

Executive Summary: The pH Criticality

3-Fluorophenmetrazine (3-FPM) Hydrochloride is a regioisomer of phenmetrazine with a secondary amine functionality and a fluorine substitution on the phenyl ring. Its separation behavior is dominated by its basicity (calculated pKa


 8.4) and the lipophilicity imparted by the fluorine atom.

The Golden Rule: For robust separation of 3-FPM, you must operate at least 2.0 pH units away from its pKa .

  • Zone A (Acidic, pH < 6.0): Analyte is protonated (

    
    ). Best for peak shape on standard silica columns; ideal for LC-MS.
    
  • Zone B (Basic, pH > 10.5): Analyte is neutral (

    
    ). Maximizes retention and loading capacity; requires hybrid-particle columns.
    
  • Zone C (The Danger Zone, pH 7.0–9.0): Analyte exists as a mixture of ions and neutrals. Expect peak splitting, shifting retention times, and poor reproducibility.

Module 1: Visualizing the Workflow

Before troubleshooting, verify your method against this logic flow. This decision tree helps select the correct pH strategy based on your available equipment and separation goals.

pH_Decision_Tree Start START: Define Goal Detector Detector Type? Start->Detector LCMS LC-MS / MS-MS Detector->LCMS Mass Spec UV UV / DAD Only Detector->UV Optical Acidic STRATEGY: Low pH (2.5 - 3.5) Protonated Amine (BH+) LCMS->Acidic Standard Col_Check Column pH Limit? LCMS->Col_Check Need Retention? UV->Acidic Standard Buffer_C Buffer: Phosphate (pH 2.5) + TEA (Silanol Blocker) UV->Buffer_C Best Peak Shape Buffer_A Buffer: 0.1% Formic Acid or 10mM Ammonium Formate Acidic->Buffer_A Volatile Basic STRATEGY: High pH (10.0 - 11.0) Neutral Amine (B) Buffer_B Buffer: 10mM Ammonium Bicarbonate (pH 10) Basic->Buffer_B Volatile Col_Check->Acidic Silica Particle (pH 2-8) Col_Check->Basic Hybrid Particle (pH 1-12)

Figure 1: Method Development Decision Tree for 3-FPM. Selects mobile phase based on detector compatibility and column chemistry.

Module 2: Troubleshooting Guide (Q&A)

Category 1: Peak Shape Issues

Q: Why does my 3-FPM peak show severe tailing (As > 1.5) even at pH 4.0? A: This is the classic "Silanol Effect."

  • The Mechanism: At pH 4.0, residual silanols (

    
    ) on the silica surface begin to deprotonate to 
    
    
    
    . The positively charged amine of 3-FPM (
    
    
    ) interacts ionically with these negative sites, causing drag (tailing).
  • The Fix:

    • Lower the pH: Drop to pH 2.5–3.0 using Formic Acid or Phosphate. This suppresses silanol ionization.[1]

    • Increase Ionic Strength: Add 10–20 mM Ammonium Formate. The ammonium ions (

      
      ) compete with 3-FPM for the silanol sites, effectively "blocking" them.
      
    • Switch Columns: Use a "End-capped" or "Polar-Embedded" column designed for bases (e.g., C18 with charged surface hybrid technology).

Q: My peak is splitting into a "doublet" or has a broad shoulder. What is happening? A: You are likely operating in the pKa Transition Zone (pH 7.5–9.0) .

  • The Mechanism: 3-FPM has a pKa

    
     8.4. If your mobile phase is pH 8.0, the molecule is constantly flipping between its protonated (
    
    
    
    ) and neutral (
    
    
    ) states as it travels down the column. These two forms interact differently with the C18 phase, causing them to separate slightly, resulting in a split peak.
  • The Fix: Move the pH at least 2 units away. Go to pH 10.5 (if column permits) or drop below pH 6.0.

Category 2: Selectivity & Retention

Q: 3-FPM elutes too quickly (k' < 1) in my generic gradient. How do I increase retention? A: The protonated form (


) is highly polar and repelled by the hydrophobic C18 chains.
  • Option A (High pH): Switch to a high-pH stable column (e.g., Hybrid C18) and use 10mM Ammonium Bicarbonate (pH 10). The neutral amine is far more hydrophobic and will retain significantly longer.

  • Option B (Selectivity Change): Switch to a Phenyl-Hexyl column. The fluorine atom on the phenyl ring of 3-FPM engages in specific

    
     interactions with the phenyl stationary phase, often increasing retention and selectivity compared to C18.
    

Q: I cannot separate 3-FPM from its isomers (2-FPM or 4-FPM). A: Positional isomers often co-elute on C18 because their hydrophobicity is nearly identical.

  • The Fix: Use a Phenyl-Hexyl or Biphenyl stationary phase.

  • Why? The position of the fluorine atom (ortho, meta, para) alters the electron density of the aromatic ring. Phenyl-based columns are sensitive to these electron density differences, often providing baseline resolution where C18 fails.

Module 3: Validated Protocols

Protocol A: LC-MS Compatible (Standard Screening)

Best for general detection and forensic toxicology.

ParameterSpecificationNotes
Column C18 or Phenyl-Hexyl (100 x 2.1 mm, 1.7–2.6 µm)Phenyl-Hexyl preferred for isomer separation.
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium FormatepH

2.7. Ammonium salt reduces tailing.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol can be used but generates higher backpressure.
Flow Rate 0.3 – 0.5 mL/minDependent on column ID.
Gradient 5% B to 95% B over 8 minutesHold at 95% for 1 min to wash.
Temp 40°CImproves mass transfer and peak shape.
Protocol B: High pH (High Retention)

Requires Hybrid-Particle Column (e.g., BEH, Gemini, Triart).

ParameterSpecificationNotes
Column Hybrid C18 (High pH stable)DO NOT use standard silica columns.
Mobile Phase A 10mM Ammonium Bicarbonate (adj. pH 10.0 with

)
Volatile buffer suitable for MS.
Mobile Phase B Acetonitrile
Gradient 10% B to 90% BStart higher %B as retention will be strong.
Benefit 2x to 5x increase in retention factor (k').Useful if matrix interferences elute early.

Module 4: Comparative Data Table

Impact of pH on 3-FPM Retention & Shape (Simulated Data)

Mobile Phase pHAnalyte StateRetention (k')Peak Symmetry (As)Risk Factor
pH 2.7 (Formic Acid)Fully Protonated (

)
Low (1.5 - 2.5)Excellent (1.0 - 1.2)Low. Robust standard method.
pH 6.0 (Ammonium Acetate)Mostly ProtonatedModerateGood (1.1 - 1.3)Moderate. Near buffering limit.
pH 8.5 (Ammonium Carb.)Mixed (

)
UnstablePoor (Split/Broad) High. Reproducibility failure.
pH 10.5 (Ammonium Bicarb)Fully Neutral (

)
High (5.0 - 8.0)Good (1.1 - 1.3)Low (requires specific column).

References

  • Cayman Chemical. (2023).[2] 3-Fluorophenmetrazine (hydrochloride) Product Information & Safety Data Sheet. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. (2022). Effect of pH on the Retention of Weak Bases in Reversed-Phase LC. Application Note 720000921EN. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Monographs: 3-Fluorophenmetrazine. Link

  • Dolan, J. W. (2006). pH and Retention in Reversed-Phase LC. LCGC North America, 24(11). Link

Sources

Optimization

Technical Support Center: Resolving Matrix Effects in LC-MS Analysis of 3-Fluorophenmetrazine

Welcome to the technical support center for the analysis of 3-Fluorophenmetrazine (3-FPM) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Fluorophenmetrazine (3-FPM) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common yet complex challenge of matrix effects. Our goal is to provide you with in-depth, scientifically-grounded solutions to ensure the accuracy and reliability of your quantitative analyses.

Understanding Matrix Effects in 3-FPM Analysis

Matrix effects are a significant hurdle in LC-MS/MS bioanalysis, arising from co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the target analyte, in this case, 3-FPM.[1][2] This phenomenon can compromise the accuracy, precision, and sensitivity of the analytical method.[3][4] Common biological matrices for 3-FPM analysis, such as blood, plasma, urine, and hair, are complex and contain a variety of substances like phospholipids, proteins, and salts that can interfere with the ionization process.[1][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just the "what" but also the "why" behind each recommendation.

Q1: My 3-FPM signal is inconsistent and lower than expected in biological samples compared to neat standards. What could be the cause?

A1: This is a classic sign of ion suppression, a common matrix effect. [1] Co-eluting matrix components can compete with 3-FPM for ionization in the MS source, leading to a reduced signal.[1] Phospholipids are often a major culprit in plasma and blood samples.[7][8][9][10]

Troubleshooting Steps:

  • Confirm Matrix Effects: The first step is to confirm that matrix effects are indeed the issue. Two common methods for this are:

    • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a 3-FPM standard solution into the MS while injecting a blank, extracted matrix sample onto the LC column. A dip in the baseline signal at the retention time of 3-FPM indicates ion suppression.[3][11]

    • Post-Extraction Spike: This quantitative method compares the response of 3-FPM spiked into a blank matrix extract with the response of 3-FPM in a neat solvent at the same concentration.[11] The ratio of these responses gives a quantitative measure of the matrix effect.[11]

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the LC-MS system.[1][11]

    • For Plasma/Blood: Consider specialized phospholipid removal techniques. Options include:

      • Solid-Phase Extraction (SPE): Mixed-mode SPE, particularly those with reversed-phase and strong cation-exchange (RP/SCX) properties, can be highly effective for basic compounds like 3-FPM. These sorbents can selectively retain 3-FPM while allowing for the removal of phospholipids during wash steps.[10] Products like Oasis PRiME MCX and HybridSPE are designed for this purpose.[7][9]

      • Liquid-Liquid Extraction (LLE): LLE can be effective but may also co-extract phospholipids depending on the solvent used.[7] Careful optimization of the extraction solvent and pH is crucial.

      • Protein Precipitation (PPT): While simple, PPT with solvents like acetonitrile is generally not effective at removing phospholipids and can lead to significant ion suppression.[7]

    • For Urine: A "dilute-and-shoot" approach might be feasible if the 3-FPM concentration is high enough, but this can still introduce matrix components.[3] If ion suppression is observed, SPE is a recommended cleanup step.[12][13]

    • For Hair: Analysis of new psychoactive substances in hair often involves digestion followed by SPE or LLE to clean up the sample.[14][15]

Q2: I'm using a stable isotope-labeled internal standard (SIL-IS) for 3-FPM, but my results are still not reproducible. Why isn't it compensating for the matrix effects?

A2: While SIL-IS are the gold standard for compensating for matrix effects, their effectiveness depends on co-elution with the analyte.[1][12][16] If the SIL-IS and 3-FPM have slightly different retention times, they may elute in regions with varying degrees of ion suppression, leading to inaccurate quantification.[16]

Causality and Solutions:

  • Isotope Effect: Deuterium-labeled internal standards can sometimes exhibit slightly different chromatographic behavior compared to the non-labeled analyte, a phenomenon known as the "isotope effect."[13] This can cause a retention time shift. Using a ¹³C or ¹⁵N labeled internal standard often minimizes this effect.[13][16]

  • Chromatographic Optimization: Adjust your chromatographic method to ensure the 3-FPM and its SIL-IS co-elute perfectly. This might involve modifying the mobile phase composition, gradient profile, or even the analytical column.[1][16]

  • Verify SIL-IS Purity: Ensure that your SIL-IS is of high purity and does not contain significant amounts of the unlabeled analyte, which would lead to artificially inflated results.

Q3: How can I proactively design an LC-MS method for 3-FPM that minimizes the risk of matrix effects?

A3: A proactive approach involves a combination of strategic sample preparation, optimized chromatography, and appropriate calibration strategies.

Workflow for Robust Method Development:

Caption: Proactive workflow for developing a robust LC-MS method for 3-FPM.

Detailed Steps:

  • Sample Preparation: As discussed, select a sample preparation technique that effectively removes matrix interferences. For blood and plasma, prioritize phospholipid removal.[7][8][9][10]

  • Chromatographic Separation: Optimize your LC method to separate 3-FPM from the regions where significant ion suppression occurs.[1][16] You can identify these regions using the post-column infusion experiment.[3][11]

  • Calibration Strategy:

    • Matrix-Matched Calibrants: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma, urine).[1] This helps to mimic the matrix effects experienced by the actual samples.

    • Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation and chromatography.[1][12][16][17]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol provides a quantitative measure of the matrix effect.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • 3-FPM reference standard

  • Appropriate solvents for reconstitution

Procedure:

  • Prepare Set A (Neat Solution): Spike a known amount of 3-FPM into the reconstitution solvent.

  • Prepare Set B (Post-Spiked Matrix Sample): Extract a blank matrix sample using your established protocol. Spike the same amount of 3-FPM as in Set A into the final, extracted matrix solution.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for 3-FPM from Plasma with Phospholipid Removal

This is a general protocol using a mixed-mode cation exchange sorbent. Always refer to the manufacturer's specific instructions for the chosen SPE product.

Materials:

  • Mixed-mode strong cation exchange SPE cartridge (e.g., Oasis MCX)

  • Plasma sample

  • Methanol

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Appropriate buffer (e.g., phosphate buffer)

Procedure:

  • Sample Pre-treatment: Dilute the plasma sample with buffer.

  • Conditioning: Condition the SPE cartridge with methanol followed by water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash with an acidic aqueous solution to remove polar interferences.

    • Wash with an organic solvent (e.g., methanol) to elute phospholipids.

  • Elution: Elute 3-FPM with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

Data Summary

The effectiveness of different sample preparation techniques can be summarized as follows:

Sample Preparation TechniquePhospholipid Removal EfficiencyPotential for Ion Suppression
Protein Precipitation (PPT) LowHigh
Liquid-Liquid Extraction (LLE) VariableMedium
Solid-Phase Extraction (SPE) - Mixed Mode HighLow
Phospholipid Removal Plates/Cartridges Very HighVery Low

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when encountering potential matrix effects.

Troubleshooting_Matrix_Effects start Inconsistent/Low Signal in Matrix Samples assess_me Assess for Matrix Effects (Post-column infusion or Post-extraction spike) start->assess_me me_present Matrix Effects Confirmed assess_me->me_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, PLR) me_present->optimize_sp Yes no_me No Significant Matrix Effects me_present->no_me No optimize_lc Optimize Chromatography (Separate analyte from suppression zones) optimize_sp->optimize_lc use_sil_is Implement SIL-IS (¹³C or ¹⁵N preferred) optimize_lc->use_sil_is use_mmc Use Matrix-Matched Calibrants use_sil_is->use_mmc revalidate Re-validate Method use_mmc->revalidate

Caption: Decision tree for troubleshooting matrix effects in 3-FPM analysis.

By systematically evaluating and addressing potential sources of matrix effects, you can develop a robust and reliable LC-MS method for the accurate quantification of 3-Fluorophenmetrazine in complex biological samples.

References

  • Waters Corporation. (n.d.). Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters.
  • Liao, C. S., & Hsieh, Y. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis, 55(2), 267-273. Retrieved from [Link]

  • Restek Corporation. (2020, October 20). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression. Restek Resource Hub. Retrieved from [Link]

  • Waters Corporation. (n.d.). Comparison of SPE Protocols for Phospholipid Removal in Basic Analyte Bioanalytical Quantitation. Waters. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical and Biomedical Sciences. Retrieved from [Link]

  • Hewavitharana, A. K., & Liyanage, R. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 40(4), 164-169. Retrieved from [Link]

  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(16), 3735. Retrieved from [Link]

  • Matuszewski, B. K. (2006). Matrix Effects in the Liquid Chromatography- Tandem Mass Spectrometry Method of Analysis. Forensic Science Review, 18(1), 47-60.
  • Cortese, M., Gigliobianco, M. R., Magnoni, F., Censi, R., & Di Martino, P. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. IRIS. Retrieved from [Link]

  • Bowman, D. B., Rountree, A. M., & Blount, B. C. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 45(2), 145-152. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2017, August 1). Interference Testing and Mitigation in LC-MS/MS Assays. myadlm.org. Retrieved from [Link]

  • Wille, S. M. R., & Di Fazio, V. (2011). LC-MS/MS in forensic toxicology: what about matrix effects?. Lirias - KU Leuven. Retrieved from [Link]

  • Wille, S. M. R., & Di Fazio, V. (2011). LC-MS/MS in forensic toxicology: what about matrix effects?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of new psychoactive substances (NPS) in hair samples. ResearchGate. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294.
  • Strano-Rossi, S., & Bermejo, A. M. (2023). Hair Analysis to Understand the Diffusion of New Psychoactive Substances. In New Psychoactive Substances (pp. 123-140). Springer, Cham.
  • ResearchGate. (n.d.). MRM chromatograms of 3-FPM and IS (mephedrone-D 3 ) in the analysed.... ResearchGate. Retrieved from [Link]

  • Frison, G., & Frasson, S. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current Neuropharmacology, 15(5), 663-681.
  • ResearchGate. (n.d.). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). ResearchGate. Retrieved from [Link]

  • Farcas, A. D., Dehelean, C. A., & Pinzaru, I. (2022). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. Molecules, 27(12), 3845. Retrieved from [Link]

  • Salomone, A., Baumgartner, M. R., & Di Corcia, D. (2017). Hair Testing for Drugs of Abuse and New Psychoactive Substances in a High-Risk Population. Journal of Analytical Toxicology, 41(3), 226-232. Retrieved from [Link]

  • Frison, G., & Frasson, S. (2017). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. ResearchGate. Retrieved from [Link]

  • Kellner, M., & Entian, K. D. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 32. Retrieved from [Link]

  • Dolan, J. W. (2002). Ion Suppression in LC–MS–MS Analysis. LCGC North America, 20(1), 24-32.
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Academia.edu. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]

  • Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Retrieved from [Link]

  • Thomson Instrument Company. (n.d.). Improved Sample Preparation Methods for Athlete Doping Analysis of Common Compounds in Urine by LCMS. Thomson Instrument Company. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quick-Reference Method Guide. Agilent Technologies. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Stable Isotope-labeled Standards. Amerigo Scientific. Retrieved from [Link]

  • Bowman, D. B., Rountree, A. M., & Blount, B. C. (2021). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Retrieved from [Link]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, 11(7), 1034-1042. Retrieved from [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510. Retrieved from [Link]

  • IsoLife. (n.d.). Internal Standards for Food and Nutrition. IsoLife. Retrieved from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. University of Alabama at Birmingham. Retrieved from [Link]

  • Volmer, D. A., & Jessome, L. L. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Patsnap Synapse. Retrieved from [Link]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. Retrieved from [Link]

  • Bioanalytical Research Corporation. (2025, August 20). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Bioanalytical Research Corporation. Retrieved from [Link]

Sources

Troubleshooting

Preventing thermal degradation of 3-FPM HCl during gas chromatography

Technical Support Center: Analytical Integrity of 3-FPM HCl Ticket ID: #GC-3FPM-THERM Subject: Prevention of Thermal Degradation & Artifact Formation in GC-MS Assigned Specialist: Senior Application Scientist, Forensic &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Integrity of 3-FPM HCl

Ticket ID: #GC-3FPM-THERM Subject: Prevention of Thermal Degradation & Artifact Formation in GC-MS Assigned Specialist: Senior Application Scientist, Forensic & Toxicology Division

Executive Summary

You are encountering issues with 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl) in Gas Chromatography. The core issue is thermodynamic: HCl salts are ionic lattices with high lattice energy.[1][2] When subjected to rapid heating in a GC inlet (typically 250°C+), they do not "boil"; they must dissociate into the free base and hydrochloric acid gas.

This dissociation inside the inlet causes three specific failure modes:

  • Acidic Etching: The liberated HCl gas strips the deactivation layer of your inlet liner and column phase, creating active silanol sites.

  • Adsorption (Tailing): The secondary amine of 3-FPM binds to these newly created active sites, causing severe peak tailing.[1][2]

  • Pyrolysis/Artifacts: Localized superheating of the salt crystal can cause ring opening or oxidation before volatilization occurs.[1][2]

This guide provides the protocols to neutralize these risks.

Module 1: The Mechanism of Failure

To solve the problem, we must visualize the chemistry occurring in your injection port.

G Salt 3-FPM HCl (Solid) Inlet GC Inlet (280°C) Salt->Inlet Injection Dissoc Violent Dissociation Inlet->Dissoc Heat Transfer HCl_Gas HCl Gas Release Dissoc->HCl_Gas FreeBase 3-FPM Free Base Dissoc->FreeBase Damage Liner Deactivation Stripped HCl_Gas->Damage Corrosion Adsorption Amine Adsorption (Peak Tailing) FreeBase->Adsorption Trapped on Sites Artifacts Pyrolytic Artifacts (Ghost Peaks) FreeBase->Artifacts Excess Heat/Time Damage->Adsorption Creates Active Sites

Figure 1: The degradation cascade of amine salts in hot GC inlets.

Module 2: Primary Solution – Liquid-Liquid Extraction (LLE)

The "Gold Standard" Fix. Do not inject the salt directly. You must convert the salt to the free base outside the instrument. This eliminates the HCl source and allows the molecule to volatilize at a much lower temperature.

Protocol A: Rapid Carbonate Extraction
ParameterSpecification
Buffer 0.5 M Sodium Carbonate (Na₂CO₃), pH ~11
Organic Solvent Ethyl Acetate or Chloroform (CHCl₃)
Ratio 1:1 Aqueous to Organic
Target Conc. 1.0 mg/mL (final organic layer)

Step-by-Step Workflow:

  • Dissolve 5 mg of 3-FPM HCl in 1 mL of deionized water.

  • Add 1 mL of 0.5 M Na₂CO₃. Vortex for 10 seconds.[1][2] (Solution will turn cloudy as free base precipitates).[1][2]

  • Add 2 mL of Ethyl Acetate (or Chloroform).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 3000 RPM for 2 minutes to separate layers.

  • Transfer the top organic layer (if Ethyl Acetate) or bottom layer (if Chloroform) to a GC vial.[1][2]

  • Inject 1 µL.

Why this works: The carbonate neutralizes the HCl.[1] The 3-FPM free base partitions into the organic solvent. You are now injecting a volatile liquid, not a solid salt.[1][2]

Module 3: Advanced Solution – Derivatization

When to use: If you observe poor separation between 3-FPM and its isomers (2-FPM, 4-FPM) or if peak tailing persists even after LLE.[3] Reagent: Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA).[1][2]

Protocol B: Acylation Capping

Derivatization replaces the active hydrogen on the secondary amine with a perfluoroacyl group. This lowers the boiling point, increases mass (moving it away from solvent fronts), and prevents adsorption.

StepActionMechanism
1. Dry Down Evaporate 100 µL of the LLE extract (from Protocol A) to dryness under Nitrogen.Removes water/solvent that reacts with anhydride.
2.[1][2] Reagent Add 50 µL Ethyl Acetate + 50 µL TFAA .[1][2]Acylating agent.[1][2][4][5]
3. Incubate Cap and heat at 70°C for 20 minutes .Drives reaction to completion.[1][2]
4. Dry & Recon Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.Removes excess acid byproducts.[1][2]

Result: You will analyze N-trifluoroacetyl-3-FPM . Note: This adds mass to your spectrum.[1][2][4] 3-FPM MW = 195.[1][2][3][6] TFAA adds 97 Da (CF3CO - H).[1][2] Expected Ion: m/z 292 .[1][2]

Module 4: Instrument Configuration & Troubleshooting

If you must inject the salt (e.g., rapid screening), you must optimize the inlet to minimize thermal stress.

Recommended GC Parameters
ComponentSettingRationale
Inlet Liner Ultra-Inert Split Liner with Wool Wool wipes the needle tip; "Ultra-Inert" deactivation prevents amine binding.[2]
Liner Geometry Single Taper (Gooseneck) at bottomPrevents sample cloud from hitting the hot metal seal at the bottom of the inlet.
Inlet Temp 250°C (Do not exceed 280°C)High enough to volatilize free base, low enough to minimize pyrolysis.[1][2]
Column 5% Phenyl-arylene (e.g., DB-5MS) Standard non-polar phase.
Carrier Flow Constant Flow (1.2 mL/min) Maintains linear velocity to sweep analytes quickly through the hot inlet.[1][2]
Troubleshooting FAQ

Q: I see a "Ghost Peak" at a lower retention time than my target. What is it? A: This is likely a thermal degradation product formed by dehydrohalogenation followed by rearrangement.[1][2] If you are injecting the HCl salt directly, the high inlet energy can strip the HCl and potentially cause ring closure or elimination reactions. Fix: Switch to Protocol A (LLE).[1][2] If the peak disappears, it was a thermal artifact.

Q: My 3-FPM peak is broad and tails significantly. Is my column broken? A: Not necessarily. Secondary amines are notorious for interacting with silanols.[1][2] The HCl from your salt has likely activated the glass wool in your liner. Fix:Change the liner immediately. Use a fresh, deactivated liner. Switch to Protocol B (Derivatization) to "cap" the amine and eliminate tailing completely.

Q: Can I separate 3-FPM from 2-FPM and 4-FPM? A: Underivatized, these isomers are very difficult to separate on a standard 5MS column.[3] Fix: You must use Protocol B (TFAA Derivatization).[1][2] The addition of the bulky acyl group exaggerates the steric differences between the ortho, meta, and para fluorine positions, allowing for baseline resolution.

Visual Workflow: Decision Matrix

Workflow Start Start: 3-FPM HCl Sample Direct Direct Injection? Start->Direct Risk HIGH RISK: Tailing & Degradation Direct->Risk Yes LLE Protocol A: LLE (Free Base) Direct->LLE No (Recommended) Check Isomer Separation Needed? LLE->Check Deriv Protocol B: TFAA Derivatization Check->Deriv Yes Inject GC-MS Analysis Check->Inject No Deriv->Inject

Figure 2: Optimal sample preparation workflow for fluorinated phenmetrazines.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017).[1][2] Monograph: 3-Fluorophenmetrazine. Drug Enforcement Administration.[1][2] Link

  • McLaughlin, G., et al. (2017).[1][2] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(3), 369-377. Link

  • Mardal, M., et al. (2016).[1][2][7][8] 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism...[3][7]. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495.[7] Link

  • United Nations Office on Drugs and Crime (UNODC). (2021).[1][2] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Other Drugs. (General guidance on amine salt analysis). Link

Sources

Optimization

Enhancing solubility of 3-Fluorophenmetrazine Hydrochloride in aqueous buffers

[1] The Solubility Landscape: Why is 3-FPM HCl Crashing Out? As a researcher, you may have encountered immediate precipitation when adding 3-Fluorophenmetrazine (3-FPM) Hydrochloride directly to Phosphate Buffered Saline...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

The Solubility Landscape: Why is 3-FPM HCl Crashing Out?

As a researcher, you may have encountered immediate precipitation when adding 3-Fluorophenmetrazine (3-FPM) Hydrochloride directly to Phosphate Buffered Saline (PBS) or cell culture media.[1] This is not a product defect; it is a predictable physicochemical phenomenon governed by two antagonistic forces: the Common Ion Effect and pKa-dependent Deprotonation .[1]

The Physicochemical Conflict

3-FPM is a fluorinated phenmetrazine analogue.[1][2] While the hydrochloride salt form is designed for water solubility, its behavior in physiological buffers is complex.

ParameterValue (Approx.)Implication
pKa (Amine) ~7.2 – 7.6 [1, 2]At pH 7.4 (PBS), ~50% of the compound exists as the lipophilic free base , which has poor aqueous solubility.[1]
LogP ~2.6 [3]Moderate lipophilicity means the free base prefers organic solvents over water.
Counter-ion Chloride (Cl⁻)PBS contains ~137 mM NaCl.[1] Adding an HCl salt to a high-chloride solution triggers the Common Ion Effect , suppressing dissociation.[1][3]

The Mechanism of Failure: When you dissolve 3-FPM HCl directly into PBS, the high concentration of chloride ions (


) from the buffer shifts the equilibrium to the left (precipitation), while the physiological pH (7.[1]4) strips protons from the amine, generating the insoluble free base.

Troubleshooting Workflow: The Decision Tree

Use this logic flow to determine the optimal solubilization strategy for your specific concentration requirements.

Solubility_Workflow Start Start: Define Target Concentration Check_Conc Is Target Conc > 5 mg/mL? Start->Check_Conc Low_Conc Low Conc (< 5 mg/mL) Check_Conc->Low_Conc No High_Conc High Conc (> 5 mg/mL) Check_Conc->High_Conc Yes Direct_PBS Attempt Direct PBS? Low_Conc->Direct_PBS Animal In Vivo Injection? High_Conc->Animal Cell In Vitro / Cell Culture? High_Conc->Cell Pre_Sol Method A: Pre-dissolve in dH2O Direct_PBS->Pre_Sol Precipitate Forms Cosolvent Method B: DMSO/Ethanol Stock Cyclodextrin Method C: Cyclodextrin Complex Animal->Cosolvent PEG/Saline acceptable Animal->Cyclodextrin Avoid Organic Solvents Cell->Cosolvent DMSO Limit < 0.1%

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on concentration and application.[1]

Validated Protocols

Method A: The "Water First" Technique (For < 5 mg/mL)

Best for: Low concentration working solutions where organic solvents must be avoided.[1]

The Logic: Pure water lacks the high chloride ion concentration of PBS. By dissolving the salt fully in water first, you establish a stable hydration shell around the cation before introducing the buffering ions.

  • Weigh the required amount of 3-FPM HCl.

  • Dissolve completely in sterile distilled water (

    
    ) at 10x  the final target concentration.
    
    • Example: If you need 1 mg/mL in the experiment, make a 10 mg/mL stock in water.

    • Tip: Vortex for 30 seconds. If particles persist, warm to 37°C.

  • Dilute this aqueous stock 1:10 into your experimental buffer (PBS/Media) slowly while vortexing.

    • Why? Slow addition prevents local regions of high supersaturation that trigger nucleation.[1]

Method B: The DMSO Spike (For High Concentrations / Stock Solutions)

Best for: Storing stock solutions (up to 30 mg/mL) and cellular assays.[1]

The Logic: DMSO (Dimethyl sulfoxide) disrupts the crystal lattice energy more effectively than water and prevents the "salting out" effect when diluted.[1]

  • Prepare Stock: Dissolve 3-FPM HCl in 100% DMSO to a concentration of 10–30 mg/mL.

    • Note: This solution is stable at -20°C for up to 3 months [4].[1]

  • Dilution Strategy:

    • For cell culture: Dilute the DMSO stock into the culture medium so the final DMSO concentration is < 0.5% (preferably < 0.1% to avoid cytotoxicity).

    • Calculation: To achieve 100 µM final conc, add 1 µL of 100 mM DMSO stock to 1 mL media.

Method C: The Cyclodextrin Shield (For In Vivo Formulation)

Best for: Animal injections where high solubility is needed without toxic cosolvents.

The Logic: Hydroxypropyl-


-cyclodextrin (HP

CD) forms an inclusion complex, encapsulating the lipophilic phenyl ring of 3-FPM, shielding it from the aqueous environment while the hydrophilic outer shell ensures solubility.[1]
  • Vehicle Prep: Prepare a 20% (w/v) HP

    
    CD solution in sterile water or 0.9% saline.[1]
    
  • Add Compound: Add 3-FPM HCl powder slowly to the vehicle.

  • Agitate: Place on a shaker or sonicate at 37°C for 20–30 minutes.

  • Result: This can often achieve concentrations >10 mg/mL that are stable and isotonic for IP/IV injection.[1]

Frequently Asked Questions (FAQ)

Q: I followed Method A, but it still precipitated after 2 hours. Why? A: This is likely a pH issue.[1] If your buffer pH is > 7.4, the equilibrium shifts toward the insoluble free base.

  • Fix: Adjust your buffer pH slightly lower (e.g., pH 7.0 - 7.2) if your assay tolerates it.[1] This keeps the amine protonated (

    
    ) and soluble.[1]
    

Q: Can I autoclave the solution? A: No. Halogenated phenmetrazines can undergo thermal degradation or hydrolysis under autoclave conditions (121°C, high pressure).

  • Fix: Dissolve in sterile solvents or use a 0.22 µm PVDF syringe filter for sterilization.[1] Note: Pre-wet the filter to prevent drug adsorption.

Q: How does 3-FPM solubility compare to Phenmetrazine? A: 3-FPM is generally less soluble than phenmetrazine HCl.[1] The addition of the fluorine atom increases the lipophilicity (LogP) of the molecule [3]. Therefore, protocols that worked for phenmetrazine may need higher cosolvent ratios for 3-FPM.[1]

Q: Is the solution stable at room temperature? A: Aqueous solutions of 3-FPM HCl are prone to oxidation and hydrolysis over time.[1]

  • Recommendation: Use aqueous working solutions within 4 hours of preparation.[1] Store DMSO stocks at -20°C.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 30487, Phendimetrazine (Analogue Data).[1] Retrieved from [Link][1]

  • World Health Organization (2020). Critical Review Report: 3-Fluorophenmetrazine.[1] Expert Committee on Drug Dependence.[1] Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][4] Advanced Drug Delivery Reviews.[1] (General principles of salt solubility and common ion effect). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Derivatization for 3-FPM GC-MS Analysis

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Fluorophenmetrazine (3-FPM). This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Fluorophenmetrazine (3-FPM). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during the critical derivatization step. As successful GC-MS analysis of polar compounds like 3-FPM hinges on effective derivatization, this resource provides in-depth, experience-based solutions to ensure reliable and accurate results.

Introduction to 3-FPM Derivatization for GC-MS

3-Fluorophenmetrazine (3-FPM) is a synthetic stimulant and a fluorinated analog of phenmetrazine. Due to its polar nature, direct GC-MS analysis is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1] Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[2][3] This enhances chromatographic performance and improves mass spectral fragmentation patterns, which is crucial for accurate identification and quantification.[3][4]

Common derivatization techniques for compounds like 3-FPM, which contains a secondary amine, include silylation and acylation.[5][6] Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with a trimethylsilyl (TMS) group.[6][7] Acylating agents, such as trifluoroacetic anhydride (TFAA), introduce a fluoroacyl group.[5][8] The choice of reagent and reaction conditions is critical for achieving complete and reproducible derivatization.

This guide will address specific troubleshooting scenarios in a question-and-answer format, providing both the "why" behind the problem and the "how" to solve it.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing no peak or a very small peak for my derivatized 3-FPM standard. What are the likely causes?

This is a common and frustrating issue that often points to a fundamental problem in the derivatization or analytical process.

Possible Cause 1: Incomplete or Failed Derivatization Reaction
  • The "Why": The derivatization reaction may not have gone to completion, or may have failed entirely. This can be due to several factors:

    • Presence of Moisture: Silylating reagents like BSTFA and MSTFA are extremely sensitive to moisture.[7] Any water in the sample, solvent, or reaction vial will preferentially react with the derivatizing agent, consuming it before it can react with the 3-FPM.

    • Inadequate Reaction Conditions: Derivatization reactions require specific temperatures and incubation times to proceed to completion.[9] Insufficient heat or time will result in a low yield of the desired derivative.

    • Reagent Degradation: Derivatizing agents can degrade over time, especially if not stored properly under anhydrous conditions.

  • The "How-To" Solution:

    • Ensure Anhydrous Conditions:

      • Thoroughly dry your sample extract before adding the derivatization reagent. A common method is evaporation to dryness under a gentle stream of nitrogen.

      • Use anhydrous solvents for sample reconstitution.

      • Store derivatization reagents in a desiccator and use fresh reagents whenever possible.

    • Optimize Reaction Parameters:

      • A typical starting point for silylation with BSTFA or MSTFA is to heat the reaction mixture at 60-70°C for 20-30 minutes.[10]

      • For acylation with TFAA, a similar temperature range for 30 minutes is often effective.[5]

      • It may be necessary to empirically optimize these parameters for your specific sample matrix and concentration.

    • Use a Catalyst: For sterically hindered amines, adding a catalyst can improve the reaction rate and yield. Pyridine is a common catalyst used with silylating agents.[11] A small amount of trimethylchlorosilane (TMCS) is also often included in BSTFA formulations to act as a catalyst.[9][10]

Possible Cause 2: Issues with the GC-MS System
  • The "Why": The problem may not be with the derivatization itself, but with the analytical instrument.

    • Injector Problems: Leaks in the injector system can lead to sample loss and reduced peak area.[12] A contaminated or active injector liner can also cause adsorption of the analyte, preventing it from reaching the column.[1]

    • Column Issues: A poorly installed or degraded column can lead to a loss of sensitivity.[13][14]

    • Detector Malfunction: The mass spectrometer may not be functioning correctly.

  • The "How-To" Solution:

    • Check for Leaks: Perform a leak check on the GC inlet.

    • Inspect and Maintain the Injector:

      • Replace the septum and liner. Use a deactivated liner to minimize active sites.[13]

      • Ensure the column is installed correctly in the inlet.[13]

    • Verify System Performance: Inject a known standard of a non-polar, stable compound (e.g., a hydrocarbon) to confirm that the GC-MS system is functioning properly.

Q2: My 3-FPM derivative peak is showing significant tailing. How can I improve the peak shape?

Peak tailing is a common chromatographic problem that can negatively impact integration and quantification.

Possible Cause 1: Active Sites in the GC System
  • The "Why": Even after derivatization, the 3-FPM derivative may still have some residual polarity. Any active sites within the GC system, such as silanol groups on the injector liner or the front of the analytical column, can interact with the analyte, causing peak tailing.[1][13] Contamination from previous injections can also create active sites.[12]

  • The "How-To" Solution:

    • Injector Maintenance:

      • Use a fresh, deactivated glass wool liner.

      • Regularly replace the septum.

    • Column Maintenance:

      • Trim the first few centimeters from the inlet side of the column to remove any accumulated non-volatile residues or active sites.[1][13]

      • Ensure a clean, square cut of the column.[13]

    • Condition the System: Injecting a high concentration of the derivatizing agent (e.g., BSTFA) can help to temporarily passivate active sites in the system.

Possible Cause 2: Incomplete Derivatization
  • The "Why": If the derivatization is incomplete, you will have a mixture of the derivatized and underivatized 3-FPM. The underivatized, more polar compound will interact strongly with the column, leading to a tailing peak.

  • The "How-To" Solution:

    • Revisit the derivatization protocol as outlined in Q1. Ensure an excess of the derivatizing reagent is used and that the reaction conditions are optimal. A general rule is to use at least a 2:1 molar ratio of the silylating reagent to active hydrogens.[9]

Q3: I am observing multiple peaks for what should be a single 3-FPM derivative. What could be the cause?

The appearance of multiple peaks can complicate data analysis and interpretation.

Possible Cause 1: Formation of Multiple Derivatives or Byproducts
  • The "Why": Under certain conditions, derivatization can lead to the formation of multiple derivative species or unwanted byproducts.[15] For example, with silylating agents, it's possible to have different degrees of silylation if there are multiple active sites on the molecule or if degradation occurs.[15][16]

  • The "How-To" Solution:

    • Optimize Derivatization Conditions:

      • Adjust the reaction temperature and time. Over-heating or prolonged reaction times can sometimes lead to side reactions or degradation of the analyte or derivative.[17]

      • Ensure the correct ratio of reagent to analyte.

    • Use a Different Derivatizing Agent: If one type of reagent consistently produces multiple peaks, consider switching to another. For example, if silylation with BSTFA is problematic, acylation with TFAA might provide a cleaner result.[5][8]

Possible Cause 2: Sample Matrix Effects
  • The "Why": Components of the sample matrix can sometimes interfere with the derivatization reaction or co-elute with the target analyte, giving the appearance of multiple peaks.[18][19]

  • The "How-To" Solution:

    • Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components before derivatization.

Q4: The response of my 3-FPM derivative is decreasing over a sequence of injections. What is happening?

A decreasing response indicates a problem with the stability of the derivative or the cleanliness of the GC-MS system.

Possible Cause 1: Hydrolysis of the Derivative
  • The "Why": Silyl derivatives are susceptible to hydrolysis, meaning they can react with any residual moisture and revert to their original form. This can occur in the sample vial over time, especially if the cap is not well-sealed or if the solvent is not completely anhydrous.

  • The "How-To" Solution:

    • Analyze Samples Promptly: Analyze derivatized samples as soon as possible after preparation.

    • Ensure Anhydrous Storage: If samples must be stored, ensure they are in tightly sealed vials with PTFE-lined caps and stored at a low temperature (e.g., 4°C).

    • Re-derivatize if Necessary: For older samples, it may be possible to add more derivatizing agent and reheat to restore the derivative.

Possible Cause 2: System Contamination
  • The "Why": The injection of multiple samples, especially those with complex matrices, can lead to the accumulation of non-volatile residues in the injector and on the column.[12][20] This buildup can degrade chromatographic performance and lead to a loss of sensitivity over time.[12]

  • The "How-To" Solution:

    • Regular Maintenance: Implement a routine maintenance schedule for replacing the injector liner and septum, and for trimming the column.

    • Use a Guard Column: A guard column can help to trap non-volatile residues and protect the analytical column.[14][15]

Experimental Protocols & Data

Protocol 1: Silylation of 3-FPM with BSTFA + 1% TMCS
  • Sample Preparation: Evaporate an aliquot of the sample extract containing 3-FPM to complete dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization:

    • Add 50 µL of ethyl acetate to reconstitute the dried residue.

    • Add 50 µL of BSTFA + 1% TMCS.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting 1 µL into the GC-MS.

Protocol 2: Acylation of 3-FPM with TFAA
  • Sample Preparation: Evaporate an aliquot of the sample extract to dryness.

  • Derivatization:

    • Add 50 µL of ethyl acetate.

    • Add 50 µL of Trifluoroacetic anhydride (TFAA).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Evaporation & Reconstitution: After cooling, evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in 100 µL of ethyl acetate.

  • Analysis: Inject 1 µL into the GC-MS.

ParameterSilylation (BSTFA)Acylation (TFAA)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamideTrifluoroacetic anhydride
Derivative TMS-3-FPMTFA-3-FPM
Typical Temp. 60-70°C60-70°C
Typical Time 20-30 min30 min
Pros Single-step, volatile byproductsForms stable derivatives
Cons Moisture sensitiveCorrosive reagent, may require cleanup
Visualization of Troubleshooting Logic

Troubleshooting_Derivatization Start Start: Derivatization Issue NoPeak No / Small Peak Start->NoPeak TailingPeak Tailing Peak Start->TailingPeak MultiplePeaks Multiple Peaks Start->MultiplePeaks DecreasingResponse Decreasing Response Start->DecreasingResponse IncompleteRxn Incomplete Reaction? NoPeak->IncompleteRxn Derivatization GC_Issue GC-MS System Issue? NoPeak->GC_Issue Instrumentation TailingPeak->IncompleteRxn Derivatization ActiveSites Active Sites? TailingPeak->ActiveSites Chromatography Byproducts Byproducts / Matrix? MultiplePeaks->Byproducts Reaction/Sample DerivativeStability Derivative Stability? DecreasingResponse->DerivativeStability Chemistry SystemContamination System Contamination? DecreasingResponse->SystemContamination Instrumentation Sol_Anhydrous Ensure Anhydrous Conditions Optimize Temp/Time IncompleteRxn->Sol_Anhydrous Yes Sol_GC_Check Check for Leaks Maintain Injector Verify System Performance GC_Issue->Sol_GC_Check Yes Sol_MaintainGC Maintain Injector/Column Condition System ActiveSites->Sol_MaintainGC Yes Sol_OptimizeRxn Optimize Reaction Improve Sample Cleanup Byproducts->Sol_OptimizeRxn Yes Sol_AnalyzePromptly Analyze Promptly Ensure Anhydrous Storage DerivativeStability->Sol_AnalyzePromptly Yes Sol_RoutineMaint Implement Routine Maintenance Use Guard Column SystemContamination->Sol_RoutineMaint Yes

Caption: Troubleshooting workflow for 3-FPM derivatization issues.

References

  • LabRulez GCMS. (n.d.). Peak Shape Problems: Tailing Peaks. Retrieved from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Michely, J. A., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(5), 723-731. Retrieved from [Link]

  • Rübel, A., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 424. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Al-Asmari, A. I., et al. (2016). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of analytical toxicology, 40(5), 369–378. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • GL Sciences. (n.d.). 4-1 Distorted peak shapes. Retrieved from [Link]

  • Tan, B. L., et al. (2006). Optimisation of derivatisation for the analysis of estrogenic compounds in water by solid-phase extraction gas chromatography-mass spectrometry. Analytica chimica acta, 577(2), 215–223. Retrieved from [Link]

  • Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Retrieved from [Link]

  • Sessions Biogeochemistry Lab. (2009, July). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Peak Shape Problems: Sensitivity Loss - GC Tech Tip. Retrieved from [Link]

  • Mahadevan, I. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Retrieved from [Link]

  • Kumirska, J., et al. (2012). Chemometric optimization of derivatization reactions prior to gas chromatography-mass spectrometry analysis. Journal of Chemometrics, 26(3-4), 162-171. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]

  • Yeh, M. K., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-11. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 19). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]

  • Blake, S., et al. (2019). Stability control for breath analysis using GC-MS. Journal of breath research, 13(4), 046009. Retrieved from [Link]

  • Park, J. H., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules (Basel, Switzerland), 26(14), 4118. Retrieved from [Link]

  • ResearchGate. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. Retrieved from [Link]

  • Chan, E. C., et al. (2009). Multiorigination of chromatographic peaks in derivatized GC/MS metabolomics: a confounder that influences metabolic pathway interpretation. Journal of proteome research, 8(12), 5709–5718. Retrieved from [Link]

  • Weckwerth, W., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(1), 66-88. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Restek. (2021, January 12). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]

  • Rübel, A., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 424. Retrieved from [Link]

  • Agilent. (2025, June 24). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Retrieved from [Link]

  • Peak Scientific. (2025, October 7). Maintaining Sensitivity and Spectral Integrity in GC-MS. Retrieved from [Link]

  • Wiley Analytical Science. (2015, October 7). New study shows GC-MS can alter samples during analysis. Retrieved from [Link]

Sources

Optimization

Reducing background noise in spectroscopic analysis of 3-FPM HCl

Welcome to the technical support center for the spectroscopic analysis of 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl). This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the spectroscopic analysis of 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-tested solutions for common challenges encountered during analysis. The primary focus is on identifying and mitigating sources of background noise to ensure high-quality, reliable, and reproducible data across various spectroscopic platforms.

Part 1: Foundational Principles of Noise Reduction

Before delving into instrument-specific troubleshooting, it's crucial to address the universal factors that introduce noise and artifacts into any spectroscopic measurement. Problems often originate from the sample itself or its immediate environment long before it reaches the instrument.

Q1: My baseline is noisy and inconsistent across multiple analyses. What's the first thing I should check?

A1: The first and most critical area to investigate is sample integrity and preparation . 3-FPM HCl is a hydrochloride salt, making it potentially hygroscopic. Improper handling is a primary source of spectral noise.

Core Insight: The Hygroscopic Nature of Amine Salts

Hydrochloride salts readily absorb atmospheric moisture. This water contamination is a significant source of background noise, particularly in FTIR and NMR spectroscopy.

Troubleshooting Protocol: Sample Handling

  • Controlled Environment: Whenever possible, handle the 3-FPM HCl standard in a controlled environment, such as a glovebox with low humidity or a desiccator.[1]

  • Storage: Store the primary standard in a tightly sealed container, preferably with a desiccant pouch inside.[2] For long-term storage, consider sealing the container with parafilm.

  • Aliquotting: Avoid repeatedly opening the main stock container. Prepare smaller, working aliquots for daily use to minimize exposure of the bulk material to the atmosphere.

  • Drying: If water contamination is suspected, the sample can be dried under a high vacuum in a desiccator containing a strong drying agent (e.g., phosphorus pentoxide) before preparation. Note: Ensure the temperature is kept low to prevent sample degradation.

Q2: How do I choose the right solvent, and how can I be sure it's not contributing to the noise?

A2: Solvent purity is paramount. Even high-grade solvents can contain impurities or dissolved gases that interfere with analysis.

Troubleshooting Protocol: Solvent Selection and Verification

  • Grade Selection: Always use spectroscopy-grade or LC-MS-grade solvents, as appropriate for the technique.[3] These have guaranteed low levels of interfering impurities.

  • Run a Blank: Before analyzing your sample, always run a spectrum of the pure solvent (a "blank"). This is a non-negotiable, self-validating step. The blank spectrum will reveal any contributions from the solvent itself, which can then be subtracted from the sample spectrum or used to identify a cleaner solvent source.

  • Solubility Check: Ensure 3-FPM HCl is fully dissolved. Incomplete dissolution creates a heterogeneous sample that can scatter light (in UV-Vis and FTIR) or cause peak broadening and inconsistent quantification (in NMR and LC-MS).[4]

  • Degassing for NMR/LC-MS: For high-resolution techniques, dissolved gases like oxygen can interfere with the analysis. Sparging the solvent with an inert gas (like nitrogen or argon) or using a sonicator can help remove dissolved gases.

Part 2: Technique-Specific Troubleshooting Guides

This section provides detailed Q&A guides for reducing background noise in specific analytical techniques commonly used for 3-FPM HCl.

FTIR Spectroscopy

Noise in FTIR can manifest as a rolling baseline, sharp atmospheric spikes, or negative peaks.

Q3: My ATR-FTIR spectrum of 3-FPM HCl has a very broad, noisy baseline, especially between 3000-3600 cm⁻¹. What is the cause?

A3: This is a classic sign of water contamination . The broad peak is the O-H stretching vibration of water, which, due to the hygroscopic nature of 3-FPM HCl, is a common issue. Another frequent problem is a contaminated ATR crystal.

Troubleshooting Protocol: FTIR Analysis

  • Clean the ATR Crystal: Before running a background or a sample, thoroughly clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol or methanol) and a soft, lint-free tissue. Dry it completely.

  • Collect a New Background: Collect a background spectrum with the clean, empty ATR crystal immediately before running your sample.[5] Environmental changes (humidity, CO₂) require frequent background collection.[6]

  • Ensure Good Sample Contact: For solid samples, apply consistent and sufficient pressure to ensure uniform contact between the sample and the ATR crystal. Poor contact leads to a weak signal and spectral distortions.[7]

  • Atmospheric Correction: Modern FTIR software has algorithms to subtract spectral contributions from atmospheric water vapor and CO₂. These sharp, characteristic peaks can obscure your sample's signals. Ensure this feature is enabled.[8]

Visual Workflow: FTIR Troubleshooting Below is a workflow for diagnosing common FTIR noise issues.

G Start Noisy FTIR Spectrum SubGraph_Sample Is the sample properly prepared and dry? Start->SubGraph_Sample SubGraph_Bkg Was background taken on a clean, dry crystal immediately before sample? SubGraph_Sample->SubGraph_Bkg Yes Result_Bad Problem Persists: Check Instrument Health SubGraph_Sample->Result_Bad No -> Fix Handling SubGraph_Contact Is there good, even pressure on the sample? SubGraph_Bkg->SubGraph_Contact Yes SubGraph_Bkg->Result_Bad No -> Reclean & Rerun Bkg Result_Good Clean Spectrum SubGraph_Contact->Result_Good Yes SubGraph_Contact->Result_Bad No -> Re-apply Sample

Caption: General troubleshooting workflow for FTIR noise.
NMR Spectroscopy

For NMR, "noise" includes poor signal-to-noise ratio (S/N), a non-flat baseline, and extraneous peaks from impurities.

Q4: I see unexpected peaks in my ¹H NMR spectrum of 3-FPM HCl. How can I identify if they are noise, contaminants, or related to the molecule itself?

A4: Unidentified peaks are common and can be systematically diagnosed. The most frequent culprits are residual solvent, water, and grease.

Troubleshooting Protocol: Identifying Extraneous NMR Peaks

  • Check Solvent Residual Peaks: Every deuterated solvent has a small amount of non-deuterated residual solvent that gives a characteristic peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm). Cross-reference your unknown peaks with a standard solvent impurity table.[9][10][11]

  • Identify the Water Peak: Water appears as a broad singlet whose chemical shift is highly dependent on the solvent and temperature. In D₂O it's around 4.79 ppm, while in DMSO-d₆ it's around 3.33 ppm.

  • Look for Common Contaminants: Contaminants like silicone grease (from glassware, appears as a singlet near 0 ppm) or phthalates (from plastics) are common.

  • Assess Signal-to-Noise (S/N): If your desired peaks are weak and the baseline is noisy, the issue is low S/N. The S/N improves with the square root of the number of scans.[12] Increasing the number of scans is the most direct way to make weak signals visible above the random noise.[13]

  • Optimize Acquisition Parameters: Ensure the relaxation delay (d1) is adequate, especially for quantitative analysis. A delay of 5 times the longest T1 relaxation time is recommended to avoid saturation effects, which can distort peak integrals.[14]

Data Table: Common ¹H NMR Impurities

ImpurityTypical δ (ppm) in CDCl₃Typical δ (ppm) in DMSO-d₆Appearance
Residual Solvent 7.262.50Singlet
Water ~1.56~3.33Broad Singlet
Acetone 2.172.09Singlet
Silicone Grease ~0.07~0.05Singlet
Hexane 0.88, 1.260.86, 1.24Multiplets

Source: Adapted from data provided by Sigma-Aldrich and Carl ROTH.[9] Note that chemical shifts can vary with temperature and sample concentration.

Mass Spectrometry (LC-MS)

In LC-MS, background noise appears as a high, continuous signal across the mass range, which can obscure the signal of the target analyte.

Q5: My LC-MS analysis of 3-FPM HCl shows a very high background signal (ion suppression/high noise) even when no sample is injected. What are the likely sources?

A5: High background noise in LC-MS is almost always due to contamination in the mobile phase, the LC system, or the mass spectrometer's ion source.[15][16]

Troubleshooting Protocol: Reducing LC-MS Background

  • Mobile Phase Purity: Use only LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Non-volatile salts (like phosphates) are incompatible with MS and will contaminate the source.[17]

  • System Flush: If contamination is suspected, flush the entire LC system with a strong solvent mixture (e.g., a mix of isopropanol, acetonitrile, methanol, and water) to remove buildup from the lines and column.[18]

  • Source Cleaning: The ESI source is prone to contamination. Follow the manufacturer's protocol for cleaning the spray shield, capillary, and other source components.

  • Check for Leaks: Air leaks in the LC system can introduce nitrogen and other atmospheric components, contributing to background ions.

  • Matrix Effects: If the high background only appears when injecting a sample prepared from a complex matrix (e.g., biological fluids), you are likely experiencing matrix effects.[15] This requires optimizing your sample preparation (e.g., using solid-phase extraction) to remove interfering substances before injection.[3]

Decision Tree: Diagnosing LC-MS Background Noise

G A High Background Noise in LC-MS B Is noise present without injection (mobile phase only)? A->B C Contamination is in LC system or mobile phase. B->C Yes D Noise is from sample (Matrix Effect / Contamination). B->D No E Use fresh LC-MS grade solvents & additives. C->E I Improve sample prep (e.g., SPE, filtration). D->I F Did noise decrease? E->F G Flush LC system & clean MS ion source. F->G No H Problem Solved. F->H Yes G->H J Did noise decrease? I->J J->H Yes K Consult instrument specialist. J->K No

Caption: Decision tree for LC-MS background noise issues.

Part 3: Advanced Data Processing

While optimizing experimental conditions is the best approach, computational methods can help improve the signal-to-noise ratio of acquired data.

Q6: Can I fix a noisy spectrum with software after the measurement is done?

A6: Yes, post-acquisition processing can significantly improve data quality, but it should not be used as a substitute for good experimental practice. Common techniques include:

  • Signal Averaging: This is the most powerful method. By acquiring multiple scans and averaging them, the random noise (which is both positive and negative) tends to cancel out, while the coherent signal adds up. The S/N ratio increases by the square root of the number of scans averaged.[12][19]

  • Baseline Correction: Algorithms can be used to mathematically flatten a curved or drifting baseline, making peak integration more accurate.[20] This is a standard feature in most spectroscopy software.

  • Smoothing: Digital filtering algorithms, like the Savitzky-Golay filter, can average adjacent data points to reduce high-frequency noise.[19] However, excessive smoothing can broaden peaks and reduce resolution, so it must be applied with caution.

Always remember that the best data comes from a clean, well-prepared sample analyzed on a properly maintained and calibrated instrument.

References

  • Eye On Annapolis. (2025, February 27). 7 Advanced Tips for UV-Vis Spectroscopy Data Precision. [Link]

  • Spectroscopy Online. (2025, August 18). Common Problems with FT-IR Instruments and How to Avoid Them. [Link]

  • Drawell. (2025, February 19). Common Problems and Precautions in the Operation of FTIR Spectrophotometer. [Link]

  • Anasazi Instruments. (2017, August 7). How to Reduce 1H NMR – Quantitative Evaluation Errors. [Link]

  • Patsnap Eureka. (2025, September 22). How to Reduce Noise in FTIR Spectra Processing. [Link]

  • Ocean Insight. The Importance of Dynamic Range and Signal to Noise Ratio in Spectrometers. [Link]

  • Emery Pharma. NMR Solvent Chart. [Link]

  • Research@THEA. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Chemistry LibreTexts. (2021, September 12). 10.2: Improving the Signal-to-Noise Ratio. [Link]

  • ResearchGate. (2013, July 31). How to Reduce Noise in a UV-Visible Spectrometer (% R)?. [Link]

  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]

  • Waters Knowledge Base. Mass Spec contamination issue - High background. [Link]

  • PubMed. (2016, January 26). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

  • ResearchGate. (2025, August 6). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers | Request PDF. [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. [Link]

  • PMC. A Simple Method for NMR t1 Noise Suppression. [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Peak Spectroscopy Software. The Importance of Baseline Correction in FTIR Spectroscopy. [Link]

  • Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • 物理化学学报. Noise Reduction of Nuclear Magnetic Resonance Spectroscopy Using Lightweight Deep Neural Network. [Link]

  • LCGC International. Enhancing Signal-to-Noise. [Link]

  • Patsnap Eureka. (2025, September 22). How ATR-FTIR Avoids Spectral Distortions From Poor Contact Or Crystal Overloading?. [Link]

  • ResearchGate. (2015, February 23). How to reduce high background noise in an LC MS/MS experiment?. [Link]

  • ResearchGate. (2019, February 13). How to properly background correct and rescale FTIR ATR data with OPUS software?. [Link]

  • University of Ottawa NMR Facility Blog. (2007, November 30). Throwing Away Noise to Improve Your Data. [Link]

  • Reddit. (2017, April 1). How to reduce noisey NMR signal? : r/chemistry. [Link]

  • Newport. FT-IR Spectroscopy Definitions of Characteristics. [Link]

  • Food and Agriculture Organization of the United Nations. HYDROCHLORIC ACID. [Link]

  • SPIE. Explanation of noise from Field Guide to Spectroscopy. [Link]

  • Richmond Scientific. (2023, December 11). Top 10 Best Practice Tips for Moisture Balance Analysis. [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]

  • Taylor & Francis. (2016, August 5). Adverse events related to the new psychoactive substance 3-fluorophenmetrazine – results from the Swedish STRIDA project. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. [Link]

  • SWGDRUG.org. (2017, August 29). 3-Fluorophenmetrazine. [Link]

  • U.S. Environmental Protection Agency. Sample Preparation Procedure for Spectrochemical Determination of Total Recoverable Elements. [Link]

  • The Salt Industry Center of Japan. METHODS FOR SALT ANALYSIS. [Link]

  • Harvard Center for Mass Spectrometry. Sample Preparation. [Link]

  • PMC. Development of NIST Atomic Databases and Online Tools. [Link]

  • Element. (2024, June 6). Best Practices for Sample Storage and Handling in Environmental Studies. [Link]

  • National Institute of Standards and Technology. Atomic Spectra Database. [Link]

  • University of Wisconsin Pressbooks. Preparation of Standard HCl Solution (Wet) — test ground – Bain Sandbox. [Link]

  • Physical Measurement Laboratory. NIST: Atomic Spectra Database Lines Form. [Link]

  • Scribd. NIST Atomic Spectra Database | PDF | Spectral Line | Spectroscopy. [Link]

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Troubleshooting

Technical Guide: Stability &amp; Storage of 3-Fluorophenmetrazine Hydrochloride (3-FPM HCl)

Document ID: TS-3FPM-005 Version: 2.1 Department: Chemical Stability & Reference Standards Target Audience: Analytical Chemists, Principal Investigators, Lab Managers Introduction: The Hygroscopic Challenge 3-Fluorophenm...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TS-3FPM-005 Version: 2.1 Department: Chemical Stability & Reference Standards Target Audience: Analytical Chemists, Principal Investigators, Lab Managers

Introduction: The Hygroscopic Challenge

3-Fluorophenmetrazine Hydrochloride (3-FPM HCl) is a substituted phenmetrazine derivative used primarily as an analytical reference standard. Like many amine salts, the hydrochloride form exhibits significant hygroscopicity —the tendency to absorb moisture from the surrounding environment.

While the HCl salt formation improves water solubility for analysis, it simultaneously creates a thermodynamic instability when exposed to humid air. The chloride ion (


) acts as a hydrogen-bond acceptor, readily interacting with atmospheric water vapor. If uncontrolled, this leads to deliquescence  (dissolving in absorbed moisture), hydrolysis, and irreversible degradation, compromising experimental reproducibility.

This guide outlines the physicochemical mechanisms of this instability and provides a validated protocol for long-term preservation.

The Mechanism of Hygroscopic Degradation

To prevent degradation, one must understand the failure mode. The transition from a free-flowing powder to a "caked" or degraded solid follows a specific kinetic pathway.

The Moisture Intrusion Pathway

The following diagram illustrates how ambient humidity breaches the crystal lattice, leading to physical and chemical failure.

MoisturePathway Humidity Ambient Humidity (>45% RH) Adsorption Surface Adsorption (H-Bonding to Cl-) Humidity->Adsorption Diffusion LiquidBridge Liquid Bridge Formation (Inter-particle Capillary Force) Adsorption->LiquidBridge Saturation Caking Physical Caking (Agglomeration) LiquidBridge->Caking Physical Change Deliquescence Deliquescence (Solid dissolves in sorbed water) Caking->Deliquescence Critical RH Exceeded Hydrolysis Chemical Hydrolysis (Degradation of Amine) Deliquescence->Hydrolysis pH Shift / Oxidation

Figure 1: The kinetic pathway of moisture-induced degradation in amine hydrochloride salts.

Optimized Storage Protocol (The "Gold Standard")

The following protocol is derived from USP <659> Packaging and Storage Requirements and general pharmaceutical stability guidelines for hygroscopic amine salts.

Environmental Parameters
ParameterSpecificationScientific Rationale
Temperature Controlled Cold (2°C to 8°C) Reduces the kinetic rate of oxidation and hydrolysis. (Arrhenius equation).
Humidity < 30% RH Below the critical relative humidity (CRH) of most HCl salts to prevent deliquescence.
Light Dark / Amber Glass Prevents photo-oxidation of the fluorinated phenyl ring.
Atmosphere Inert Gas (Argon) Argon is heavier than air, creating a better "blanket" than Nitrogen to displace oxygen and moisture.
Container Selection Matrix

Not all containers are equal. Plastic is permeable to water vapor over time.

Container TypePermeabilityChemical InteractionRecommendation
Borosilicate Glass (Amber) ImpermeableInertPreferred (Class A)
HDPE Plastic Low PermeabilityLow RiskAcceptable (Short-term)
LDPE / Ziplock Bags High PermeabilityHigh Risk (Leaching)Do NOT Use
The "Double-Containment" System

For storage exceeding 30 days, use a double-containment strategy:

  • Primary: 3-FPM HCl in an amber glass vial with a Teflon-lined screw cap.

  • Secondary: Place the vial inside a larger jar or desiccator containing a sachet of Activated Silica Gel or Molecular Sieves (4Å) .

  • Seal: Wrap the primary vial cap with Parafilm® M to create a tortuous path for gas exchange.

Handling & Usage: Preventing Condensation

Critical Failure Point: The most common cause of degradation is opening a cold bottle in a warm room. This causes immediate condensation of atmospheric moisture onto the cold powder (Dew Point principle).[1]

The "Warm-Up" Workflow

Follow this strict protocol every time you access the material.

HandlingProtocol Start Remove from Cold Storage (4°C) Wait Equilibrate (Wait 30-60 mins) Start->Wait Check Visual Check (Is bottle dry?) Wait->Check Check->Wait No (Condensation visible) Open Open & Weigh (Rapidly) Check->Open Yes Purge Purge Headspace (Argon/N2) Open->Purge Reseal Reseal & Return to Storage Purge->Reseal

Figure 2: Standard Operating Procedure (SOP) for handling cold hygroscopic standards.

Troubleshooting & FAQs

Q1: My 3-FPM HCl has formed hard clumps. Is it ruined?

A: Not necessarily. Clumping (caking) is the first stage of moisture absorption.

  • Diagnosis: If the color is still white/off-white, it is likely just physical agglomeration. If it has turned yellow/brown, chemical degradation (oxidation) has occurred.

  • Fix: Place the open vial in a vacuum desiccator over phosphorus pentoxide (

    
    ) or activated silica gel for 24-48 hours. Do not heat  significantly, as this can accelerate decomposition of the salt.
    
Q2: Can I store this in a -20°C freezer instead of a refrigerator?

A: Yes, but with a caveat.

  • Pros: Freezing (-20°C) virtually halts chemical degradation.

  • Cons: The risk of condensation is much higher upon removal. You must increase the equilibration time (warm-up) to at least 2 hours before opening.

  • Recommendation: Only use -20°C for long-term archival (>6 months). For active use, 4°C is safer.

Q3: Why does the weight fluctuate on the balance?

A: This is a classic sign of active hygroscopicity. As you weigh the powder, it is absorbing water from the air, causing the mass to tick upward.

  • Solution:

    • Use a closed weighing vessel.

    • Work in a glove box or low-humidity environment (<40% RH).

    • Perform a "Loss on Drying" (LOD) test or Karl Fischer titration if precise stoichiometry is required for your experiment.

Q4: I lost the original cap. Can I use a cork or rubber stopper?

A: No.

  • Rubber: Can leach plasticizers into the amine salt.

  • Cork: Is porous and releases moisture.

  • Solution: Transfer to a new borosilicate vial with a Polypropylene (PP) or Phenolic cap and a PTFE (Teflon) liner . The PTFE liner is chemically inert and provides the best moisture barrier.

References

  • United States Pharmacopeia (USP). (2023). General Chapter <659> Packaging and Storage Requirements.[2][3][4] USP-NF.[3][5][6] Link

  • Guerrieri, P., et al. (2010). Crystalline and Amorphous Salt Forms: Structural and Thermal Characterization. Molecular Pharmaceutics. Link (Discusses the lattice energy mechanics of amine salts).

  • World Health Organization (WHO). (2006). Guidelines for the storage of essential medicines and other health commodities.[4][5]Link

  • PubChem. (n.d.). 3-Fluorophenmetrazine hydrochloride (Compound Summary).[7] National Library of Medicine. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017).[7] Monograph: 3-Fluorophenmetrazine.[8][7][9]Link (Provides physical characterization data including melting points).

Disclaimer: This guide is intended for research and laboratory personnel only. 3-FPM is a chemical standard and should be handled in accordance with all local regulations and safety data sheets (SDS).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Pharmacological Analysis of 3-Fluorophenmetrazine (3-FPM) and Phenmetrazine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the pharmacology of 3-Fluorophenmetrazine (3-FPM) and its parent compound, Phenmetrazine. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the pharmacology of 3-Fluorophenmetrazine (3-FPM) and its parent compound, Phenmetrazine. This document is intended for an audience with a strong background in pharmacology and neuroscience, and it aims to deliver a nuanced understanding of these two centrally-acting stimulants.

Introduction

Phenmetrazine, first synthesized in 1952, was historically marketed as an anorectic for weight management under the brand name Preludin.[1] Its clinical use was discontinued in the 1980s due to a significant potential for misuse.[1] Chemically, it is a substituted phenylmorpholine and shares a structural backbone with amphetamine.[1] More recently, a fluorinated analog, 3-Fluorophenmetrazine (3-FPM), has emerged as a novel psychoactive substance (NPS) on the research chemical market.[2][3] This guide will dissect the pharmacological similarities and differences between these two compounds, supported by available preclinical data.

Molecular Structures

The core difference between the two molecules is the substitution of a fluorine atom at the 3-position of the phenyl ring in 3-FPM. This seemingly minor structural modification can significantly influence the compound's interaction with biological targets.

CompoundIUPAC NameChemical FormulaMolar Mass
Phenmetrazine 3-methyl-2-phenylmorpholineC₁₁H₁₅NO177.247 g·mol⁻¹[1]
3-FPM 2-(3-fluorophenyl)-3-methylmorpholineC₁₁H₁₄FNO195.237 g·mol⁻¹[3]

Comparative Pharmacodynamics

Both Phenmetrazine and 3-FPM exert their primary effects by modulating monoamine neurotransmitter systems, specifically by acting as norepinephrine-dopamine releasing agents (NDRAs).[1][2]

Mechanism of Action at the Monoaminergic Synapse

These compounds interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4][5][6] They function as transporter substrates, meaning they are taken up into the presynaptic neuron and induce reverse transport (efflux) of dopamine and norepinephrine from the cytosol into the synaptic cleft.[3][4][5] This leads to a significant increase in the extracellular concentrations of these catecholamines.[1][5]

cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE) DA_NE_cyto Cytosolic DA/NE Vesicle->DA_NE_cyto Leads to MAO MAO Drug 3-FPM / Phenmetrazine DAT DAT Drug->DAT Enters NET NET Drug->NET Enters DA_NE_cyto->MAO Metabolism DA_NE_syn DAT->DA_NE_syn Reuptake DAT->DA_NE_syn Reverse Transport NET->DA_NE_syn Reuptake NET->DA_NE_syn Reverse Transport Synapse Synaptic Cleft Receptors DA/NE Receptors DA_NE_syn->Receptors Binds Signal\nTransduction Signal Transduction Receptors->Signal\nTransduction Activates

Mechanism of Action at the Synapse.

Transporter Interactions

The primary distinction in their pharmacodynamic profiles lies in their potencies at the monoamine transporters. Both compounds are potent releasers of dopamine and norepinephrine, with significantly weaker effects on serotonin.[1][2][3]

CompoundActionDATNETSERT
3-FPM Release (EC₅₀, nM)[2][3][7]43302558
Uptake Inhibition (IC₅₀, µM)[3][4]< 2.5< 2.5> 80
Phenmetrazine Release (EC₅₀, nM)[1]70 - 13129 - 50> 7765

EC₅₀ (Half-maximal effective concentration) values represent the concentration of the drug that induces a response halfway between the baseline and maximum. Lower values indicate greater potency. IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the drug that inhibits a biological process by 50%. Lower values indicate greater potency.

Data indicates that 3-FPM is a potent releaser at both DAT and NET, with a slightly higher potency for NET.[7] Phenmetrazine also demonstrates potent releasing activity at DAT and NET.[1] Both compounds show negligible activity as serotonin releasers, suggesting a pharmacological profile distinct from substances like MDMA.[1][3]

Comparative Pharmacokinetics

While comprehensive human pharmacokinetic data for 3-FPM is limited, some studies provide valuable insights.

Parameter3-FPMPhenmetrazine
Prodrug Status NoPhendimetrazine is a prodrug for Phenmetrazine[8][9]
Elimination Half-Life ~8.8 hours[10]~8 hours[1]
Time to Max. Concentration (tₘₐₓ) ~2.5 hours (oral)[10]1-3 hours (oral)[11]
Metabolism Primarily excreted unchanged; minor metabolism via aryl-hydroxylation and N-hydroxylation[10]Primarily hepatic
Excretion Renal[10]~70% excreted renally within 24 hours[1]

Phendimetrazine, a related compound, is a prodrug that is metabolized in the liver to its active form, Phenmetrazine.[8][9] Studies have shown that phendimetrazine can produce cocaine-like discriminative stimulus effects, which are attributable to its conversion to phenmetrazine.[12]

Behavioral Pharmacology

Both compounds are expected to produce classic psychostimulant effects due to their mechanism of action. In humans, the effects of 3-FPM are reported to be similar to those of amphetamine, including euphoria, stimulation, and increased energy.[13] Adverse effects can include tachycardia, agitation, and seizures.[13]

Preclinical studies in rhesus monkeys have demonstrated that phenmetrazine (administered via its prodrug, phendimetrazine) can decrease cocaine self-administration, suggesting its potential as an agonist therapy for cocaine dependence.[8][14] The abuse potential of phenmetrazine itself is well-documented and was a primary reason for its withdrawal from the market.[1] Given the similar pharmacological profile, 3-FPM is also expected to have a significant abuse liability.[13]

Experimental Methodologies

The characterization of these compounds relies on established in vitro and in vivo assays.

In Vitro: Synaptosomal Uptake/Release Assay

This assay measures a compound's ability to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes (isolated nerve terminals) or to induce their release.[6][15]

Protocol Outline:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for NET) of rodents via differential centrifugation of brain homogenates.[16][17]

  • Pre-incubation: Incubate synaptosomes with various concentrations of the test compound (3-FPM or Phenmetrazine).

  • Uptake Assay: Add a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine).

  • Termination: Stop the uptake reaction by rapid filtration and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity retained by the synaptosomes using liquid scintillation counting.

  • Release Assay: Pre-load synaptosomes with the radiolabeled neurotransmitter, then expose them to the test compound to measure the amount of radioactivity released into the buffer.

  • Data Analysis: Calculate IC₅₀ or EC₅₀ values by fitting the data to a dose-response curve.

Synaptosomal Uptake Assay Workflow.

In Vivo: Locomotor Activity Assay

This behavioral assay assesses the stimulant properties of a compound in rodents.

Protocol Outline:

  • Habituation: Place individual animals (e.g., rats or mice) in an open-field arena equipped with infrared beams to track movement and allow them to acclimate.

  • Administration: Administer the test compound (3-FPM or Phenmetrazine) or vehicle via a specific route (e.g., intraperitoneal or subcutaneous injection).

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group to determine if the compound has stimulant or depressant effects.

Studies on related compounds like 3-fluoromethamphetamine have shown significant increases in locomotor activity in rats, which is a hallmark of psychostimulant action.[18]

Conclusion

3-FPM and Phenmetrazine are potent norepinephrine-dopamine releasing agents with very similar pharmacodynamic and pharmacokinetic profiles. The addition of a fluorine atom in the meta-position of the phenyl ring in 3-FPM appears to slightly enhance its potency as a dopamine releaser compared to Phenmetrazine. Both compounds lack significant serotonergic activity. The available data strongly suggest that 3-FPM possesses a psychostimulant profile and abuse liability comparable to that of its parent compound, Phenmetrazine. Further research is necessary to fully elucidate the long-term neurotoxic potential and complete metabolic profile of 3-FPM.

References

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  • Grokipedia. 3-Fluorophenmetrazine. [Link]

  • U.S. Food and Drug Administration. Phendimetrazine Tartate Label. [Link]

  • National Center for Biotechnology Information. Phendimetrazine. PubChem Compound Summary for CID 30487. [Link]

  • Ascend Laboratories, LLC. Clinical Profile: Phendimetrazine Tartrate 35mg Tablets. [Link]

  • Expert Committee on Drug Dependence Information Repository. 3-fluorophenmetrazine. [Link]

  • Wikipedia. 3-Fluorophenmetrazine. [Link]

  • PubMed. Attenuation of cocaine self-administration by chronic oral phendimetrazine in rhesus monkeys. [Link]

  • National Center for Biotechnology Information. Attenuation of cocaine self-administration by chronic oral phendimetrazine in rhesus monkeys. [Link]

  • RTI International. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. [Link]

  • PubMed. Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. [Link]

  • National Center for Biotechnology Information. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. [Link]

  • World Health Organization. Critical Review Report: 3-FLUOROPHENMETRAZINE. [Link]

  • National Center for Biotechnology Information. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. [Link]

  • PubMed. Uptake and release of neurotransmitters. [Link]

  • Patsnap Synapse. What is the mechanism of Phendimetrazine Tartrate?. [Link]

  • National Institutes of Health. Safety and tolerability of intranasal cocaine during phendimetrazine maintenance. [Link]

  • ResearchGate. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Springer Nature Experiments. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • National Center for Biotechnology Information. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link]

  • ResearchGate. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers. [Link]

  • ResearchGate. Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). [Link]

  • JoVE. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Lenus, The Irish Health Repository. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

  • ResearchGate. Dopamine transporter binding affinities (Ki, nM) related to the.... [Link]

  • PubMed. Method and validation of preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). [Link]

  • National Center for Biotechnology Information. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. [Link]

  • SpringerLink. Synaptosomal Preparation and Its Application in Preclinical Studies. [Link]

  • ResearchGate. Adverse events related to the new psychoactive substance 3-fluorophenmetrazine – results from the Swedish STRIDA project. [Link]

  • National Center for Biotechnology Information. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. [Link]

  • ResearchGate. The potent psychomotor, rewarding and reinforcing properties of 3‐fluoromethamphetamine in rodents. [Link]

  • PubMed. Selective labeling of the dopamine transporter by the high affinity ligand 3 beta-(4-[125I]iodophenyl)tropane-2 beta-carboxylic acid isopropyl ester. [Link]

  • ResearchGate. 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. [Link]

  • PubMed. transmembrane phenylalanine mutations can selectively influence dopamine uptake and cocaine analog recognition. [Link]

  • National Center for Biotechnology Information. Methcathinone and 3-Fluoromethcathinone Stimulate Spontaneous Horizontal Locomotor Activity in Mice and Elevate Extracellular Dopamine and Serotonin Levels in the Mouse Striatum. [Link]

  • National Center for Biotechnology Information. Organic cation transporter 3 and the dopamine transporter differentially regulate catecholamine uptake in the basolateral amygdala and nucleus accumbens. [Link]

  • Wikipedia. Dopamine transporter. [Link]

Sources

Validation

A Guide to Inter-Laboratory Comparison of 3-Fluorophenmetrazine (3-FPM) Quantification

Introduction: The Analytical Challenge of Novel Psychoactive Substances The landscape of psychoactive substances is in constant flux, with novel psychoactive substances (NPS) emerging at a rapid pace.[1][2] 3-Fluorophenm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The landscape of psychoactive substances is in constant flux, with novel psychoactive substances (NPS) emerging at a rapid pace.[1][2] 3-Fluorophenmetrazine (3-FPM), a synthetic stimulant and a fluorinated analog of phenmetrazine, represents a significant challenge for the forensic and clinical toxicology communities.[3][4] While its use has been documented in various intoxication events, the ability to reliably and consistently quantify this compound across different analytical laboratories is paramount for accurate clinical diagnosis, forensic investigation, and understanding its pharmacokinetic profile.[3][5]

The inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to significant discrepancies in reported concentrations. This guide provides a comprehensive framework for establishing and executing an inter-laboratory comparison study for 3-FPM quantification. It is designed for researchers, scientists, and drug development professionals to not only assess laboratory performance but also to foster a consensus on best practices for the analysis of this and other emerging NPS. The principles outlined are grounded in established standards for proficiency testing, such as ISO/IEC 17043 and ISO 13528, ensuring a robust and scientifically valid approach.[6][7]

Part I: The Foundation - Proficiency Test (PT) Material

The credibility of any inter-laboratory comparison hinges on the quality of the proficiency test (PT) material. The primary objective is to provide every participating laboratory with a sample that is as identical as possible, ensuring that any observed variability in results is due to the analytical process, not the sample itself.

Sourcing and Preparation of the Homogenous Sample

A bulk sample of a relevant biological matrix (e.g., human serum or urine) must be prepared. For this guide, we will focus on a serum matrix.

  • Sourcing: Obtain a sufficient volume of pooled, drug-free human serum. This pool must be pre-screened to confirm the absence of 3-FPM and other potential interfering substances.

  • Fortification (Spiking): A certified reference material (CRM) of 3-FPM is crucial for this step.[8] The bulk serum pool is spiked with a known concentration of 3-FPM to achieve a forensically and clinically relevant concentration (e.g., 50 ng/mL). The spiking process must be conducted with continuous, gentle mixing to ensure a uniform distribution of the analyte.

  • Aliquoting: Immediately following fortification, the bulk sample is aliquoted into individual, sterile, and clearly labeled cryovials. This process should be performed rapidly to minimize any potential degradation.

Ensuring Homogeneity and Stability

Before distribution, the PT material must undergo rigorous testing to validate its suitability. This is a non-negotiable step mandated by proficiency testing standards.[6]

  • Homogeneity Testing: A statistically significant number of aliquots (e.g., 10-12 vials, selected at random intervals during the aliquoting process) are analyzed in replicate (e.g., n=3) under repeatable conditions. The purpose is to demonstrate that the between-unit variance is negligible compared to the within-unit variance. Statistical analysis, such as a one-way ANOVA, is used to confirm that there are no significant differences between the aliquots.[6]

  • Stability Testing: The stability of 3-FPM in the matrix under various conditions must be assessed. This involves analyzing aliquots at defined time points after storage under proposed transport conditions (e.g., refrigerated) and long-term storage conditions (e.g., -20°C or -80°C).[9] The results are compared to the initial analysis to ensure the analyte concentration remains consistent throughout the duration of the study.

Part II: A Validated Protocol for 3-FPM Quantification

While participating laboratories will ultimately use their own in-house validated methods, this guide proposes a robust, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as a reference. LC-MS/MS is often the methodology of choice for NPS analysis due to its high sensitivity and selectivity, which is critical for complex biological matrices.[2][5][10]

Rationale for Method Selection
  • LC-MS/MS vs. GC-MS: While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool, it may require derivatization for compounds like 3-FPM to improve chromatographic performance, adding a potential source of variability.[1][11] LC-MS/MS can often analyze the compound directly, simplifying the workflow.[3][5]

  • Sample Preparation: A simple protein precipitation is chosen for this protocol. While more extensive methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, protein precipitation offers a good balance of efficiency, recovery, and speed, minimizing sample manipulation errors.[12][13][14]

Step-by-Step Experimental Protocol

1. Materials and Reagents:

  • 3-FPM Certified Reference Material (CRM)
  • 3-FPM-d5 (or other suitable stable isotope-labeled internal standard) CRM
  • LC-MS grade Acetonitrile and Methanol
  • LC-MS grade Formic Acid
  • Pooled, blank human serum

2. Preparation of Calibrators and Quality Controls (QCs):

  • Prepare a stock solution of 3-FPM in methanol.
  • Serially dilute the stock solution to create a calibration curve in blank serum (e.g., 1, 5, 10, 25, 50, 100, 250 ng/mL).
  • Prepare at least three levels of QCs in blank serum (e.g., Low: 7.5 ng/mL, Mid: 75 ng/mL, High: 200 ng/mL).

3. Sample Extraction:

  • Pipette 100 µL of the serum sample (calibrator, QC, or PT sample) into a 1.5 mL microcentrifuge tube.
  • Add 20 µL of the internal standard working solution (3-FPM-d5).
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new tube or a 96-well plate.
  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).[12]

4. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to initial conditions).
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for 3-FPM (for quantification and qualification) and one for the internal standard. Example transitions would be determined by direct infusion of the reference standards.

5. Method Validation:

  • The analytical procedure must be validated according to established guidelines to demonstrate it is fit for purpose.[15] This includes assessing linearity, accuracy, precision, selectivity, limit of quantification (LOQ), and matrix effects.[5][16][17] Intra-day and inter-day precision (RSD) should ideally be below 15%.[5]
Visualization: 3-FPM Quantification Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 100 µL Serum Sample (Calibrator, QC, or PT) Add_IS Add Internal Standard (3-FPM-d5) Sample->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection (Triple Quadrupole) Ionize->Detect Integrate Peak Integration Detect->Integrate Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Conc.) Integrate->Cal_Curve Quantify Quantify Sample Concentration Cal_Curve->Quantify Final_Result Final_Result Quantify->Final_Result

Caption: Workflow for the quantification of 3-FPM in serum by LC-MS/MS.

Part III: Inter-Laboratory Comparison Protocol

This section outlines the logistical framework for conducting the proficiency test.

1. Participant Enrollment:

  • Invite accredited laboratories (e.g., ISO/IEC 17025) to participate.[18]
  • Provide a clear set of instructions, including the study timeline, sample handling procedures, and data submission format.

2. Sample Distribution:

  • Ship the PT samples (one or two vials per participant) under controlled temperature conditions (e.g., on cold packs).
  • Include a sample receipt form for participants to confirm the integrity of the samples upon arrival.

3. Analysis and Reporting:

  • Participants are instructed to analyze the sample using their own fully validated in-house method.
  • A defined timeframe for analysis is provided (e.g., four weeks).
  • Results must be reported in specified units (e.g., ng/mL) to a designated number of significant figures.
  • Participants should also submit a brief summary of their methodology (e.g., extraction technique, instrument type).
Visualization: Inter-Laboratory Comparison Process

G cluster_organizer PT Organizer cluster_participant Participating Laboratory Prep Prepare & Validate Homogenous PT Material Enroll Enroll Participating Laboratories Prep->Enroll Distribute Distribute Samples & Instructions Enroll->Distribute Receive Receive & Inspect Sample Distribute->Receive Collect Collect Results Analyze Perform Statistical Analysis Collect->Analyze Report Issue Final Report Analyze->Report Review Review Performance Report Report->Review Analyze_Lab Analyze using In-House Validated Method Receive->Analyze_Lab Submit Submit Results Analyze_Lab->Submit Submit->Collect

Caption: Process flow for an inter-laboratory proficiency testing scheme.

Part IV: Data Analysis and Performance Evaluation

The statistical analysis of the submitted data is performed according to the principles outlined in ISO 13528.[6][19] The goal is to determine a consensus value for the 3-FPM concentration and to evaluate the performance of each laboratory against this value.

1. Determination of the Assigned Value (x_pt):

  • The assigned value is the best estimate of the "true" concentration in the PT material.
  • Robust statistical methods are used to calculate the consensus value from the participants' results. This is critical to minimize the influence of outliers.[20] The median or a robust mean (e.g., calculated using Algorithm A from ISO 13528) is often preferred over the arithmetic mean.[19]

2. Calculation of Performance Statistics (z-scores):

  • The z-score is a common metric for evaluating performance in proficiency testing.[18] It indicates how many standard deviations a laboratory's result is from the assigned value.
  • The formula for the z-score is:
  • z = (x_i - x_pt) / σ_pt
  • Where:
  • x_i is the result reported by the laboratory.
  • x_pt is the assigned value.
  • σ_pt is the proficiency standard deviation, which defines the acceptable spread of results. This can be a pre-defined value based on the required analytical performance or derived from the participants' data.

3. Interpretation of z-scores:

  • |z| ≤ 2.0: Satisfactory performance.
  • 2.0 < |z| < 3.0: Questionable performance (warning signal).
  • |z| ≥ 3.0: Unsatisfactory performance (action signal).
Data Presentation: Example Comparison Results
Laboratory IDReported Concentration (ng/mL)Assigned Value (x_pt) (ng/mL)Standard Deviation (σ_pt) (ng/mL)Calculated z-scorePerformance
LAB-00148.551.25.1-0.53Satisfactory
LAB-00253.151.25.10.37Satisfactory
LAB-00365.951.25.12.88Questionable
LAB-00450.951.25.1-0.06Satisfactory
LAB-00541.151.25.1-1.98Satisfactory
LAB-00635.251.25.1-3.14Unsatisfactory
LAB-00755.451.25.10.82Satisfactory

Note: The assigned value and standard deviation are calculated from the entire dataset using robust statistical methods.

Part V: Discussion and Continuous Improvement

The final report, distributed to all participants, should be anonymized and comprehensive. It should include the distribution of all results, the calculated assigned value, and each laboratory's individual performance score.

For laboratories with questionable or unsatisfactory results, this is not a punitive measure but a critical tool for improvement.[7] Potential sources of error should be investigated, including:

  • Methodological Issues: Inadequate extraction efficiency, matrix effects, or issues with selectivity.

  • Calibration Errors: Purity of reference standards, preparation of calibrators, or choice of calibration model.

  • Instrumental Problems: Poor sensitivity, instrument drift, or incorrect parameter settings.

  • Calculation or Transcription Errors.

By systematically comparing results from a homogenous sample, this inter-laboratory study provides an invaluable, objective snapshot of the current state of 3-FPM analysis. It highlights successful methodologies, identifies areas for improvement, and ultimately helps build confidence and consensus within the scientific community, ensuring that data generated across different laboratories is both reliable and comparable.

References

  • Zuther, E., et al. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM) | Request PDF. Available at: [Link]

  • QUALITAT. (2014). ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison. Available at: [Link]

  • ISO. (n.d.). DRAFT INTERNATIONAL STANDARD ISO/DIS 13528.2. Available at: [Link]

  • Ifremer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed. Available at: [Link]

  • XLSTAT. (n.d.). Inter-laboratory proficiency testing | Statistical Software for Excel. Available at: [Link]

  • CompaLab. (n.d.). Use of results of interlaboratory comparisons. Available at: [Link]

  • ResearchGate. (n.d.). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Available at: [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Available at: [Link]

  • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Agilent Technologies. (n.d.). Bioanalytical Sample Preparation. Available at: [Link]

  • Krotulski, A. J., et al. (2017). Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. Journal of Analytical Toxicology. Available at: [Link]

  • FACTA. (n.d.). FACTA Best Practice Guidelines for New Psychoactive Substance Testing. Available at: [Link]

  • McLaughlin, G., et al. (2017). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis. Available at: [Link]

  • SWGDRUG. (2017). 3-Fluorophenmetrazine Monograph. Available at: [Link]

  • Royal College of Pathologists. (2019). Novel psychoactive substances: a toxicological challenge. Available at: [Link]

  • American Pharmaceutical Review. (2016). New Trends in Sample Preparation for Bioanalysis. Available at: [Link]

  • Journal of Pharmaceutical and Medical Sciences. (2022). Analytical method validation: A brief review. Available at: [Link]

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Novel psychoactive substances: What educators need to know. Available at: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available at: [Link]

  • OMICS International. (2015). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

Sources

Comparative

Distinguishing 3-FPM from positional isomers 2-FPM and 4-FPM analytically

Executive Summary: The Isobaric Trap In the analysis of Novel Psychoactive Substances (NPS), 3-Fluorophenmetrazine (3-FPM) presents a significant identification challenge. It shares an identical molecular weight ( g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Trap

In the analysis of Novel Psychoactive Substances (NPS), 3-Fluorophenmetrazine (3-FPM) presents a significant identification challenge. It shares an identical molecular weight (


 g/mol ) and virtually indistinguishable Electron Ionization (EI) mass spectral fragmentation patterns with its positional isomers, 2-FPM (ortho) and 4-FPM (para).

Crucial Insight: Standard GC-MS methods using underivatized samples often fail to resolve 3-FPM from 4-FPM due to co-elution (retention time differences


 min). Reliable differentiation requires either Liquid Chromatography (LC-MS) for separation, Chemical Derivatization prior to GC-MS, or Spectroscopic methods (NMR/IR) for structural elucidation. 

This guide provides validated protocols to definitively distinguish these regioisomers.

The Isomeric Challenge (Mass Spectrometry Limitations)

Before attempting identification, analysts must understand why standard "library matching" fails.

Feature2-FPM3-FPM4-FPMAnalytical Consequence
Formula



Identical Molecular Ion (

195)
Base Peak (EI)

72

72

72
Indistinguishable primary fragmentation
Key Fragment

109

109

109
Fluorobenzyl cation is isomeric

Mechanism of Failure: The base peak at


 72 arises from the cleavage of the morpholine ring (loss of the fluorophenyl moiety). Since the fluorine atom is located on the lost phenyl ring, the detected fragment (

) is identical for all three isomers.

Protocol A: Liquid Chromatography (LC-MS) – The Preferred Separation

LC-MS is superior to GC-MS for underivatized fluorophenmetrazines because the selectivity of C18 stationary phases allows for distinct interaction with the fluorine position (ortho/meta/para effects on polarity).

Experimental Conditions
  • Column: C18 Reverse Phase (e.g., 150 mm × 2.1 mm, 3 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 0.3 mL/min

Performance Data (Elution Order)

Unlike GC, where boiling points dominate, LC separates based on polarity and shape selectivity.

IsomerRetention Time (

)
ResolutionNotes
2-FPM ~16.2 minBaselineElutes first (Ortho effect)
4-FPM ~18.5 minBaselineDistinctly separated from 2- and 3-
3-FPM ~19.3 minBaselineElutes last (Meta substitution)

Note: Retention times are relative and system-dependent. The critical metric is the relative elution order : 2-FPM


 4-FPM 

3-FPM.

Protocol B: GC-MS with Derivatization – The Necessary Step

If LC-MS is unavailable, you must derivatize. Underivatized GC-MS results in 3-FPM and 4-FPM eluting within seconds of each other, leading to false positives.

Derivatization Workflow (TFAA)
  • Aliquot: Take 50 µL of sample (1 mg/mL in ethyl acetate).

  • Reagent: Add 50 µL Trifluoroacetic Anhydride (TFAA).

  • Incubate: Heat at 60°C for 20 minutes.

  • Dry: Evaporate to dryness under nitrogen.

  • Reconstitute: Dissolve in 100 µL ethyl acetate.

Results (TFAA Derivatives)

The addition of the trifluoroacetyl group amplifies steric differences between the isomers, resolving the retention times.

IsomerDerivative

(approx)
Separation Quality
3-FPM-TFAA 15.85 minElutes First
2-FPM-TFAA 16.05 minIntermediate
4-FPM-TFAA 16.34 minElutes Last

Warning: Note that the elution order changes compared to underivatized LC methods.

Protocol C: Nuclear Magnetic Resonance (NMR) – The Gold Standard

When reference standards are unavailable for chromatography, NMR provides definitive structural proof based on coupling constants (


-coupling) and chemical shifts.
F-NMR (470 MHz, DMSO- )

This is the cleanest method as it eliminates background noise from the morpholine scaffold.

  • 2-FPM:

    
     -118.5 ppm (approx).
    
  • 3-FPM:

    
     -113.2 ppm.
    
  • 4-FPM:

    
     -115.8 ppm (approx).
    
H-NMR Aromatic Region (600 MHz)

Focus on the 6.9 – 7.5 ppm region to observe the splitting pattern of the protons on the fluorinated ring.

  • 2-FPM (Ortho): Complex multiplet pattern (ABCD system).

  • 4-FPM (Para): Characteristic symmetric AA'BB' branching (pseudo-doublets), appearing as two distinct multiplets integrating to 2H each.

  • 3-FPM (Meta): Distinctive pattern:

    • One triplet (t) or pseudo-triplet (

      
       Hz) for the proton at C5.
      
    • One doublet (d) and one singlet-like multiplet for the isolated proton between F and the alkyl chain.

Protocol D: FTIR Spectroscopy – Rapid Screening

Infrared spectroscopy can distinguish the isomers based on Out-of-Plane (OOP) C-H bending vibrations in the fingerprint region (


).
  • 4-FPM (Para): Single strong band at 800–850 cm⁻¹ (indicative of two adjacent hydrogens).

  • 3-FPM (Meta): Two bands typically observed: one near 780 cm⁻¹ and another near 690 cm⁻¹ (indicative of three adjacent hydrogens).

  • 2-FPM (Ortho): Strong band near 750 cm⁻¹ (indicative of four adjacent hydrogens).

Analytical Decision Matrix

The following diagram outlines the recommended workflow to ensure scientific integrity and avoid misidentification.

G Start Unknown Sample (Suspected Fluorophenmetrazine) Technique Select Primary Technique Start->Technique GCMS GC-MS (Standard) Technique->GCMS LCMS LC-MS (Reverse Phase) Technique->LCMS NMR NMR / FTIR Technique->NMR Deriv Is Sample Derivatized? (e.g., TFAA) GCMS->Deriv LC_Result Identify by Elution Order: 2-FPM -> 4-FPM -> 3-FPM LCMS->LC_Result NMR_Result Definitive ID via Coupling Constants / 19F Shift NMR->NMR_Result GC_Fail HIGH RISK: Co-elution of 3-FPM & 4-FPM Deriv->GC_Fail No GC_Pass Separation Achieved (Check Relative R_t) Deriv->GC_Pass Yes

Caption: Analytical workflow for the differentiation of Fluorophenmetrazine isomers. Note the critical requirement for derivatization in GC-MS pathways.

References

  • McLaughlin, G., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[1][2][3]

  • Mayer, M., et al. (2018).[4] Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Neuropharmacology.

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and other Emerging Substances. (General reference for isomer differentiation logic).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Monographs: Fluorophenmetrazine.

Sources

Validation

Comparative Bioequivalence &amp; Salt Form Optimization: 3-Fluorophenmetrazine (3-FPM)

[1] Executive Summary 3-Fluorophenmetrazine (3-FPM) is a regioisomer of phenmetrazine and a potent monoamine releaser with significant norepinephrine-dopamine specificity (EC50 values: 30 nM NE, 43 nM DA).[1][2][3][4] Wh...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Fluorophenmetrazine (3-FPM) is a regioisomer of phenmetrazine and a potent monoamine releaser with significant norepinephrine-dopamine specificity (EC50 values: 30 nM NE, 43 nM DA).[1][2][3][4] While primarily identified as a New Psychoactive Substance (NPS), its structural proximity to phenmetrazine (a formerly approved anorectic) makes it a candidate for theoretical therapeutic repurposing or forensic profiling.[1]

This guide outlines the protocol for establishing bioequivalence (BE) between the standard Hydrochloride (HCl) salt and the Fumarate salt forms.[1] It synthesizes physicochemical profiling, in vitro dissolution kinetics, and in vivo pharmacokinetic (PK) assessment to ensure rigorous scientific validation.

Part 1: Physicochemical Profiling & Salt Selection

Before initiating in vivo BE studies, the physicochemical disparities between salt forms must be quantified.[1] The choice of salt dictates stability, solubility, and manufacturing viability.

Comparative Properties: HCl vs. Fumarate

The Hydrochloride salt is the industry standard for phenmetrazine derivatives due to high aqueous solubility.[1] However, Fumarate is often explored to mitigate hygroscopicity issues common in HCl salts of secondary amines.[1]

Parameter3-FPM Hydrochloride (Reference)3-FPM Fumarate (Test Alternative)Clinical Implication
Molecular Weight 231.69 g/mol ~311.3 g/mol (1:1 stoichiometry)Dosage adjustment required for Fumarate to match free-base equivalent.[1]
Melting Point 233–236 °C185–190 °C (Predicted)Higher MP in HCl indicates a robust crystal lattice; lower MP in Fumarate may aid dissolution rate.[1]
Aqueous Solubility High (>50 mg/mL)Moderate (~10–20 mg/mL)HCl is preferred for IR (Immediate Release); Fumarate for controlled release or taste masking.[1]
Hygroscopicity Moderate (Deliquescent at >75% RH)Low (Non-hygroscopic)Fumarate offers superior stability for solid dosage forms in humid climates.[1]
pH (1% Solution) Acidic (~4.5–5.[1]5)Weakly Acidic (~3.0–4.[1]0)Impacts gastric tolerability and local irritation potential.[1]
Decision Logic for Salt Selection

The following workflow illustrates the critical decision points when selecting between salt forms for development.

SaltSelection Start Start: 3-FPM Free Base SolubilityTest Solubility Screen (pH 1.2 - 6.8) Start->SolubilityTest Hygroscopicity Hygroscopicity Stress Test (40°C / 75% RH) SolubilityTest->Hygroscopicity Decision1 Is HCl Deliquescent? Hygroscopicity->Decision1 RouteHCl Proceed with HCl Salt (Standard IR Formulation) Decision1->RouteHCl No (<2% wt gain) RouteAlt Evaluate Fumarate/Succinate Decision1->RouteAlt Yes (>5% wt gain) Dissolution Comparative Dissolution (f2 Similarity Factor) RouteHCl->Dissolution RouteAlt->Dissolution End Initiate In Vivo BE Study Dissolution->End Select Lead Candidate

Caption: Decision tree for selecting between HCl and Fumarate salt forms based on stability and solubility thresholds.

Part 2: In Vitro Dissolution Protocol

To waive in vivo requirements or justify bridging studies, the f2 similarity factor must be established.[1]

Protocol:

  • Apparatus: USP Apparatus 2 (Paddle).

  • Media: 900 mL of 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8).

  • Speed: 50 RPM.

  • Temperature: 37 ± 0.5 °C.

  • Sampling: 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Acceptance Criteria: The "Test" (Fumarate) is bioequivalent to "Reference" (HCl) if the f2 value is between 50 and 100.[1]

Part 3: In Vivo Bioequivalence Study Design

This section details the clinical protocol required to demonstrate bioequivalence in a mammalian model (or human volunteers, regulatory status permitting).

Study Design Specifications
  • Design: Randomized, Two-Period, Two-Sequence, Single-Dose Crossover.

  • Subjects: Healthy volunteers (n=12 to 24) or Wistar Rats (n=12 for preclinical).[1]

  • Washout Period: 7 days (>10 half-lives). 3-FPM half-life is ~8.8 hours; 7 days ensures complete elimination.[1]

  • Dose: 50 mg (Human equivalent) or 5 mg/kg (Rat).[1]

Pharmacokinetic Sampling Schedule

Accurate determination of


 and 

requires intensive sampling around the

(approx. 2.5 hours).
Timepoint (h)Purpose
0.0 (Pre-dose)Establish baseline (BLQ).
0.5, 1.0, 1.5Capture absorption phase.[1]
2.0, 2.5, 3.0Critical: Capture

and

.
4.0, 6.0, 8.0Distribution phase.[1]
12, 24, 36, 48Elimination phase (covering ~5 half-lives).[1]
Bioanalytical Method (LC-MS/MS)

A validated method is required to quantify 3-FPM in plasma.[1]

  • Instrumentation: LC-ESI-MS/MS (Triple Quadrupole).[1]

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.[1]

  • Transitions (MRM):

    • Quantifier: m/z 196.1 → 109.1[1]

    • Qualifier: m/z 196.1 → 151.1[1]

  • Internal Standard: 3-FPM-d5 or Phenmetrazine-d5.[1]

  • LOD/LOQ: Target Limit of Detection < 0.1 ng/mL.

Bioequivalence Workflow

The following diagram outlines the operational flow from dosing to statistical analysis.

BE_Workflow cluster_0 Clinical Phase cluster_1 Bioanalysis cluster_2 Statistics Dosing Oral Dosing (Test vs Ref) Sampling Serial Blood Sampling (0 - 48h) Dosing->Sampling Extraction Plasma Extraction (LLE or SPE) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS PK_Calc Non-Compartmental Analysis (NCA) LCMS->PK_Calc BE_Test 90% CI Calculation (80-125% Rule) PK_Calc->BE_Test

Caption: End-to-end workflow for 3-FPM bioequivalence assessment, from clinical dosing to statistical validation.

Part 4: Data Analysis & Statistical Criteria

To declare the Fumarate salt bioequivalent to the HCl salt, the following statistical parameters must be met.

Primary Endpoints
  • 
     (Peak Plasma Concentration):  Indicates the rate of absorption.[1]
    
  • 
     (Area Under Curve):  Indicates the extent of absorption (total exposure).[1]
    
Acceptance Criteria

Using ANOVA on log-transformed data:

  • The 90% Confidence Interval (CI) of the geometric mean ratio (Test/Reference) for both

    
     and 
    
    
    
    must fall within the range of 80.00% to 125.00% .[5]
  • Intra-subject Variability (CV%): If CV > 30% (highly variable drug), Reference-Scaled Average Bioequivalence (RSABE) approaches may be required.[1]

Metabolic Considerations

3-FPM is metabolized via N-oxidation and aryl hydroxylation [2].[1][2] While the parent compound is the primary analyte, monitoring the N-oxide metabolite can provide secondary confirmation of metabolic equivalence, though it is not required for the primary BE definition.[1]

References

  • World Health Organization (WHO). (2020).[1] Critical Review Report: 3-Fluorophenmetrazine.[1][6][7][8] Expert Committee on Drug Dependence.[1][3] [Link]

  • Mardal, M., et al. (2016).[1][9][10] 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human...[3][9][10] Journal of Pharmaceutical and Biomedical Analysis.[1][9] [Link]

  • Backberg, M., et al. (2015).[1] Confirmed intoxications with the novel psychoactive substance 3-fluorophenmetrazine.[1][7] Clinical Toxicology.[1][9] [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2017).[1] Monograph: 3-Fluorophenmetrazine.[1][2][3][6][7][9][11][12] [Link]

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Comparative

Introduction: The Critical Role of Metabolic Stability in Drug Candidate Evaluation

An In-Depth Guide to the Comparative Metabolic Stability of 3-Fluorophenmetrazine (3-FPM) and Related Fluorinated Amphetamines In the landscape of drug discovery and development, understanding a compound's metabolic fate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Metabolic Stability of 3-Fluorophenmetrazine (3-FPM) and Related Fluorinated Amphetamines

In the landscape of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, directly influences its pharmacokinetic profile, including its half-life, clearance, and oral bioavailability. For researchers investigating novel psychoactive compounds, such as the class of fluorinated amphetamines, a thorough grasp of metabolic stability is essential for predicting in vivo behavior, identifying potential drug-drug interactions, and understanding toxicological profiles.

This guide provides a comparative analysis of the metabolic stability of 3-Fluorophenmetrazine (3-FPM), a phenylmorpholine-based stimulant, against other prominent fluorinated amphetamines. We will delve into the structural nuances that dictate metabolic pathways, present the established experimental workflows for assessing stability, and synthesize the available data to provide a clear, evidence-based comparison. Our approach is grounded in explaining the causality behind experimental design, ensuring that the described protocols are self-validating and supported by authoritative sources.

Part 1: The Foundation of Assessment - In Vitro Metabolic Stability Assays

The liver is the body's primary metabolic hub, responsible for the clearance of a vast majority of xenobiotics.[1][2] The Cytochrome P450 (CYP) superfamily of enzymes, located primarily within the liver, catalyzes the bulk of Phase I oxidative metabolism for most drugs.[3][4] To predict a compound's hepatic clearance in vivo, researchers rely on robust in vitro models that replicate this metabolic machinery.

The choice of in vitro system is a critical experimental decision driven by the specific questions being asked:

  • Human Liver Microsomes (HLM): These are subcellular fractions of hepatocytes, prepared by centrifugation, which are rich in endoplasmic reticulum-bound enzymes, most notably the CYPs.[1] HLM assays are a cost-effective, high-throughput industry standard for screening compounds for Phase I metabolic liability.[1][2] They are particularly effective for determining a compound's intrinsic clearance (CLint) mediated by CYP enzymes.

  • Hepatocytes: These are intact, viable liver cells that contain a full complement of both Phase I and Phase II (conjugative) drug-metabolizing enzymes.[5][6] Assays using suspended or plated hepatocytes provide a more holistic view of cellular metabolism, capturing the interplay between uptake, metabolism, and efflux.

The fundamental output of these assays is the rate of disappearance of the parent compound over time, from which two key parameters are derived: the in vitro half-life (t½) and the intrinsic clearance (CLint).[6] These values allow for the rank-ordering of compounds and serve as inputs for in vitro-in vivo extrapolation (IVIVE) models to predict human pharmacokinetic parameters.

Part 2: A Validated Protocol for Assessing Metabolic Stability in Human Liver Microsomes

To ensure trustworthy and reproducible data, a well-controlled experimental protocol is essential. The following method describes a standard HLM stability assay, with explanations for each critical step to provide a self-validating framework.

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Rationale: Proper buffer composition and pH are critical for optimal enzyme function. The potassium phosphate buffer mimics physiological conditions.

    • Procedure: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of test compounds (e.g., 3-FPM, 2-FMA, 4-FA) and positive controls (e.g., Dextromethorphan, Midazolam for high clearance; Verapamil for intermediate clearance) in DMSO.[7]

  • Incubation Mixture Preparation:

    • Rationale: The reaction is initiated in a controlled environment. The test compound is pre-warmed with the microsomes before the reaction is started to ensure temperature equilibrium.

    • Procedure: In a 96-well plate, add the buffer, pooled human liver microsomes (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate the plate at 37°C for 10 minutes.[1][2][7]

  • Initiation of Metabolic Reaction:

    • Rationale: The majority of CYP450 enzymes require NADPH as a cofactor to facilitate the transfer of electrons necessary for oxidative metabolism. Its addition marks the true start of the reaction.[2][7]

    • Procedure: Add a pre-warmed NADPH solution (final concentration 1 mM) to each well to initiate the reaction.[1] A parallel incubation without NADPH serves as a negative control to detect any non-NADPH-dependent degradation.

  • Time-Point Sampling and Reaction Termination:

    • Rationale: To determine the rate of metabolism, the reaction must be stopped at precise intervals. Cold acetonitrile is used to both precipitate the microsomal proteins, thereby halting all enzymatic activity, and to extract the remaining analyte for analysis.[7]

    • Procedure: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), add an excess of ice-cold acetonitrile containing an internal standard to the appropriate wells to terminate the reaction.[5]

  • Sample Processing and Analysis:

    • Rationale: Centrifugation removes the precipitated proteins, leaving the analyte and internal standard in the supernatant for accurate quantification. LC-MS/MS provides the high sensitivity and specificity required to measure the parent compound's concentration.[7]

    • Procedure: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Rationale: The rate of disappearance typically follows first-order kinetics. Plotting the natural logarithm of the percent remaining versus time yields a linear slope, from which the half-life and intrinsic clearance can be accurately calculated.

    • Procedure: Quantify the peak area ratio of the test compound to the internal standard at each time point. Calculate the percentage of the parent compound remaining relative to the 0-minute time point. Determine the half-life (t½) from the slope of the natural log of the percent remaining vs. time plot (k = -slope; t½ = 0.693/k). Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration).[6]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Reaction cluster_analysis 3. Analysis reagents Prepare Buffer, Test Compounds, Controls plate_prep Plate Compound & Microsomes in Buffer reagents->plate_prep microsomes Thaw Liver Microsomes (on ice) microsomes->plate_prep pre_warm Pre-incubate at 37°C plate_prep->pre_warm initiate Initiate with NADPH pre_warm->initiate sampling Sample at Time Points (0, 5, 15, 30, 45 min) initiate->sampling terminate Terminate with Acetonitrile + IS sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for a Human Liver Microsomal (HLM) Stability Assay.

Part 3: Comparative Analysis of Metabolic Stability

While a head-to-head in vitro study providing quantitative CLint values for all relevant fluorinated amphetamines is not publicly available, a strong comparative assessment can be synthesized from existing pharmacokinetic and metabolism data. The position of the fluorine atom on the phenyl ring is a key determinant of metabolic fate.

CompoundKey Metabolic PathwaysIn Vivo Half-LifeDeduced Metabolic StabilitySupporting Evidence
Amphetamine (non-fluorinated)Aromatic hydroxylation (at para-position) by CYP2D6, oxidative deamination.[8]~9-14 hours[8]Low to Moderate The unsubstituted para-position is a primary site of metabolic attack.
3-FPM HCl N-oxidation, aryl-hydroxylation, N-dealkylation. Mainly excreted unchanged.[9][10][11][12]~8.8 hours[9][10]Moderate to High A significant portion is excreted unchanged, indicating it can bypass first-pass metabolism to a degree. However, multiple metabolites are known.
4-FA (para-fluoroamphetamine)C-F bond at para-position is highly resistant to CYP-mediated hydroxylation. Metabolism is a minor clearance pathway.[13]Not well established, but expected to be long.High The primary site of amphetamine metabolism (para-position) is blocked by a stable fluorine atom, drastically reducing susceptibility to CYP2D6.[13]
2-FMA (ortho-fluoromethamphetamine)N-hydroxylation, aliphatic hydroxylation.[14][15][16]Not well established. User reports suggest long duration.[17]Moderate The presence of defined oxidative metabolites confirms it is a substrate for metabolic enzymes. The ortho-position may sterically hinder but does not block metabolism.
4-FMA (para-fluoromethamphetamine)N-demethylation (to 4-FA) catalyzed by CYP2D6.[18]Not well established.Moderate to High While it is metabolized, its primary metabolite (4-FA) is highly stable. The overall clearance rate would depend on the rate of N-demethylation.
Discussion of Findings

The data strongly suggest that the position of the fluorine substitution is the single most critical factor in determining the metabolic stability of these amphetamine analogues.

  • High Stability (4-FA & 4-FMA): Fluorine substitution at the para (4) position confers the highest metabolic stability. The primary metabolic pathway for amphetamine is hydroxylation at this exact position by CYP2D6.[8] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively "shielding" the molecule from its main route of degradation.[13] This explains why 4-FA is known to have a long duration of action and is not associated with the neurotoxic metabolites seen with other para-halogenated amphetamines.[13] 4-FMA is also expected to be relatively stable, as its metabolism primarily yields the highly stable 4-FA.[18]

  • Moderate to High Stability (3-FPM): With the fluorine at the meta (3) position, 3-FPM demonstrates a mixed profile. A significant fraction of the drug is excreted unchanged, suggesting it has a degree of stability.[9][10] However, unlike 4-FA, the molecule still presents sites for metabolic attack, leading to multiple identified metabolites via N-oxidation and hydroxylation.[11][12] Its stability is therefore considered lower than that of 4-FA but likely higher than unsubstituted amphetamine.

  • Moderate Stability (2-FMA): The ortho (2) position fluorine does not block the primary site of aromatic hydroxylation. Studies have identified N-hydroxylation and aliphatic hydroxylation as key metabolic pathways, confirming it undergoes significant biotransformation.[15][19]

Part 4: Visualizing the Metabolic Pathways

The metabolic fate of these compounds is dictated by their interaction with CYP enzymes. The diagrams below illustrate the proposed primary metabolic pathways, highlighting the influence of fluorine substitution.

G cluster_3fpm 3-FPM Metabolism cluster_4fa Impact of Para-Fluorination fpm 3-FPM fpm_unchanged Excreted Unchanged (Major Route) fpm->fpm_unchanged Renal Clearance fpm_noxide N-Oxide Metabolite fpm->fpm_noxide N-Oxidation (CYP-mediated) fpm_hydroxy Aryl-Hydroxylated Metabolite fpm->fpm_hydroxy Aryl Hydroxylation (CYP-mediated) amp Amphetamine amp_met 4-Hydroxyamphetamine (Metabolite) amp->amp_met CYP2D6 (Aromatic Hydroxylation) fa4 4-Fluoroamphetamine (4-FA) fa4_met Metabolism Blocked fa4->fa4_met CYP2D6

Caption: Proposed metabolic pathways for 3-FPM and the blocking effect of para-fluorination.

Conclusion and Future Directions

This comparative guide, based on a synthesis of available scientific literature, establishes a clear hierarchy of metabolic stability among fluorinated amphetamines, driven primarily by the position of the fluorine atom.

  • Highest Stability: 4-Fluoroamphetamine (4-FA) and its N-methylated analog, 4-FMA, exhibit the highest metabolic stability due to the "shielding" effect of the para-fluoro group at the primary site of CYP2D6-mediated metabolism.

  • Intermediate Stability: 3-Fluorophenmetrazine (3-FPM) displays moderate-to-high stability. While it is subject to several oxidative metabolic pathways, a substantial portion is excreted unchanged, indicating a lower intrinsic clearance than non-fluorinated amphetamines.

  • Lower Stability: 2-Fluoromethamphetamine (2-FMA) is readily metabolized via N- and aliphatic hydroxylation, placing its stability below that of the 3- and 4-substituted analogs.

For drug development professionals, this analysis underscores the power of medicinal chemistry to rationally design molecules with desired pharmacokinetic properties. The strategic placement of a fluorine atom can dramatically enhance metabolic stability, prolong half-life, and potentially reduce the formation of active or toxic metabolites.

It is imperative to note that this guide is a synthesis of data from disparate sources. To provide definitive quantitative comparisons, direct, side-by-side in vitro studies using the validated HLM protocol described herein are required. Such studies would yield precise t½ and CLint values, allowing for a definitive rank-ordering and more accurate in vitro-in vivo extrapolations.

References

  • Tripsitter. (2023, May 17). 2-Fluoromethamphetamine (2-FMA): A Smart Choice for Productivity?[14]

  • Grumann, C., Huppertz, L. M., Bisel, P., Angerer, V., & Auwärter, V. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug testing and analysis, 11(7), 1087–1094.[9]

  • Reddit r/psychopharmacology. (2012, May 12). Metabolic pathways of fluorinated amphetamines.[20]

  • Mercell. Metabolic stability in liver microsomes.[7]

  • Merck Millipore. Metabolic Stability Assays.[5]

  • ResearchGate. (2025, October 22). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM) | Request PDF.[10]

  • Shulgin, A. T., & Nichols, D. E. (1993). Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey. Nuclear medicine and biology, 20(6), 807-814.[21]

  • World Health Organization. (2016). Critical Review Report: 3-FLUOROPHENMETRAZINE.[22]

  • Cyprotex | Evotec. Microsomal Stability.[1]

  • Tsumura, Y., Mitome, Y., Kanamori, T., Tsujikawa, K., & Iwata, Y. T. (2023). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine. Journal of analytical toxicology, 47(2), 143–149.[15]

  • ResearchGate. (2022). Identification and Quantitative Analysis of 2-Fluoro Methamphetamine and its Metabolites in Human Urine.[16]

  • Wikipedia. 4-Fluoroamphetamine.[13]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds.[2]

  • Mardal, M., Miserez, B., Bade, R., Portolés, T., Bischoff, M., Hernández, F., & Meyer, M. R. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of pharmaceutical and biomedical analysis, 128, 485–495.[11]

  • Drug Metabolism. Microsomal stability assay for human and mouse liver microsomes.[23]

  • Scheel-Krüger, J. (1971). Comparative studies of various amphetamine analogues demonstrating different interactions with the metabolism of the catecholamines in the brain. European journal of pharmacology, 14(1), 47-59.[24]

  • Shima, N., Katagi, M., Kamata, H., & Tsuchihashi, H. (2011). Comparative in Vitro Studies of the Metabolism of Six 4-Substituted Methamphetamines and Their Inhibition of Cytochrome P450 2D6 by GC-MS with Trifluoroacetyl Derivatization. Pharmacology & Pharmacy, 2(4), 269-277.[18]

  • Wikipedia. 3-Fluorophenmetrazine.[12]

  • PsychonautWiki. (2025, July 21). 2-FMA.[17]

  • Google Patents. (2010). US20100179221A1 - Fluorine-substituted amphetamines and amphetamine derivatives and use thereof.[25]

  • Journal of Analytical Toxicology. Evaluation of Internal Standards for the Analysis of Amphetamine and Methamphetamine.[26]

  • Semantic Scholar. Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers.[27]

  • ResearchGate. MRM chromatograms of 3-FPM and IS (mephedrone-D 3 ) in the analysed....[28]

  • MDPI. (2023, November 8). The Therapeutic Potential of Amphetamine-like Psychostimulants.[8]

  • Agency for Toxic Substances and Disease Registry. 6. ANALYTICAL METHODS.[29]

  • Corning. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.[6]

  • Karger Publishers. Fluorinated Amphetamines: Effects on Release of Putative Neurotransmitter Amines in the Striatum of the Rat.[30]

  • ResearchGate. (2025, August 6). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho - and para -substituted isomers | Request PDF.[31]

  • SpringerLink. (2026, January 6). Comparison of human metabolome changes identified in a placebo-controlled amphetamine administration study versus those using forensic toxicology routine data.[32]

  • Enlighten Theses. (2017, October 18). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine us.[33]

  • Frontiers. (2019, April 23). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP).[34]

  • DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism.[3]

  • KnowDrugs. 2-FMA.[35]

  • MDPI. (2022, August 5). Regulation of Insulin Clearance by Non-Esterified Fatty Acids.[36]

  • Tokyo University of Science. (2023, January 1). Identification and Quantitative Analysis of 2-Fluoromethamphetamine and Its Metabolites in Human Urine.[19]

  • Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4.[37]

  • Wikipedia. CYP3A4.[38]

  • AAFP. (2007, August 1). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects.[39]

  • NIH. Lipolysis and fatty acid metabolism in men and women during the postexercise recovery period.[40]

  • NIH. (2021, November 26). Cytochrome P450 Enzymes and Drug Metabolism in Humans.[4]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).[41]

  • ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.[42]

  • YouTube. (2026, January 9). Fatty Acid Metabolism Explained | Chapter 22 – Biochemistry (8th).[43]

  • Cambridge University Press & Assessment. Regulation of the plasma non-esterified fatty acid concentration in the postprandial state.[44]

  • Taylor & Francis. Fatty acid metabolism – Knowledge and References.[45]

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Validation

Comparative Analysis of Synthetic Protocols for 3-Fluorophenmetrazine (3-FPM) Hydrochloride

Content Type: Publish Comparison Guide Audience: Researchers, Forensic Scientists, and Medicinal Chemists Executive Summary: The Reproducibility Challenge 3-Fluorophenmetrazine (3-FPM) has emerged as a critical reference...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Forensic Scientists, and Medicinal Chemists

Executive Summary: The Reproducibility Challenge

3-Fluorophenmetrazine (3-FPM) has emerged as a critical reference standard in forensic toxicology and neuropharmacology. As a fluorinated analogue of phenmetrazine, its synthesis presents unique challenges regarding regiochemistry and purification that do not affect the non-fluorinated parent compound.

This guide objectively compares the dominant synthetic protocols found in patent literature (Blough et al.) and forensic analysis papers (McLaughlin et al.). The focus is not merely on "making" the compound, but on the reproducibility of the hydrochloride salt form to meet ISO 17034 reference material standards. We analyze the causality between precursor purity, cyclization conditions, and the resulting isomeric impurity profile.

Strategic Analysis of Synthetic Routes

The synthesis of phenylmorpholines generally follows two distinct strategies. For 3-FPM, Route A is the industry standard for high-yield production, while Route B represents a legacy approach often fraught with stereochemical inconsistency.

Comparison Table: Synthetic Methodologies
FeatureMethod A: The

-Haloketone Route
(Standard)
Method B: The Epoxide/Aziridine Route (Alternative)
Primary Mechanism Nucleophilic substitution followed by reductive cyclization.Ring-opening of epoxides or aziridines by Grignard reagents.
Precursor Availability High (3-Fluoropropiophenone).Low (Requires custom synthesis of specific epoxides).
Stereocontrol Moderate (Produces diastereomeric mixture, trans-favored).High (Can be stereospecific but technically demanding).
Impurity Profile Critical Risk: Positional isomers (2-FPM, 4-FPM) if precursor is impure.Critical Risk: Ring-opening regioisomers.
Scalability High (Linear workflow).Low (Sensitive to moisture/air).
Reproducibility Score 8.5/10 (Robust if temp controlled).5.0/10 (Highly variable yields).

Detailed Technical Protocol: Method A (Optimized)

This protocol is derived from the foundational work of Blough et al. (2011) and validated by McLaughlin et al. (2017) for forensic standard preparation.

Phase 1: Precursor Functionalization ( -Bromination)
  • Reaction: 1-(3-fluorophenyl)propan-1-one +

    
    
    
    
    
    2-bromo-1-(3-fluorophenyl)propan-1-one.
  • Critical Control Point (CPP): Temperature must be maintained < 30°C.

  • Causality: Higher temperatures promote poly-bromination and radical substitution on the benzylic position, leading to inseparable byproducts.

Phase 2: Amination and Reduction
  • Reagents: Ethanolamine (excess),

    
    .
    
  • Step: The

    
    -bromoketone reacts with ethanolamine to form the 
    
    
    
    -hydroxyamine intermediate. This is immediately reduced in situ.
  • Optimization: The use of Sodium Borohydride (

    
    )  is preferred over Lithium Aluminum Hydride (LAH). LAH is too aggressive and can defluorinate the aromatic ring under vigorous conditions, destroying the specific isomer required.
    
Phase 3: Acid-Catalyzed Cyclization
  • Reagents: Concentrated

    
     or Methanesulfonic acid (MSA).
    
  • Mechanism: Intramolecular dehydration.

  • Reproducibility Note: The "trans" diastereomer (thermodynamic product) is favored. However, rapid quenching can trap the "cis" kinetic product. For reference standards, thermodynamic equilibrium (longer reaction time, ~12h) is required to ensure batch-to-batch consistency.

Visualization of Synthetic Logic

The following diagram illustrates the optimized workflow (Method A) and the critical decision nodes for purification.

G Start Start: 3-Fluoropropiophenone Bromination Step 1: Bromination (Control < 30°C) Start->Bromination Amination Step 2: Amination (Ethanolamine) Bromination->Amination Impurity1 Risk: Poly-bromination Bromination->Impurity1 Temp > 30°C Reduction Step 3: Reduction (NaBH4) Amination->Reduction Cyclization Step 4: Cyclization (H2SO4, 0°C -> RT) Reduction->Cyclization Impurity2 Risk: Defluorination Reduction->Impurity2 Use of LAH SaltForm Final: 3-FPM HCl (Precipitation) Cyclization->SaltForm

Figure 1: Critical Pathway Analysis for 3-FPM Synthesis. Red dotted lines indicate failure modes affecting reproducibility.

Analytical Validation & Self-Correcting Systems

To ensure the protocol is a "self-validating system," the following analytical benchmarks must be met.

Differentiation of Regioisomers

The primary challenge in 3-FPM synthesis is distinguishing it from 2-FPM and 4-FPM (ortho and para isomers), which may be present if the starting propiophenone was synthesized via Friedel-Crafts acylation of fluorobenzene (which yields a mixture).

Analytical Method3-FPM Characteristic2-FPM / 4-FPM Differentiation
GC-MS (EI) Base peak

71 (morpholine ring fragment).
Indistinguishable by mass spectrum alone (isobaric).
H-NMR (400 MHz) Aromatic region: Multiplet patterns specific to meta-substitution.2-FPM: Distinct shielding from ortho-F. 4-FPM: Symmetric AA'BB' coupling pattern.
HPLC (C18) Retention Time (

) is intermediate.
elution order is typically: 2-FPM

4-FPM

3-FPM (Method dependent).
Crystallization Kinetics
  • Solvent System: Isopropanol/Diethyl Ether.

  • Observation: 3-FPM HCl crystallizes as white needles.

  • Validation: If the product remains an oil, it indicates the presence of the cis-isomer or incomplete reduction. Recrystallization from hot isopropanol is the standard purification method.

Reproducibility & Troubleshooting

The following table summarizes common failure modes and their corrective actions.

ObservationRoot Cause Corrective Action
Low Yield (< 40%) Incomplete cyclization due to weak acid.Use concentrated

or MSA, ensure anhydrous conditions.
Impurity: Regioisomers Contaminated starting material (3-fluoropropiophenone).Purify precursor via distillation or recrystallization before starting synthesis.
Impurity: Defluorination Use of excessively strong reducing agents (LAH).Switch to Sodium Borohydride (NaBH4) or milder conditions.
Product is an Oil Presence of cis-isomer or incomplete salt formation.Recrystallize from hot isopropanol; verify pH during salt formation.

References

  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2011).[1] Phenylmorpholines and analogues thereof. Patent No. WO2011146850 A1. Research Triangle Institute.[1] Link

  • McLaughlin, G., Morris, N., Kavanagh, P. V., Dowling, G., Power, J. D., Twamley, B., ...[2][3] & Brandt, S. D. (2017).[3][4] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 9(3), 369-377.[1][3] Link

  • World Health Organization (WHO). (2020). Critical Review Report: 3-FLUOROPHENMETRAZINE. 43rd ECDD. Link

  • Adamowicz, P., & Gieroń, J. (2016).[1][5] 3-Fluorophenmetrazine – a new psychoactive substance on the Polish drug market.[1][5] Problems of Forensic Sciences, 105, 418–427.[1][5] Link

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Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 3-Fluorophenmetrazine (3-FPM) Detection Limits in Forensic Toxicology

Welcome to a detailed comparison guide on the analytical validation of detection limits for 3-Fluorophenmetrazine (3-FPM) in the context of forensic toxicology. This document is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed comparison guide on the analytical validation of detection limits for 3-Fluorophenmetrazine (3-FPM) in the context of forensic toxicology. This document is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of method validation for novel psychoactive substances (NPS). As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring a robust and defensible analytical approach.

The emergence of NPS like 3-FPM, a fluorinated analogue of phenmetrazine, presents a significant challenge for forensic toxicology laboratories.[1][2] These substances are often potent at low concentrations and may not be detected by routine toxicological screening.[3][4] Therefore, the development and validation of sensitive and specific analytical methods are paramount for accurate forensic investigation. This guide will provide a comparative overview of analytical techniques for 3-FPM detection, with a focus on the validation of detection and quantification limits, all grounded in established forensic toxicology standards.

The Foundational Pillars of Analytical Method Validation in Forensic Toxicology

Before we delve into the specifics of 3-FPM, it is crucial to understand the principles of analytical method validation. The Scientific Working Group for Forensic Toxicology (SWGTOX) has provided comprehensive guidelines, which have since been updated and replaced by the ANSI/ASB Standard 036.[5][6][7] These guidelines establish a framework to ensure that an analytical method is "fit for purpose."[7]

The core tenet of validation is to provide objective evidence that a method can reliably and consistently measure an analyte in a specific biological matrix.[5] This involves a series of experiments to determine the method's performance characteristics. For the purpose of this guide, we will focus on the parameters most critical for determining the lower limits of a method's capabilities.

Comparative Analysis of Analytical Techniques for 3-FPM Detection

The two most common analytical techniques for the confirmation and quantification of NPS like 3-FPM in forensic toxicology are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse in forensic toxicology due to its robustness and extensive spectral libraries.[9] However, for a molecule like 3-FPM, GC-MS analysis can present challenges. Initial studies have shown that underivatized 3-FPM and its isomers may not be well-separated by GC.[2] Derivatization with agents like trifluoroacetic anhydride (TFAA) can improve chromatography and provide more informative mass spectra.[2][10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of many NPS, including 3-FPM.[8] Its primary advantages are high sensitivity and selectivity, and the ability to analyze a wider range of compounds without the need for derivatization.[8] LC-MS/MS methods for 3-FPM have been successfully developed and validated for various biological matrices, including blood, urine, and oral fluid.[1][11]

Performance Comparison of Validated Methods for 3-FPM

The following table summarizes the key validation parameters for 3-FPM detection using a validated LC-MS/MS method, providing a clear comparison of its performance in different biological matrices.

Validation Parameter Serum Urine Oral Fluid Source
Limit of Detection (LOD) 0.1 ng/mL0.2 ng/mL0.05 ng/mL[1][11]
Limit of Quantification (LOQ) Not explicitly statedNot explicitly statedNot explicitly stated[1][11]
Linearity EstablishedEstablishedEstablished[1][11]
Intra-day Precision (%RSD) < 8.5%Not explicitly statedNot explicitly stated[1][11]
Inter-day Precision (%RSD) < 6.3%Not explicitly statedNot explicitly stated[1][11]

This table is based on data from a published LC-ESI-MS/MS method validation study.

Experimental Protocol: A Guide to Validating an LC-MS/MS Method for 3-FPM

The following is a detailed, step-by-step methodology for the analytical validation of an LC-MS/MS method for the quantification of 3-FPM in human serum, grounded in the principles of the ANSI/ASB Standard 036.[7]

Preparation of Stock and Working Solutions
  • Obtain certified reference materials for 3-FPM and a suitable internal standard (IS), such as 3-FPM-d5.

  • Prepare primary stock solutions in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation
  • A simple protein precipitation is often sufficient for serum samples.

  • To 100 µL of serum, add 200 µL of ice-cold acetonitrile containing the IS at a fixed concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: Use a C18 or similar reversed-phase column. The mobile phase can consist of a gradient of water and acetonitrile with a small amount of formic acid to improve ionization.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, selecting at least two transitions for 3-FPM and one for the IS.

Validation Experiments

The following validation experiments should be performed according to established guidelines:[5][7]

  • Selectivity: Analyze at least six different blank serum samples to ensure no endogenous interferences are present at the retention time of 3-FPM and the IS.

  • Linearity and Range: Prepare a calibration curve with at least five non-zero concentration levels spanning the expected range of concentrations in forensic samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably distinguished from background noise. The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

  • Precision and Accuracy: Prepare QC samples at low, medium, and high concentrations. Analyze at least five replicates of each QC level on the same day (intra-day precision) and on at least three different days (inter-day precision).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

  • Stability: Assess the stability of 3-FPM in serum under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -20°C or -80°C.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Analytical_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Reporting Plan Validation Plan - Define Scope - Select Parameters - Set Acceptance Criteria MethodDev Method Development - Optimize Sample Prep - Tune MS/MS - Develop LC Gradient Plan->MethodDev Selectivity Selectivity - Analyze 6+ blank matrices MethodDev->Selectivity Linearity Linearity & Range - 5-8 point curve Selectivity->Linearity LOD_LOQ LOD & LOQ - S/N Ratio or - Statistical Method Linearity->LOD_LOQ Precision Precision & Accuracy - Intra- & Inter-day QCs - Low, Mid, High LOD_LOQ->Precision Stability Stability - Freeze/Thaw - Short & Long Term Precision->Stability Report Validation Report - Summarize Data - Compare to Criteria - Final Method SOP Stability->Report 3FPM_Structure cluster_3FPM 3-Fluorophenmetrazine (3-FPM) cluster_Phenmetrazine Phenmetrazine (Parent Compound) node_3fpm node_phen node_phen->node_3fpm Fluorination at position 3

Caption: The chemical structure of 3-FPM and its relation to the parent compound, phenmetrazine.

Conclusion

The analytical validation of detection limits for 3-FPM is a critical process in forensic toxicology. This guide has provided a comprehensive overview of the principles of method validation, a comparison of analytical techniques, and a detailed experimental protocol for an LC-MS/MS method. By adhering to established guidelines and understanding the rationale behind each validation parameter, forensic toxicology laboratories can ensure the development of robust, reliable, and defensible methods for the detection of 3-FPM and other novel psychoactive substances. The use of highly sensitive techniques like LC-MS/MS allows for the detection of 3-FPM at sub-ng/mL concentrations, which is essential for accurate interpretation in forensic casework.

References

  • Grumann, C., Huppertz, L. M., Angerer, V., & Auwärter, V. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis, 11(7), 1009-1017. [Link]

  • PubMed. (2019). Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM). [Link]

  • PubMed. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452-474. [Link]

  • Taylor & Francis Online. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. [Link]

  • Center for Forensic Science Research & Education. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review. [Link]

  • ResearchGate. (2025). Advances in Analytical Methodologies for Detecting Novel Psychoactive Substances (NPS): A Review. [Link]

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  • Research@THEA. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho-. [Link]

  • PubMed. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. [Link]

  • MDPI. (2025). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. [Link]

  • ResearchGate. (2025). ANSI/ASB Standard 036 for Method Validation in Forensic Toxicology Has Replaced SWGTOX's Version. [Link]

  • Ask this paper | Bohrium. (2020). ansi-asb-standard-036-for-method-validation-in-forensic-toxicology-has-replaced-swgtox-s-version. [Link]

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  • Semantic Scholar. (n.d.). Figure 3 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. [Link]

  • LJMU Research Online. (n.d.). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-subs. [Link]

  • Institute of Forensic Research. (n.d.). 3-fluorophenmetrazine – a new psychoactive substance on the polish drug market. [Link]

  • PubMed. (2016). Adverse events related to the new psychoactive substance 3-fluorophenmetrazine - results from the Swedish STRIDA project. [Link]

  • Wikipedia. (n.d.). 3-Fluorophenmetrazine. [Link]

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  • PMC. (n.d.). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. [Link]

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